Goralatide (acetate)
Description
BenchChem offers high-quality Goralatide (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Goralatide (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H37N5O11 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |
InChI |
InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
Clé InChI |
IYSLFKMYLHUWSA-WFGXUCIJSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
Goralatide (acetate): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide (acetate), a synthetic tetrapeptide also known as AcSDKP, is a physiological regulator of hematopoiesis with a multifaceted mechanism of action. Primarily recognized for its role in cytoprotection of hematopoietic stem and progenitor cells, Goralatide exerts its effects by reversibly inhibiting their entry into the S-phase of the cell cycle. This targeted cell cycle arrest shields these critical cells from the cytotoxic effects of chemotherapy and radiation. Beyond its myeloprotective properties, Goralatide exhibits significant anti-inflammatory, anti-fibrotic, and pro-angiogenic activities. This technical guide provides an in-depth exploration of the core mechanisms of Goralatide, presenting available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.
Core Mechanism of Action: Hematopoietic Stem Cell Quiescence
Goralatide's primary mechanism involves the selective and reversible inhibition of proliferation in primitive hematopoietic cells[1]. By arresting these cells in the G0/G1 phase of the cell cycle, Goralatide prevents their entry into the S-phase, a period of heightened vulnerability to DNA-damaging agents like chemotherapeutics and radiation[1]. This cytoprotective effect allows for the preservation of the hematopoietic stem cell pool during cancer treatment, facilitating a more robust and rapid recovery of blood cell populations post-therapy[1][2].
Quantitative Data on Cell Cycle Inhibition
While specific quantitative data from a single comprehensive source is limited in the provided search results, the collective evidence strongly supports the S-phase inhibitory function of Goralatide. Future research should aim to quantify the percentage of hematopoietic stem cells maintained in G0/G1 phase following Goralatide administration in various preclinical models.
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Cycle Phase | Murine and Human Hematopoietic Stem Cells | Goralatide (AcSDKP) | Inhibition of entry into S-phase | [1] |
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
The following is a generalized protocol for assessing the effect of Goralatide on the cell cycle of hematopoietic stem cells using propidium iodide (PI) staining and flow cytometry.
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle following treatment with Goralatide.
Materials:
-
Hematopoietic stem cells (e.g., bone marrow-derived)
-
Goralatide (acetate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture hematopoietic stem cells under appropriate conditions. Treat cells with varying concentrations of Goralatide or a vehicle control for a predetermined duration.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Diagram of Experimental Workflow:
In Vivo Efficacy: Myeloprotection and Enhanced Hematopoietic Recovery
Preclinical studies have demonstrated Goralatide's ability to protect the bone marrow from the toxic effects of chemotherapy, leading to improved survival and accelerated hematopoietic recovery[1][2]. When administered prior to or concurrently with cytotoxic agents, Goralatide minimizes damage to the hematopoietic stem and progenitor cell compartments[2]. This protective effect is further enhanced when Goralatide is used in combination with hematopoietic growth factors such as Granulocyte-Colony Stimulating Factor (G-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which promote the proliferation and differentiation of the preserved stem cells[2].
Quantitative Data from Preclinical Models
| Study Parameter | Animal Model | Treatment | Outcome | Reference |
| Survival Rate | Mice | Doxorubicin + Goralatide | Reduced doxorubicin-induced mortality | [1] |
| Hematopoietic Recovery | Mice | Ara-C + Goralatide + GM-CSF | Accelerated recovery from leukopenic nadirs; markedly increased white blood cell and granulocyte levels | [2] |
Experimental Protocol: In Vivo Chemoprotection Study
The following is a generalized protocol for evaluating the myeloprotective effects of Goralatide in a murine model of chemotherapy-induced myelosuppression.
Objective: To assess the efficacy of Goralatide in mitigating chemotherapy-induced hematopoietic toxicity and promoting recovery.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cytarabine)
-
Goralatide (acetate)
-
Sterile saline or other appropriate vehicle
-
Hematology analyzer
-
Colony-Forming Unit (CFU) assay reagents
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, Chemotherapy alone, Goralatide + Chemotherapy, Goralatide + Chemotherapy + Growth Factor).
-
Treatment Administration:
-
Administer Goralatide (or vehicle) via a clinically relevant route (e.g., subcutaneous injection) at a predetermined dose and schedule prior to and/or during chemotherapy.
-
Administer the chemotherapeutic agent to induce myelosuppression.
-
If applicable, administer hematopoietic growth factors following chemotherapy.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
Hematological Analysis: Collect peripheral blood samples at various time points post-treatment to perform complete blood counts (CBCs) using a hematology analyzer.
-
Bone Marrow Analysis: At the end of the study, euthanize the animals and harvest bone marrow from the femurs and tibias. Perform CFU assays to quantify the number of hematopoietic progenitor cells.
-
Data Analysis: Analyze the data to compare blood cell counts and CFU numbers between the different treatment groups.
Diagram of In Vivo Experimental Design:
Pleiotropic Effects: Anti-inflammatory, Anti-fibrotic, and Pro-angiogenic Activities
Beyond its effects on hematopoiesis, Goralatide demonstrates a range of other biological activities that contribute to its therapeutic potential.
Anti-inflammatory and Anti-fibrotic Mechanisms
Goralatide is known to possess anti-inflammatory and anti-fibrotic properties. While the precise signaling pathways are still under full investigation, it is hypothesized that Goralatide may modulate the production of pro-inflammatory cytokines and interfere with fibrotic signaling cascades. A potential pathway of interest is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of fibrosis.
Hypothesized Anti-fibrotic Signaling Pathway:
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide (Ac-SDKP): A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, also known as N-Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP) or Seraspenide, is an endogenous tetrapeptide with significant therapeutic potential.[1][2] Initially identified as a negative regulator of hematopoiesis, its multifaceted biological activities, including anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, have garnered substantial interest in the scientific and medical communities.[3][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanisms of Goralatide, with a focus on its effects on hematopoietic stem cells and its modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Discovery and Endogenous Production
Goralatide was first isolated from fetal calf bone marrow by Lenfant and his colleagues.[4] It is an endogenous tetrapeptide that is naturally produced from its precursor, thymosin beta-4 (Tβ4). The generation of Goralatide involves a two-step enzymatic cleavage process. Initially, meprin-α cleaves Tβ4, followed by the action of prolyl oligopeptidase, which releases the N-terminal tetrapeptide, Ac-SDKP.[4][5] The primary route of degradation for Goralatide in the circulation is through the action of angiotensin-converting enzyme (ACE), which hydrolyzes it into inactive fragments.[2] Consequently, the use of ACE inhibitors in therapeutic contexts can lead to an increase in the endogenous levels of Goralatide.[4]
Chemical Synthesis of Goralatide
The chemical synthesis of Goralatide is typically achieved through solid-phase peptide synthesis (SPPS), a widely adopted method for peptide production. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
General Principle of Solid-Phase Peptide Synthesis
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method allows for the easy removal of excess reagents and by-products by simple filtration and washing, greatly simplifying the purification process. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.
Representative Synthesis Protocol for Goralatide (Ac-SDKP)
The following is a representative protocol for the manual synthesis of Goralatide using Fmoc chemistry.
Table 1: Materials and Reagents for Goralatide Synthesis
| Reagent | Purpose |
| Fmoc-Pro-Wang resin | Solid support with the first amino acid |
| Fmoc-Lys(Boc)-OH | Protected Lysine |
| Fmoc-Asp(tBu)-OH | Protected Aspartic Acid |
| Fmoc-Ser(tBu)-OH | Protected Serine |
| Acetic Anhydride | N-terminal acetylation |
| HBTU/HOBt or HATU | Coupling reagents |
| DIPEA or NMM | Base for coupling |
| 20% Piperidine in DMF | Fmoc deprotection |
| DMF | Solvent |
| DCM | Solvent |
| TFA/TIS/H₂O (95:2.5:2.5) | Cleavage and deprotection cocktail |
| Diethyl ether | Peptide precipitation |
Experimental Protocol:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the Proline on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Lys(Boc)-OH: Dissolve Fmoc-Lys(Boc)-OH, a coupling agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIPEA or NMM) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test). Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Asp(tBu)-OH and Fmoc-Ser(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection of Serine, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Goralatide using mass spectrometry and analytical RP-HPLC.
Biological Activity and Mechanisms of Action
Goralatide exhibits a range of biological activities, with its effects on hematopoietic stem cells and its anti-fibrotic and anti-inflammatory properties being the most extensively studied.
Regulation of Hematopoietic Stem Cell Proliferation
A key function of Goralatide is its ability to act as a negative regulator of hematopoietic stem cell (HSC) proliferation.[3] It reversibly inhibits the entry of HSCs into the S-phase of the cell cycle.[3][6] This cytostatic effect is crucial for protecting the bone marrow from the toxic effects of cell cycle-specific chemotherapeutic agents. By keeping the normal HSCs in a quiescent state, Goralatide shields them from the damaging effects of chemotherapy, while cancerous cells, which are often rapidly dividing, remain susceptible.[6]
Table 2: Quantitative Data on Goralatide's Effect on Hematopoietic Cells
| Parameter | Cell Type/Model | Effective Concentration/Dose | Reference |
| Inhibition of CFU-GM entry into S-phase | Murine bone marrow cells | 10⁻⁹ M | [3] |
| Inhibition of progenitor cell entry into S-phase | Human bone marrow cultures | 10⁻¹² to 10⁻¹⁴ M | [7] |
| Protection against doxorubicin-induced mortality | Mice | 2.4 µ g/day (continuous subcutaneous infusion) | [8] |
| Abolishment of 5-FU induced proliferation of CFU-S-12 | Murine bone marrow cells | 10⁻⁹ M | [3] |
Anti-Fibrotic Effects and TGF-β Signaling
Goralatide has demonstrated potent anti-fibrotic activity in various models of cardiac and renal fibrosis.[4] Its mechanism of action is linked to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. Goralatide has been shown to inhibit the phosphorylation of Smad2, a critical downstream mediator in the canonical TGF-β pathway. By blocking Smad2 activation, Goralatide prevents the translocation of the Smad complex to the nucleus, thereby inhibiting the transcription of pro-fibrotic genes such as collagen.
Caption: Goralatide's anti-fibrotic mechanism via inhibition of TGF-β/Smad2 signaling.
Anti-Inflammatory Effects and NF-κB Signaling
Goralatide also possesses anti-inflammatory properties, which are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By inhibiting the activation and nuclear translocation of NF-κB, Goralatide can suppress the inflammatory response.
Caption: Goralatide's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Key Experimental Protocols
Hematopoietic Colony-Forming Unit (CFU) Assay
The CFU assay is a fundamental in vitro method to assess the proliferative and differentiation potential of hematopoietic progenitor cells.
Principle: Hematopoietic progenitors, when cultured in a semi-solid medium containing appropriate cytokines, proliferate and differentiate to form colonies of mature blood cells. The number and type of colonies reflect the frequency and lineage potential of the progenitor cells in the initial sample.
Materials:
-
Bone marrow or peripheral blood mononuclear cells
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS)
-
Semi-solid medium (e.g., MethoCult™) containing cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF)
-
35 mm culture dishes
-
Inverted microscope
Protocol:
-
Cell Preparation: Isolate mononuclear cells from the desired source (e.g., bone marrow) using density gradient centrifugation.
-
Cell Counting: Perform a cell count and viability assessment.
-
Plating: Dilute the cells in IMDM with 2% FBS and add them to the semi-solid medium at the desired final cell concentration. Vortex to mix thoroughly.
-
Dispensing: Dispense the cell-medium mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.
-
Colony Scoring: Enumerate and classify the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Caption: General workflow for a hematopoietic Colony-Forming Unit (CFU) assay.
In Vivo Doxorubicin-Induced Myelosuppression Model
This in vivo model is used to evaluate the protective effects of Goralatide against chemotherapy-induced bone marrow damage.
Principle: Doxorubicin is a chemotherapeutic agent that is toxic to rapidly dividing cells, including hematopoietic stem and progenitor cells, leading to myelosuppression. Goralatide is administered to assess its ability to mitigate this toxicity.
Materials:
-
Mice (e.g., C57BL/6)
-
Doxorubicin
-
Goralatide
-
Saline (vehicle control)
-
Equipment for subcutaneous injections or osmotic pump implantation
-
Hematology analyzer
Protocol:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Goralatide Administration: Administer Goralatide (e.g., 2.4 µ g/day ) or vehicle control via continuous subcutaneous infusion using osmotic pumps, starting 48 hours before chemotherapy.[8]
-
Doxorubicin Induction: Administer a myelosuppressive dose of doxorubicin (e.g., a cumulative dose administered over a period of time) via intraperitoneal or intravenous injection.
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in activity.
-
Hematological Analysis: Collect peripheral blood samples at various time points to assess complete blood counts (CBC), including white blood cell (WBC), red blood cell (RBC), and platelet counts.
-
Bone Marrow Analysis: At the end of the study, euthanize the animals and harvest bone marrow from the femurs and tibias. Perform CFU assays on the bone marrow cells to assess the number of hematopoietic progenitors.
-
Data Analysis: Compare the hematological parameters and CFU counts between the Goralatide-treated and control groups.
Conclusion
Goralatide (Ac-SDKP) is a promising tetrapeptide with well-defined mechanisms of action, particularly in the regulation of hematopoiesis and the inhibition of fibrosis and inflammation. Its ability to protect hematopoietic stem cells from chemotherapy-induced damage highlights its potential as a supportive therapy in oncology. Furthermore, its anti-fibrotic and anti-inflammatory properties suggest broader therapeutic applications in cardiovascular and renal diseases. The detailed synthetic and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of Goralatide.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. stemcell.com [stemcell.com]
- 3. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Hematopoietic Stem Cell Proliferation, Self-Renewal, and Expansion Potential | Springer Nature Experiments [experiments.springernature.com]
- 5. Detecting Hematopoietic Stem Cell Proliferation Using BrdU Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 6. nbinno.com [nbinno.com]
- 7. Activity of acetyl-Ser-Asp-Lys-Pro (AcSDKP) on human hematopoietic progenitor cells in short-term and long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide Acetate: A Technical Guide to its Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), is an endogenous tetrapeptide that has garnered significant interest in the scientific community for its role as a physiological regulator of hematopoiesis and its potent anti-inflammatory and anti-fibrotic properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Goralatide acetate. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of this promising therapeutic peptide.
Chemical Structure and Identification
Goralatide is a tetrapeptide with the amino acid sequence Ser-Asp-Lys-Pro, where the N-terminus is acetylated.[4] The acetate salt form is commonly used in research and development.
| Identifier | Value |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid[4] |
| Synonyms | Ac-SDKP, N-Acetyl-Ser-Asp-Lys-Pro, Seraspenide[4] |
| CAS Number | 120081-14-3[4] |
| Amino Acid Sequence | Ac-Ser-Asp-Lys-Pro-OH |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C20H33N5O9 | [4] |
| Molecular Weight | 487.5 g/mol | [4][5] |
| Form | Acetate Salt | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water[5] | N/A |
| Purity | ≥95% | [5] |
| Predicted XLogP3 | -5.4 | [4] |
| Topological Polar Surface Area | 228 Ų | [4] |
| Predicted pKa | Acidic pKa values for the two carboxyl groups and a basic pKa for the lysine amino group are expected. Precise experimental values are not readily available. | N/A |
| Predicted Isoelectric Point (pI) | Due to the presence of one basic (Lys) and one acidic (Asp) residue, the pI is predicted to be in the acidic to neutral range. Precise experimental values are not readily available. | N/A |
Mechanism of Action and Signaling Pathway
Goralatide acetate exerts its biological effects, particularly its anti-fibrotic actions, by modulating specific signaling pathways. A key mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling cascade. TGF-β is a cytokine that plays a central role in tissue fibrosis. Upon binding to its receptor, TGF-β activates Smad proteins (Smad2/3), which then translocate to the nucleus and induce the transcription of pro-fibrotic genes. Goralatide has been shown to interfere with this pathway, as well as the downstream Extracellular signal-regulated kinase (ERK) 1/2 pathway, thereby reducing the expression of fibrotic markers like collagen.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis and quantification of Goralatide (Ac-SDKP) involves reverse-phase HPLC.
-
Column: C-18 column (e.g., 4 µm particle size).
-
Mobile Phase: A linear gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A typical gradient might run from a low to a high concentration of acetonitrile over a period of 25 minutes.
-
Detection: UV detection at an appropriate wavelength for the peptide bonds (typically 210-220 nm).
-
Sample Preparation: Samples containing Goralatide are often treated to stop enzymatic degradation. For instance, in biological samples, the reaction can be stopped by adding 0.1% TFA. The sample is then centrifuged to remove precipitates before injection into the HPLC system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and quantification of Goralatide. An on-line solid-phase extraction liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method has been developed for its determination in human plasma.
-
Sample Preparation: Direct injection of plasma samples for on-line SPE.
-
Chromatography: Reversed-phase liquid chromatography.
-
Ionization: Electrospray ionization (ESI).
-
Mass Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction-monitoring (MRM) mode.
-
MRM Transition: The MRM ion transition for Goralatide is m/z 488 → 129 (quantitative ion).
-
Internal Standard: A stable isotope-labeled version of Goralatide, such as Ac-SDKP-(13)C(6), (15)N(2), can be used for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent, commonly D₂O or a mixture of H₂O/D₂O, to a concentration suitable for NMR analysis (typically in the millimolar range). The pH of the sample should be carefully adjusted.
-
1D ¹H NMR: This provides information about the number and types of protons in the molecule. The chemical shifts of the amide protons can give insights into the peptide's conformation.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the complete assignment of amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the three-dimensional structure of the peptide.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, facilitating the assignment of carbon signals.
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon resonances and to determine the solution structure and dynamics of Goralatide acetate.
Conclusion
Goralatide acetate is a tetrapeptide with significant therapeutic potential, particularly in the realms of hematopoiesis, inflammation, and fibrosis. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical methods used for its characterization. The information presented herein is intended to support further research and development of this important biomolecule.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Acetyl-Seryl-Aspartyl-Lysyl-Proline Mitigates Experimental Colitis Through Inhibition of Intestinal Mucosal Inflammatory Responses via MEK-ERK Signaling [frontiersin.org]
- 4. Goralatide | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Goralatide's Role in Hematopoiesis: A Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide (acetyl-N-Ser-Asp-Lys-Pro, AcSDKP) is a synthetic tetrapeptide that acts as a crucial negative regulator of hematopoiesis. Its primary function is to reversibly inhibit the entry of hematopoietic stem and progenitor cells (HSPCs) into the S-phase of the cell cycle, thereby protecting them from the cytotoxic effects of cell-cycle-dependent therapies such as chemotherapy and radiotherapy. This protective mechanism has positioned Goralatide as a promising agent for mitigating myelosuppression, a common and severe side effect of cancer treatments. This in-depth technical guide elucidates the core biological functions of Goralatide in hematopoiesis, detailing its mechanism of action, summarizing key quantitative data, providing insights into relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction: The Challenge of Myelosuppression in Cancer Therapy
Chemotherapy and radiotherapy are mainstays of cancer treatment, primarily targeting rapidly dividing cells.[1] However, this lack of specificity leads to collateral damage to healthy tissues with high proliferative rates, most notably the bone marrow.[1] The hematopoietic system, responsible for the continuous production of blood and immune cells, relies on a pool of rapidly cycling HSPCs.[1] Damage to these cells results in myelosuppression, a condition characterized by neutropenia, anemia, and thrombocytopenia, which increases the risk of life-threatening infections, fatigue, and bleeding.[1]
Goralatide emerges as a targeted solution to this problem by selectively shielding normal HSPCs from the harmful effects of cytotoxic agents, without compromising their efficacy against cancerous cells.
Core Biological Function: Reversible Cell Cycle Arrest of HSPCs
The cornerstone of Goralatide's biological function is its ability to induce a transient and reversible G0/G1 phase arrest in HSPCs. By preventing these cells from entering the DNA synthesis (S) phase, Goralatide renders them less susceptible to the damaging effects of S-phase specific chemotherapeutic agents.[1][2]
Mechanism of Action: An Indirect Pathway
Current evidence suggests that Goralatide exerts its inhibitory effect through an indirect mechanism. It is believed to stimulate adherent cells within the bone marrow microenvironment to produce and release Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as CCL3.[3] MIP-1α then acts as the direct inhibitor of HSPC proliferation.
The proposed signaling cascade is as follows:
-
Goralatide Administration: Goralatide is introduced into the bone marrow microenvironment.
-
Stimulation of Adherent Cells: Goralatide interacts with stromal cells, macrophages, or other adherent cell types.
-
MIP-1α Release: This interaction triggers the synthesis and secretion of MIP-1α.
-
MIP-1α Receptor Binding: MIP-1α binds to its cognate receptors on the surface of HSPCs. While the exact receptor responsible for this inhibitory effect is still under investigation, it is hypothesized to be a novel, yet-to-be-characterized receptor, as studies in mice lacking known MIP-1α receptors still demonstrate cell cycle inhibition.[4][5] However, some evidence also points to the involvement of CCR1 in the suppression of immature erythroid progenitors.[6]
-
Intracellular Signaling: Upon receptor binding, a signaling cascade is initiated within the HSPC. This involves the activation of an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8]
-
Cell Cycle Arrest: The reduction in cAMP levels ultimately leads to the arrest of the cell cycle in the G0/G1 phase, preventing entry into the S-phase. The precise molecular link between cAMP reduction and the cell cycle machinery (e.g., regulation of specific cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors like p21 and p27) is an active area of research.
Selectivity for Normal Cells
A critical feature of Goralatide is its selectivity for normal HSPCs. Studies have shown that Goralatide does not inhibit the proliferation of various leukemic cell lines, including HL-60, and cells from patients with chronic myeloid leukemia (CML) or acute myeloid leukemia (AML). This differential effect is crucial for its clinical application, as it allows for the protection of healthy bone marrow without interfering with the cytotoxic effects of chemotherapy on cancerous cells.
Quantitative Data on Goralatide's Efficacy
The protective effects of Goralatide have been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of Goralatide
| Parameter Measured | Cell Type | Goralatide Concentration | Effect | Reference |
| S-phase CFU-GM cells | Murine Bone Marrow | 10-9 M (8-hour exposure) | Decrease from 30% to 10% | [9] |
| Survival after Hyperthermia (43°C for 90 min) | Murine CFU-GM | 10-9 M | Almost 10-fold increase | [9] |
| Proliferation of CFU-S-12 and marrow repopulating cells | 5-FU-pretreated Murine Bone Marrow | 10-9 M (16-24 hour incubation) | Abolished 5-FU induced proliferation | [9] |
| Cytotoxicity | Murine Hematopoietic Progenitors and Stem Cells | 10-8 to 10-10 M (up to 24 hours) | <10% | [9] |
| Growth kinetics and cell cycle of L1210 leukemia cells | L1210 cells | 10-8 to 10-10 M (up to 24 hours) | No effect | [9] |
Table 2: In Vivo Efficacy of Goralatide in Murine Models
| Chemotherapeutic Agent | Goralatide Administration | Outcome | Reference |
| Doxorubicin | 2.4 µ g/day for 3 days (continuous or fractionated s.c. infusion) starting 48 hours before Doxorubicin | Reduced mortality; Protected LTRCs, CFU-S, HPP-CFC, and CFU-GM | [2] |
| Cytarabine (Ara-C) (3 cycles) | Administered during myelotoxic periods | Significant protective effect; Accelerated recovery from leukopenia when followed by GM-CSF | [10] |
| Cytarabine (Ara-C) + GM-CSF | Goralatide administered with Ara-C, followed by GM-CSF | Markedly increased white blood cells and granulocytes; Significant increase in platelet count (p < 0.001) | [10] |
Clinical Relevance and Future Directions
The preclinical data for Goralatide strongly support its potential as a myeloprotective agent in patients undergoing chemotherapy. While clinical trial data specifically for Goralatide is limited in the public domain, the principle of protecting HSPCs through transient cell cycle arrest has been validated with other agents. For instance, the CDK4/6 inhibitor trilaciclib has been approved for the prevention of chemotherapy-induced myelosuppression in extensive-stage small-cell lung cancer.[11]
Table 3: Clinical Efficacy of Trilaciclib in Extensive-Stage Small-Cell Lung Cancer (Pooled data from 3 trials, n=245)
| Myelosuppression Endpoint | Trilaciclib + Chemo | Placebo + Chemo |
| Severe Neutropenia | 11.4% | 52.9% |
| Febrile Neutropenia | 3.3% | 9.2% |
| Grade 3/4 Anemia | 20.3% | 31.9% |
| Grade 3/4 Thrombocytopenia | 19.5% | 36.1% |
| G-CSF Administration | 28.5% | 56.3% |
| Red Blood Cell Transfusion (on or after Week 5) | 14.6% | 26.1% |
| Data from a pooled analysis of three clinical trials (NCT03041311, NCT0249970, NCT02514447) presented at ASCO 2020.[11] |
The success of trilaciclib provides a strong rationale for the continued development of Goralatide and other agents that leverage this protective mechanism. Future research should focus on elucidating the complete signaling pathway of Goralatide and its mediator, MIP-1α, to identify potential biomarkers of response and to optimize its clinical application across various cancer types and chemotherapy regimens.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of Goralatide's function.
Colony-Forming Unit (CFU) Assay for Murine Bone Marrow
This assay is used to quantify the number of hematopoietic progenitor cells capable of forming colonies in a semi-solid medium.
Materials:
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
MethoCult™ GF M3434 medium (or similar) containing recombinant cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
Bone marrow cells harvested from murine femurs and tibias
-
70 µm nylon cell strainer
-
35 mm non-tissue culture treated petri dishes
-
Sterile water
-
100 mm petri dishes
-
3 mL syringes with 16-gauge needles
Procedure:
-
Cell Preparation:
-
Harvest bone marrow cells from mice by flushing the femurs and tibias with IMDM + 2% FBS.
-
Create a single-cell suspension by gently passing the cells through a pipette.
-
Pass the cell suspension through a 70 µm nylon strainer to remove clumps.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in IMDM + 2% FBS to the desired concentration (e.g., 4 x 105 cells/mL).
-
-
Plating:
-
Thaw the MethoCult medium at room temperature.
-
Vortex the MethoCult medium thoroughly.
-
In a tube, mix the cell suspension with the MethoCult medium and any treatment agents (Goralatide, vehicle control, etc.). A typical ratio is 0.3 mL of cell suspension and treatment to 3 mL of MethoCult.
-
Vortex the mixture gently but thoroughly.
-
Let the tube stand for 5-10 minutes to allow bubbles to rise.
-
Using a 3 mL syringe with a 16-gauge needle, draw up the cell-MethoCult mixture.
-
Dispense 1.1 mL of the mixture into each 35 mm petri dish, ensuring an even distribution by gently tilting and rotating the dish.
-
-
Incubation:
-
Place two 35 mm sample dishes into a 100 mm petri dish.
-
Add an open, uncovered 35 mm dish containing 3 mL of sterile water to the 100 mm dish to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies in each dish. Colonies are typically defined as clusters of 50 or more cells.
-
Identify different colony types (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Cell Cycle Analysis of Hematopoietic Stem Cells by Flow Cytometry
This protocol allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Bone marrow cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and prepare a single-cell suspension of bone marrow cells as described in the CFU assay protocol.
-
Wash the cells with PBS and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold 70% ethanol by dropwise addition while gently vortexing. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.
-
Add the PI staining solution and incubate in the dark at room temperature for at least 15 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the single-cell population using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.
-
Analyze the PI fluorescence histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
-
Conclusion
Goralatide represents a promising therapeutic agent for the management of chemotherapy-induced myelosuppression. Its unique, indirect mechanism of action, which involves the induction of MIP-1α to reversibly arrest normal hematopoietic stem and progenitor cells in the G0/G1 phase of the cell cycle, provides a selective protective effect without compromising the efficacy of anticancer treatments. The quantitative data from preclinical studies underscore its potential, and the clinical success of other drugs with a similar mechanism of action further validates this approach. Continued research into the intricate signaling pathways and the development of robust clinical trial designs will be pivotal in translating the full therapeutic potential of Goralatide to improve the quality of life and treatment outcomes for cancer patients.
References
- 1. nbinno.com [nbinno.com]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of macrophage inflammatory protein (MIP)-1α/CCL3 in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage inflammatory protein-1alpha uses a novel receptor for primitive hemopoietic cell inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Inhibition of immature erythroid progenitor cell proliferation by macrophage inflammatory protein-1alpha by interacting mainly with a C-C chemokine receptor, CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage inflammatory protein 1alpha inhibits postentry steps of human immunodeficiency virus type 1 infection via suppression of intracellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage Inflammatory Protein 1α Inhibits Postentry Steps of Human Immunodeficiency Virus Type 1 Infection via Suppression of Intracellular Cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trilaciclib Approved for Chemo-Induced Myelosuppression in Small-Cell Lung Cancer - Oncology Data Advisor [oncdata.com]
Goralatide (AcSDKP): A Technical Review of its Anti-Inflammatory and Anti-Fibrotic Mechanisms
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), also known as Goralatide, is an endogenous tetrapeptide with potent anti-inflammatory, anti-fibrotic, and cell cycle regulatory properties.[1][2][3] Derived from its precursor, thymosin β4, AcSDKP has emerged as a promising therapeutic candidate for a range of fibroproliferative diseases affecting the heart, kidneys, and lungs.[1][2][4][5] This technical guide provides a comprehensive review of the current research on AcSDKP, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The intricate signaling pathways modulated by AcSDKP are also visualized through detailed diagrams to facilitate a deeper understanding of its multifaceted effects.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[5] Similarly, chronic inflammation is a key driver of tissue damage and remodeling.[1][2][6] AcSDKP has garnered significant attention for its ability to counteract these processes.[1][2][6] It is a naturally occurring peptide primarily degraded by the angiotensin-converting enzyme (ACE), and its levels are notably increased by ACE inhibitors, suggesting that some of the beneficial effects of these drugs may be mediated by AcSDKP.[1][2][6][7] Unlike many cardiovascular drugs, the protective effects of AcSDKP are independent of blood pressure regulation.[1][2][7] This review synthesizes the extensive body of research on AcSDKP to serve as a valuable resource for scientists and professionals in the field of drug development.
Mechanism of Action
AcSDKP exerts its therapeutic effects through a multi-pronged approach, primarily targeting inflammation, fibrosis, and cell cycle progression.
Anti-Inflammatory Effects
AcSDKP demonstrates significant anti-inflammatory activity by modulating the function of various immune cells.[6] It has been shown to inhibit the differentiation of bone marrow stem cells into macrophages, as well as the activation and migration of macrophages.[6][7] Furthermore, AcSDKP can reduce the secretion of pro-inflammatory cytokines such as TNF-α by activated macrophages.[6][7] This is achieved, in part, by inhibiting the NF-κB signaling pathway.[8][9] Specifically, AcSDKP has been found to suppress TNF-α-induced IκB kinase (IKK) phosphorylation and subsequent NF-κB activation, leading to a downregulation of adhesion molecules like ICAM-1 in endothelial cells.[8][9]
Anti-Fibrotic Effects
The anti-fibrotic properties of AcSDKP are well-documented across various organ systems, including the heart, kidneys, and lungs.[4][5][10][11] A key mechanism underlying this effect is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[12][13][14] AcSDKP has been shown to block the phosphorylation of Smad2, a critical downstream effector in the TGF-β cascade.[12][14][15] It can also interfere with the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[12][16][17] Additionally, AcSDKP has been found to inhibit the expression of Connective Tissue Growth Factor (CTGF), another important pro-fibrotic molecule.[18][19]
Cell Cycle Regulation
AcSDKP was initially identified as a physiological inhibitor of hematopoietic stem cell proliferation.[20][21][22] It acts by blocking the entry of quiescent stem cells into the S phase of the cell cycle, thereby maintaining them in the G0/G1 phase.[14][22] This regulatory role extends to other cell types, including the inhibition of cardiac fibroblast proliferation.[20][22] However, AcSDKP has also been shown to stimulate the proliferation of endothelial cells, suggesting a role in angiogenesis.[20] The molecular mechanisms governing these cell-specific effects are complex, but have been linked to the PI3K/Akt signaling pathway.[20][23]
Quantitative Data from Preclinical Studies
The efficacy of AcSDKP has been quantified in numerous preclinical models of fibrosis and inflammation. The following tables summarize key findings from these studies.
Table 1: Effects of AcSDKP on Cardiac Fibrosis and Inflammation
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Myocardial Infarction | Rat | AcSDKP infusion | - Decreased total collagen content from 23.7 µg/mg to 15.0 µg/mg (prevention) and from 22.6 µg/mg to 14.4 µg/mg (reversal).- Reduced infiltrating macrophages from 264.7/mm² to 170.2/mm² (prevention) and from 257.5/mm² to 153.1/mm² (reversal).- Decreased TGF-β-positive cells from 195.6/mm² to 129.6/mm² (prevention) and from 195.6/mm² to 130.7/mm² (reversal). | [10][24] |
| Angiotensin II-induced Hypertension | Rat | AcSDKP infusion (400 µg/kg/day) | - Mimicked the effects of captopril in reducing macrophage and mast cell infiltration.- Significantly inhibited TGF-β and CTGF expression. | [18][25] |
| Aldosterone-salt Hypertension | Rat | AcSDKP infusion | - Prevented left ventricular and renal fibrosis.- Prevented macrophage/monocyte infiltration and decreased TGF-β and CTGF expression. | [26] |
Table 2: Effects of AcSDKP on Renal Fibrosis
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Diabetic Nephropathy | Mouse | AcSDKP co-administered with ACE inhibitor | - Ameliorated kidney fibrosis and inhibited endothelial-mesenchymal transition more effectively than ACE inhibitor alone. | [11] |
| 5/6 Nephrectomy | Rat | AcSDKP treatment | - Prevented and reversed albuminuria and renal fibrosis.- Associated with a decrease in inflammation and glomerulosclerosis. | [5] |
| Dahl Salt-Sensitive Hypertension | Rat | AcSDKP infusion (low and high doses) | - Prevented renal macrophage and T helper cell infiltration.- Significantly prevented renal interstitial fibrosis and glomerulosclerosis. | [27] |
Table 3: Effects of AcSDKP on Pulmonary Fibrosis
| Model | Species | Treatment Protocol | Key Findings | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Mouse | AcSDKP administration | - Demonstrated preventive and therapeutic effects on lung fibrosis. | [4] |
| Silica-induced Silicosis | Rat | AcSDKP treatment | - Attenuated myofibroblast differentiation and collagen deposition.- Inhibited TGF-β1 and RAS signaling. | [17] |
| Silica-induced Silicosis | Rat | AcSDKP treatment | - Alleviated pulmonary fibrosis by decreasing macrophage activation and inflammatory reactions via inhibition of TLR4 and RANKL signaling. | [5][16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.
In Vivo Models
-
Angiotensin II-Induced Hypertension:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Angiotensin II (Ang II) is continuously infused subcutaneously via osmotic minipumps at a rate of 750 µg/kg per day for 4 weeks.
-
Treatment: AcSDKP (400 or 800 µg/kg per day) or vehicle is co-infused subcutaneously using a separate osmotic minipump. In some studies, the ACE inhibitor captopril is administered in the drinking water (100 mg/kg per day).[25]
-
Analysis: Blood pressure is monitored by telemetry or tail-cuff method. At the end of the treatment period, hearts are harvested for histological analysis (e.g., picrosirius red staining for collagen), immunohistochemistry (for macrophages, TGF-β, CTGF), and molecular analysis (e.g., Western blotting, RT-PCR).[18][25]
-
-
Myocardial Infarction Model:
-
Animals: Male Wistar rats.
-
Procedure: The left anterior descending coronary artery is permanently ligated to induce myocardial infarction.
-
Treatment: For prevention studies, AcSDKP infusion is started at the time of surgery. For reversal studies, treatment is initiated at a later time point (e.g., 2 months post-MI).
-
Analysis: Cardiac function is assessed by echocardiography. Hearts are processed for histological quantification of fibrosis in the non-infarcted area and immunohistochemical analysis of inflammatory cell infiltration and cytokine expression.[10][24]
-
-
Bleomycin-Induced Pulmonary Fibrosis:
-
Animals: C57BL/6 mice.
-
Procedure: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg) is administered to induce lung fibrosis.
-
Treatment: AcSDKP is administered, for example, intraperitoneally, starting at various time points relative to bleomycin administration to assess preventive or therapeutic effects.
-
Analysis: Lungs are harvested for histological evaluation of fibrosis (e.g., Ashcroft score), collagen content measurement (hydroxyproline assay), and analysis of inflammatory and fibrotic markers by techniques such as qRT-PCR and Western blotting.[4]
-
In Vitro Assays
-
Cardiac Fibroblast Proliferation Assay:
-
Cells: Adult rat or human cardiac fibroblasts.
-
Procedure: Cells are seeded in culture plates and serum-starved to synchronize them. Proliferation is stimulated with agents like 5% Fetal Calf Serum (FCS) or Endothelin-1 (ET-1).
-
Treatment: Cells are co-treated with various concentrations of AcSDKP. Captopril is often added to the culture medium to prevent AcSDKP degradation.
-
Analysis: DNA synthesis is measured by ³H-thymidine incorporation.[22]
-
-
Collagen Synthesis Assay:
-
Cells: Adult rat or human cardiac fibroblasts.
-
Procedure: Confluent cell cultures are stimulated with pro-fibrotic agents like ET-1 or TGF-β1.
-
Treatment: Cells are co-treated with AcSDKP.
-
Analysis: Collagen production is quantified by measuring hydroxyproline content in cell lysates or by assessing the incorporation of ³H-proline into collagenous proteins.[22]
-
-
Western Blotting for Signaling Proteins:
-
Cells: Human coronary artery endothelial cells or cardiac fibroblasts.
-
Procedure: Cells are stimulated with agonists such as TNF-α or TGF-β1 for various durations.
-
Treatment: Cells are pre-treated with AcSDKP prior to stimulation.
-
Analysis: Cell lysates are subjected to SDS-PAGE and transferred to membranes. Phosphorylation and total protein levels of key signaling molecules (e.g., IKK, IκB, Smad2, ERK1/2) are detected using specific antibodies.[8][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by AcSDKP and a typical experimental workflow.
Caption: AcSDKP's anti-inflammatory mechanism via NF-kB pathway inhibition.
Caption: AcSDKP's anti-fibrotic mechanism via TGF-β/Smad pathway inhibition.
Caption: A generalized workflow for in vivo studies of AcSDKP.
Conclusion
AcSDKP (Goralatide) is a pleiotropic endogenous peptide with well-defined anti-inflammatory and anti-fibrotic properties. Its ability to modulate key signaling pathways such as NF-κB and TGF-β/Smad, coupled with its favorable safety profile in preclinical models, underscores its significant therapeutic potential. The comprehensive data summarized in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for future research and development efforts. Further clinical investigation is warranted to translate the promising preclinical findings into effective therapies for a range of debilitating inflammatory and fibrotic diseases.
References
- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]
- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive and therapeutic effects of thymosin β4 N-terminal fragment Ac-SDKP in the bleomycin model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. N-acetyl-seryl-aspartyl-lysyl-proline Inhibits Diabetes-Associated Kidney Fibrosis and Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptidesciences.com [peptidesciences.com]
- 17. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. AcSDKP Regulates Cell Proliferation through the PI3KCA/Akt Signaling Pathway | PLOS One [journals.plos.org]
- 21. The tetrapeptide AcSDKP, a negative regulator of cell cycle entry, inhibits the proliferation of human and chicken lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. AcSDKP regulates cell proliferation through the PI3KCA/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
Goralatide (AcSDKP): A Technical Guide to its Inhibitory Role in Hematopoietic Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, also known as AcSDKP, is a naturally occurring tetrapeptide that plays a crucial role in the negative regulation of hematopoietic stem and progenitor cell proliferation. Its primary mechanism of action involves the inhibition of cell entry into the S-phase of the cell cycle, thereby maintaining hematopoietic quiescence. This property has significant therapeutic potential, particularly in protecting hematopoietic cells from the cytotoxic effects of chemotherapy and other myelosuppressive treatments. This technical guide provides a comprehensive overview of the quantitative data supporting Goralatide's inhibitory function, details of key experimental protocols used in its study, and a visualization of its mechanism of action and experimental workflows.
Introduction
Hematopoiesis is a tightly regulated process responsible for the continuous production of all mature blood cells. This process relies on a small population of hematopoietic stem cells (HSCs) that have the ability to self-renew and differentiate into all hematopoietic lineages. The balance between HSC quiescence and proliferation is critical for maintaining a healthy hematopoietic system. Goralatide (N-acetyl-seryl-aspartyl-lysyl-proline) has been identified as a key physiological inhibitor of HSC proliferation.[1] This guide delves into the technical aspects of Goralatide's function, providing researchers and drug development professionals with a detailed understanding of its role in hematopoietic cell cycle regulation.
Quantitative Data on Goralatide's Inhibitory Effects
The inhibitory effects of Goralatide on hematopoietic cell proliferation have been quantified in numerous studies. The following tables summarize key findings, providing a clear comparison of its impact on different hematopoietic progenitor cells and under various experimental conditions.
Table 1: Effect of Goralatide on Hematopoietic Progenitor Cell Cycling
| Cell Type | Goralatide Concentration | Incubation Time | Effect on S-Phase Cells | Reference |
| Murine CFU-GM | 10⁻⁹ M | 8 hours | Decrease from 30% to 10% | [2] |
| Murine CFU-S-12 (5-FU stimulated) | 10⁻⁹ M | 16-24 hours | Abolished increased proliferative activity | [2] |
| Human CFU-GM | 10⁻¹⁰ - 10⁻⁹ M | 24 hours | Significant reduction in cycling cells | [3] |
| Human BFU-E | 10⁻¹⁰ - 10⁻⁹ M | 24 hours | Significant reduction in cycling cells | [3] |
| Human Nonadherent Progenitor Cells (LTBM cultures) | 10⁻¹² M | Daily for up to 5 weeks | Inhibition of entry into S-phase | [4] |
Table 2: Optimal Concentrations of Goralatide for Inhibition of Human Hematopoietic Progenitors
| Culture Condition | Progenitor Cells | Optimal Goralatide Concentration | Reference |
| Short-term culture (no exogenous cytokines) | CFU-GM, BFU-e | 10⁻¹² to 10⁻¹⁴ M | [4] |
| Short-term culture (with GM-CSF, IL-3, or SCF) | CFU-GM, BFU-e | 10⁻¹⁴ M | [4] |
| Long-term bone marrow culture (nonadherent cells) | CFU-GM, HPP-CFC | 10⁻¹² M | [4] |
Table 3: Protective Effects of Goralatide in Pre-clinical Models
| Model System | Treatment | Goralatide Administration | Outcome | Reference |
| Murine model | Doxorubicin | 2.4 µ g/day for 3 days (continuous subcutaneous infusion or fractionated injections) starting 48 hours before doxorubicin | Reduced doxorubicin-induced mortality and protected LTRCs, CFU-S, HPP-CFC, and CFU-GM | [1] |
| Murine model | Hyperthermia (43°C for 90 min) | 10⁻⁹ M for 8 hours | Almost 10-fold increase in CFU-GM survival | [2] |
| Murine model | Ara-C chemotherapy | Administered during myelotoxic periods | Significant protective effect on the stem cell pool | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of Goralatide.
Colony-Forming Unit (CFU) Assay
The CFU assay is a fundamental in vitro method to quantify and characterize hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.
-
Cell Preparation:
-
Isolate bone marrow cells from mice or humans under sterile conditions.
-
Prepare a single-cell suspension by flushing the bone marrow with an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium (IMDM)) and passing it through a fine-gauge needle to break up clumps.
-
Enrich for mononuclear cells using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in IMDM supplemented with 2% fetal bovine serum (FBS).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Culture:
-
Prepare a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of specific progenitor cell types (e.g., GM-CSF, IL-3, SCF, erythropoietin).
-
Add the prepared cell suspension to the methylcellulose medium at a predetermined density.
-
Add Goralatide at the desired concentrations to the experimental cultures. Include a vehicle control.
-
Vortex the tubes to ensure a homogenous mixture.
-
Dispense the cell-methylcellulose mixture into 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days, depending on the species and progenitor cell type being assayed.
-
-
Colony Scoring:
-
After the incubation period, identify and count the colonies under an inverted microscope.
-
Colonies are classified based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM).
-
The inhibitory effect of Goralatide is calculated by comparing the number of colonies in the treated cultures to the control cultures.
-
Thymidine Suicide Assay
This assay is used to determine the proportion of cells in the S-phase of the cell cycle. It is based on the principle that cells actively synthesizing DNA will incorporate a high concentration of ³H-thymidine, leading to radiation-induced cell death ("suicide").
-
Cell Incubation:
-
Incubate the hematopoietic progenitor cells with or without Goralatide for a specified period (e.g., 24 hours).
-
Following the incubation with Goralatide, expose the cells to a high specific activity of ³H-thymidine (e.g., 20 µCi/mL) for a short period (e.g., 20-30 minutes) at 37°C. A control group is incubated without ³H-thymidine.
-
After incubation, wash the cells extensively with a medium containing an excess of non-radioactive ("cold") thymidine to remove unincorporated ³H-thymidine.
-
-
CFU Assay:
-
Plate the cells (both ³H-thymidine treated and control) in a standard CFU assay as described in section 3.1.
-
-
Calculation:
-
After the incubation period for colony formation, count the number of colonies in both the ³H-thymidine treated and control plates.
-
The percentage of cells in the S-phase is calculated using the following formula: % S-phase cells = [1 - (Number of colonies in ³H-thymidine treated plate / Number of colonies in control plate)] x 100
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed mechanism of action of Goralatide and a typical experimental workflow.
Caption: Proposed mechanism of Goralatide in regulating HSC quiescence.
Caption: Workflow for assessing Goralatide's effect on hematopoietic progenitors.
Discussion and Future Directions
The collective evidence strongly supports the role of Goralatide as a key negative regulator of hematopoietic cell proliferation. Its ability to reversibly inhibit the entry of HSCs into the S-phase of the cell cycle makes it a promising candidate for myeloprotective therapies.[1][6] By keeping normal HSCs in a quiescent state, Goralatide can shield them from the damaging effects of cell-cycle-specific cytotoxic agents used in cancer chemotherapy.[6] Furthermore, its combination with hematopoietic growth factors like GM-CSF or G-CSF has been shown to enhance hematopoietic recovery following chemotherapy.[5]
While the primary mechanism of Goralatide is established, the precise upstream and downstream signaling pathways that mediate its effect on the cell cycle machinery remain to be fully elucidated. Future research should focus on identifying the specific cell surface receptor for Goralatide on hematopoietic stem and progenitor cells and delineating the intracellular signaling cascade that leads to the inhibition of the G1/S transition. A deeper understanding of these molecular mechanisms will be crucial for the rational design of novel therapeutics that leverage the protective effects of Goralatide for a wider range of clinical applications in hematology and oncology.
Conclusion
Goralatide is a potent and specific inhibitor of hematopoietic cell proliferation, acting by preventing the entry of progenitor cells into the S-phase of the cell cycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of hematopoiesis. Further investigation into the detailed molecular pathways of Goralatide will undoubtedly pave the way for innovative therapeutic strategies aimed at protecting and regenerating the hematopoietic system.
References
- 1. Production and consumption of the tetrapeptide AcSDKP, a negative regulator of hematopoietic stem cells, by hematopoietic microenvironmental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of acetyl-n-ser-asp-lys-pro (AcSDKP) on hematopoietic progenitor cells in short-term and long-term murine bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of the peptide AcSDKP on the proliferative state of hematopoietic stem cells in the presence of captopril but not lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Goralatide (Acetate): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Goralatide (acetate), a synthetic tetrapeptide also known as N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), is a promising investigational agent with significant potential in myeloprotection and the treatment of fibrotic diseases. Preclinical studies have elucidated its primary mechanism of action as a physiological inhibitor of hematopoietic stem cell proliferation, offering a protective effect against the myelosuppressive effects of chemotherapy and radiation. Furthermore, Goralatide has demonstrated notable anti-inflammatory and anti-fibrotic properties, primarily through the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This technical guide provides a comprehensive overview of the preclinical data for Goralatide, including its efficacy in various in vitro and in vivo models, detailed experimental protocols, and an exploration of its molecular mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Hematopoietic Stem Cell Quiescence
Goralatide's primary pharmacological effect is the reversible inhibition of hematopoietic stem and progenitor cell (HSPC) entry into the S-phase of the cell cycle.[1][2] By maintaining these critical cells in a quiescent state, Goralatide protects them from the cytotoxic effects of cell cycle-specific therapeutic agents, such as chemotherapy drugs and radiation.[2][3]
In Vitro Efficacy: Inhibition of Hematopoietic Progenitor Cell Proliferation
In vitro studies have consistently demonstrated the ability of Goralatide to inhibit the proliferation of hematopoietic progenitor cells. A key assay used to evaluate this effect is the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay, which measures the ability of progenitor cells to form colonies in a semi-solid medium.
| Cell Type | Assay | Goralatide Concentration | Effect | Reference |
| Murine Bone Marrow Cells | CFU-GM | 10⁻⁹ M | Decreased number of CFU-GM cells in S phase from 30% to 10% after 8 hours of exposure. | [3] |
| Murine Bone Marrow Cells from 5-FU-pretreated mice | CFU-S-12 | 10⁻⁹ M | Abolished the 5-FU induced increase in proliferative activity after 16 and 24 hours of incubation. | [3] |
Table 1: In Vitro Efficacy of Goralatide on Hematopoietic Progenitor Cells
Experimental Protocol: In Vitro Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
The following protocol provides a detailed methodology for assessing the in vitro efficacy of Goralatide on hematopoietic progenitor cells.
Objective: To determine the effect of Goralatide on the proliferation of murine bone marrow-derived granulocyte-macrophage progenitor cells.
Materials:
-
Bone marrow cells isolated from the femurs and tibias of CBA/H mice.
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% Fetal Bovine Serum (FBS).
-
MethoCult™ GF M3534 medium (StemCell Technologies).
-
Goralatide (acetate) stock solution.
-
35 mm culture dishes.
Procedure:
-
Prepare a single-cell suspension of murine bone marrow cells in IMDM with 2% FBS.
-
Dilute the cell suspension to a concentration of 4 x 10⁵ cells/mL.
-
Prepare different concentrations of Goralatide in IMDM with 2% FBS.
-
In a tube, mix 150 µL of the cell suspension with 150 µL of the Goralatide solution (or vehicle control) and 3 mL of MethoCult™ medium.
-
Vortex the tube to ensure thorough mixing and let it stand for 5 minutes to allow bubbles to dissipate.
-
Using a syringe with a 16-gauge blunt-ended needle, dispense 1.1 mL of the cell-MethoCult™ mixture into each 35 mm culture dish. All conditions should be tested in duplicate.
-
Place the culture dishes in a larger 100 mm Petri dish containing a separate uncovered dish with 3 mL of sterile water to maintain humidity.
-
Incubate the cultures for 12 days at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, count the number of CFU-GM colonies (clusters of 50 or more cells) using an inverted microscope.
In Vivo Myeloprotection: Safeguarding Hematopoiesis During Cytotoxic Therapy
The protective effect of Goralatide on hematopoietic stem cells has been extensively studied in various preclinical animal models of chemotherapy- and radiation-induced myelosuppression.
Efficacy in Chemotherapy-Induced Myelosuppression
Goralatide has been shown to mitigate the hematological toxicity of various chemotherapeutic agents, including doxorubicin and cytarabine (Ara-C).[1][4]
| Animal Model | Chemotherapy Agent | Goralatide (Acetate) Dose & Regimen | Key Findings | Reference |
| Mice | Doxorubicin | 2.4 µ g/day for 3 days via continuous subcutaneous infusion or fractionated injections, starting 48 hours before doxorubicin. | Reduced doxorubicin-induced mortality. Protected long-term reconstituting cells (LTRCs), CFU-S, HPP-CFC, and CFU-GM from toxicity. | [4] |
| Mice | Cytarabine (Ara-C) | Administered during the myelotoxic periods of three consecutive chemotherapy cycles. | Accelerated recovery from leukopenic nadirs. Markedly increased white blood cell and granulocyte levels when followed by GM-CSF. Significantly increased platelet count (p < 0.001). | [1] |
Table 2: In Vivo Efficacy of Goralatide in Chemotherapy-Induced Myelosuppression
Experimental Protocol: Doxorubicin-Induced Myelosuppression Mouse Model
This protocol details a common in vivo model used to assess the myeloprotective effects of Goralatide.
Objective: To evaluate the efficacy of Goralatide in protecting hematopoietic stem and progenitor cells from doxorubicin-induced toxicity in mice.
Animal Model:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Housed in a specific-pathogen-free facility with ad libitum access to food and water.
Materials:
-
Doxorubicin hydrochloride.
-
Goralatide (acetate) sterile solution.
-
Osmotic minipumps or syringes for subcutaneous injection.
-
Complete blood count (CBC) analyzer.
-
Reagents for CFU-GM assay (as described in section 1.2).
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to control and treatment groups.
-
Goralatide Administration: For the treatment group, administer Goralatide (e.g., 2.4 µ g/day ) via continuous subcutaneous infusion using osmotic minipumps or through fractionated subcutaneous injections for 3 consecutive days.
-
Doxorubicin Administration: 48 hours after the start of Goralatide administration, administer a single intraperitoneal injection of doxorubicin (e.g., 15 mg/kg) to both the Goralatide-treated and a doxorubicin-only control group. A vehicle-only control group should also be included.
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss and changes in behavior.
-
Hematological Analysis: Collect peripheral blood samples at predetermined time points (e.g., daily or every other day) via tail vein puncture for complete blood counts (CBC) to assess white blood cell, neutrophil, and platelet counts.
-
Bone Marrow Analysis: At the end of the study (e.g., day 10-14 post-doxorubicin), euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Progenitor Cell Assays: Perform CFU-GM assays on the bone marrow cells to quantify the number of hematopoietic progenitor cells.
Anti-Fibrotic Activity: Modulation of the TGF-β/Smad Signaling Pathway
Beyond its role in hematopoiesis, Goralatide has demonstrated significant anti-fibrotic effects in preclinical models of cardiac and renal fibrosis. This activity is primarily attributed to its ability to inhibit the pro-fibrotic TGF-β/Smad signaling pathway.
Mechanism of Anti-Fibrotic Action
TGF-β is a key cytokine that promotes fibrosis by stimulating the differentiation of fibroblasts into myofibroblasts and inducing the production of extracellular matrix proteins. The canonical TGF-β signaling pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene transcription.
Goralatide has been shown to inhibit the phosphorylation of Smad2, thereby blocking the downstream signaling cascade that leads to fibrosis.[5] The exact mechanism of this inhibition is still under investigation, but it may involve the induction of the inhibitory Smad, Smad7.[6]
Efficacy in Animal Models of Fibrosis
Preclinical studies have demonstrated the anti-fibrotic efficacy of Goralatide in various animal models.
| Animal Model | Goralatide (Acetate) Dose & Regimen | Key Findings | Reference |
| Angiotensin II-induced hypertensive rats | 400 µg/kg/day and 800 µg/kg/day, s.c. | Mimicked the anti-inflammatory and anti-fibrotic effects of captopril, an ACE inhibitor. Decreased LV macrophage/mast cell infiltration, TGF-β, and collagen deposition. | [7] |
Table 3: In Vivo Anti-Fibrotic Efficacy of Goralatide
Pharmacokinetics and Safety
Currently, there is limited publicly available data on the detailed pharmacokinetic profile of Goralatide from dedicated preclinical studies. One study in mice treated with 5-fluorouracil noted that an injection of 10 mg of Goralatide resulted in a short peak in plasma concentration of AcSDKP.[3] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of Goralatide.
Preclinical safety studies have suggested that Goralatide is well-tolerated. In vitro, Goralatide treatment for up to 24 hours at concentrations up to 10⁻⁸ M had no effect on the growth kinetics and cell cycle distribution of L1210 leukemia cells.[3] The cytotoxic effect of Goralatide on hematopoietic progenitors and stem cells was less than 10%.[3]
Conclusion and Future Directions
The preclinical data for Goralatide (acetate) strongly support its development as a myeloprotective and anti-fibrotic agent. Its well-defined mechanism of action in promoting hematopoietic stem cell quiescence provides a solid rationale for its use in mitigating the side effects of chemotherapy and radiation. Furthermore, its ability to inhibit the pro-fibrotic TGF-β/Smad signaling pathway opens up therapeutic possibilities for a range of fibrotic diseases.
Future preclinical research should focus on conducting comprehensive pharmacokinetic and toxicological studies to establish a clear safety and dosing profile for clinical translation. Further elucidation of the precise molecular interactions of Goralatide with the TGF-β signaling pathway components will also be crucial for optimizing its therapeutic application. The promising preclinical findings warrant the continued investigation of Goralatide in clinical trials to ultimately bring this potential new therapy to patients in need.
References
- 1. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dls.com [dls.com]
- 7. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Goralatide (Acetate) in Relation to Thymosin Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Goralatide, also known as N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), is a synthetic tetrapeptide that corresponds to the N-terminal fragment of thymosin beta-4 (Tβ4). Initially identified as a physiological regulator of hematopoiesis, Goralatide has demonstrated a unique biological activity profile that distinguishes it from its parent molecule and other thymosin peptides. Its primary mechanism of action involves the reversible inhibition of hematopoietic stem cell (HSC) entry into the S-phase of the cell cycle, a function that has been extensively explored for its potential in mitigating the myelosuppressive effects of chemotherapy. Beyond its role in hematopoiesis, Goralatide exhibits anti-inflammatory and anti-fibrotic properties, suggesting a broader therapeutic potential. This technical guide provides a comprehensive overview of Goralatide, its relationship to thymosin peptides, its mechanisms of action, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and visual representations of associated signaling pathways are included to support further research and development efforts.
Goralatide and its Relationship to Thymosin Peptides
The thymus gland produces a family of polypeptides known as thymosins, which play crucial roles in regulating immune function and other physiological processes. Goralatide is intrinsically linked to this family, specifically as a derivative of thymosin beta-4.
2.1 Thymosin Alpha 1
Thymosin alpha 1 (Tα1) is a 28-amino acid peptide that acts as a potent immunomodulator.[1] Its primary functions include the enhancement of T-cell maturation and function. Tα1 interacts with Toll-like receptors (TLRs), such as TLR2 and TLR9, on antigen-presenting cells like dendritic cells, which triggers downstream signaling cascades that lead to the activation of adaptive immune responses.[2][3] This makes Tα1 a key player in augmenting the body's defense against viral, bacterial, and fungal infections, as well as in cancer immunotherapy.[2]
2.2 Thymosin Beta 4
Thymosin beta 4 (Tβ4) is a 43-amino acid peptide that is ubiquitously expressed in mammalian tissues. Its most well-characterized function is its role as a primary G-actin-sequestering protein.[4][5] By binding to monomeric actin, Tβ4 maintains a pool of unpolymerized actin, which is essential for cellular motility, cytoskeletal dynamics, and tissue regeneration.[4][6] Tβ4 has demonstrated a wide range of biological activities, including the promotion of wound healing, angiogenesis, and the reduction of inflammation and apoptosis.[7]
2.3 Goralatide (AcSDKP): A Cleavage Product of Thymosin Beta 4
Goralatide is an endogenous tetrapeptide that is enzymatically cleaved from the N-terminus of its precursor, thymosin beta 4. While originating from Tβ4, Goralatide has a distinct and more specific biological activity profile. Its primary recognized role is the regulation of hematopoiesis.
Mechanism of Action of Goralatide
3.1 Hematopoietic Stem Cell Quiescence
The principal mechanism of action of Goralatide is its ability to maintain hematopoietic stem cells (HSCs) in a quiescent state (G0/G1 phase of the cell cycle).[8] It achieves this by reversibly inhibiting their entry into the S-phase (DNA synthesis phase).[8][9] This cytostatic effect is particularly significant in the context of chemotherapy, which targets rapidly dividing cells. By keeping HSCs in a non-proliferative state, Goralatide can protect them from the cytotoxic effects of chemotherapeutic agents, thereby reducing myelosuppression.[8][10]
3.2 Anti-inflammatory and Anti-fibrotic Effects
Emerging evidence suggests that Goralatide also possesses anti-inflammatory and anti-fibrotic properties. While the precise mechanisms are still under investigation, it is hypothesized that these effects may be mediated through the modulation of key signaling pathways involved in inflammation and fibrosis, such as the transforming growth factor-beta (TGF-β) and nuclear factor-kappa B (NF-κB) pathways.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data on the effects of Goralatide from various studies.
Table 1: In Vitro Efficacy of Goralatide on Hematopoietic Cells
| Parameter | Cell Type | Concentration | Effect | Reference |
| S-phase Inhibition | Murine CFU-GM | 10⁻⁹ M | Decreased from 30% to 10% after 8 hours of exposure | [11] |
| Survival after Hyperthermia | Murine CFU-GM | 10⁻⁹ M | Almost 10-fold increase in survival after 90 minutes at 43°C | [11] |
| Proliferation Inhibition | Murine HPP-CFC-1 | Not specified | Significant inhibition of cell cycling when combined with captopril | [12] |
Table 2: In Vivo Efficacy of Goralatide in Myelosuppression Models
| Animal Model | Chemotherapeutic Agent | Goralatide (AcSDKP) Dosage | Outcome | Reference |
| Mice | Doxorubicin | 2.4 µ g/day for 3 days (continuous subcutaneous infusion) | Reduced mortality and protected hematopoietic stem and progenitor cells. | [2][9] |
| Mice | Cytarabine (Ara-C) | Not specified | Accelerated recovery from leukopenia and increased white blood cell and granulocyte levels when followed by GM-CSF. | [3][13] |
Table 3: Clinical Trial Data for Goralatide
| Indication | Chemotherapy Regimen | Goralatide Dosage | Key Finding | Reference |
| Squamous cell carcinoma of head and neck or esophagus | Carboplatin and 5-fluorouracil | 12.5 or 62.5 µg/kg/day | No significant difference in myeloprotection compared to placebo. | [10][14] |
Signaling Pathways and Logical Relationships
5.1 Goralatide and Hematopoietic Stem Cell Cycle Inhibition
The precise signaling pathway by which Goralatide inhibits HSC entry into the S-phase is not yet fully elucidated. However, the logical workflow involves Goralatide interacting with a putative receptor on the surface of HSCs, which initiates an intracellular signaling cascade that ultimately leads to the upregulation of cell cycle inhibitors or the downregulation of cell cycle promoters, thereby maintaining the cell in a quiescent state.
5.2 Thymosin Beta 4 and Actin Cytoskeleton Dynamics
Thymosin beta 4's primary intracellular role is the regulation of actin polymerization. This is a fundamental process for cell structure and motility.
5.3 TGF-β Signaling in Fibrosis
The TGF-β signaling pathway is a central regulator of fibrosis. Its overactivation leads to excessive extracellular matrix (ECM) deposition.
5.4 NF-κB Signaling in Inflammation
The NF-κB signaling pathway is a key mediator of the inflammatory response, leading to the production of pro-inflammatory cytokines.
Experimental Protocols
6.1 Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay is used to quantify the frequency of hematopoietic progenitor cells in a cell suspension.
-
Cell Preparation:
-
Harvest bone marrow cells from the femurs and tibias of mice into Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by gently passing the cells through a 21-gauge needle.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Plating:
-
Dilute the cell suspension to the desired concentration in IMDM with 2% FBS.
-
Add the cell suspension to a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., IL-3, IL-6, SCF, EPO) to support the growth of different colony types (CFU-GM, BFU-E, CFU-GEMM). Goralatide or a vehicle control can be added at this stage.
-
Vortex the mixture thoroughly and let it stand for 5-10 minutes to allow bubbles to dissipate.
-
Dispense 1.1 mL of the cell mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure an even distribution of the medium.
-
-
Incubation and Colony Scoring:
-
Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 7-14 days.
-
Enumerate and identify colonies based on their morphology using an inverted microscope.
-
6.2 Cell Cycle Analysis of Hematopoietic Stem Cells by Flow Cytometry
This protocol allows for the determination of the cell cycle status of HSCs.
-
Cell Staining:
-
Isolate bone marrow cells as described in the CFU assay protocol.
-
Perform lineage depletion to enrich for HSCs using a cocktail of biotinylated antibodies against mature hematopoietic cell markers (e.g., CD5, CD11b, CD45R/B220, Gr-1, 7-4, and Ter-119) followed by streptavidin-conjugated magnetic beads.
-
Stain the lineage-negative cells with fluorescently-conjugated antibodies against HSC surface markers (e.g., Sca-1, c-Kit, CD34, CD150, CD48).
-
For cell cycle analysis, fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm™).
-
Stain for an intracellular proliferation marker such as Ki-67.
-
Stain the DNA with a fluorescent dye such as DAPI or propidium iodide (PI).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a multicolor flow cytometer.
-
Gate on the HSC population based on their surface marker expression (e.g., Lin⁻Sca-1⁺c-Kit⁺CD150⁺CD48⁻ for long-term HSCs).
-
Analyze the cell cycle distribution of the gated HSC population based on their DNA content (DAPI or PI staining) and Ki-67 expression. Cells in G0 are Ki-67⁻, cells in G1 are Ki-67⁺ with 2n DNA content, cells in S phase have >2n DNA content, and cells in G2/M have 4n DNA content.
-
6.3 In Vivo Murine Model of Chemotherapy-Induced Myelosuppression
This model is used to evaluate the myeloprotective effects of Goralatide in vivo.
-
Animal Model:
-
Use a standard inbred mouse strain, such as C57BL/6 or BALB/c.
-
Administer a single or fractionated dose of a chemotherapeutic agent known to cause myelosuppression, such as doxorubicin or cytarabine, via intravenous or intraperitoneal injection.
-
-
Goralatide Administration:
-
Administer Goralatide or a vehicle control to the mice. The administration route (e.g., subcutaneous infusion, repeated injections) and timing relative to chemotherapy are critical variables. For example, Goralatide can be administered for a period before, during, and after chemotherapy.
-
-
Monitoring of Hematological Parameters:
-
Collect peripheral blood samples from the mice at various time points after chemotherapy administration (e.g., via tail vein bleed).
-
Perform complete blood counts (CBCs) to determine the levels of white blood cells, neutrophils, red blood cells, and platelets.
-
At the end of the study, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Determine bone marrow cellularity and perform CFU assays to assess the number of hematopoietic progenitor cells.
-
Conclusion and Future Directions
Goralatide (acetate) is a promising therapeutic peptide with a well-defined mechanism of action in the regulation of hematopoiesis. Its ability to reversibly inhibit the proliferation of hematopoietic stem cells provides a strong rationale for its development as a myeloprotective agent during chemotherapy. While preclinical studies have shown encouraging results, further clinical trials with optimized dosing and administration schedules are needed to fully evaluate its efficacy in humans. The anti-inflammatory and anti-fibrotic properties of Goralatide represent an exciting area for future research, with the potential to expand its therapeutic applications to a range of inflammatory and fibrotic diseases. A deeper understanding of the specific signaling pathways modulated by Goralatide in these contexts will be crucial for the rational design of future therapies.
References
- 1. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 7. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 8. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. nbinno.com [nbinno.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Inhibitory action of the peptide AcSDKP on the proliferative state of hematopoietic stem cells in the presence of captopril but not lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Randomized placebo trial of myeloprotection with goralatide in patients with squamous cell carcinoma of the upper respiratory and digestive tracts or esophagus, treated with a carboplatin-fluorouracil combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Goralatide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goralatide, a synthetic tetrapeptide (Ac-Ser-Asp-Lys-Pro), is a physiological regulator of hematopoiesis with demonstrated therapeutic potential in protecting against chemotherapy-induced myelosuppression. Beyond its effects on hematopoietic stem cells, Goralatide exhibits significant anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. This technical guide provides a comprehensive overview of the known molecular targets of Goralatide, detailing its mechanism of action across various signaling pathways. We present quantitative data on its binding affinity, detailed experimental protocols for assessing its activity, and visual representations of its signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Goralatide, also known as AcSDKP, is a naturally occurring peptide derived from the cleavage of thymosin β4.[1] Its primary clinical application lies in its ability to reversibly inhibit the entry of hematopoietic stem cells into the S-phase of the cell cycle, thereby shielding them from the cytotoxic effects of chemotherapy and radiation.[2][3] This mechanism allows for a more rapid hematopoietic recovery post-treatment. Furthermore, emerging research has elucidated its role in modulating key signaling pathways involved in inflammation, fibrosis, and angiogenesis, suggesting a broader therapeutic potential. This guide aims to consolidate the current knowledge of Goralatide's molecular interactions and provide a practical resource for its continued investigation.
Molecular Targets and Binding Affinity
While a specific, high-affinity receptor for Goralatide on hematopoietic stem cells is yet to be fully characterized, studies on its analog have identified binding sites in other cell types, providing valuable insights into its mechanism of action.
A study utilizing a radiolabeled analog of Goralatide, 125I-labeled Hpp-Aca-SDKP, successfully characterized specific binding sites on rat cardiac fibroblasts.[4] This provides a quantitative basis for understanding Goralatide's interaction with its cellular targets.
Table 1: Binding Affinity of Goralatide Analog in Rat Cardiac Fibroblasts [4]
| Parameter | Value |
| Dissociation Constant (Kd) | 3.3 ± 0.6 nM |
| Maximal Binding (Bmax) | 1,704 ± 198 fmol/mg protein |
| Inhibition Constant (Ki) of Ac-SDKP | 0.69 ± 0.15 nM |
Signaling Pathways Modulated by Goralatide
Goralatide exerts its pleiotropic effects by modulating several key intracellular signaling pathways.
Hematopoietic Stem Cell Cycle Regulation
Goralatide's protective effect on hematopoietic stem cells stems from its ability to induce a quiescent state, primarily by arresting cells in the G0/G1 phase of the cell cycle.[4] This prevents them from entering the S-phase, where they are most vulnerable to DNA-damaging agents. While the precise upstream mechanism of Goralatide's action on cell cycle machinery is still under investigation, it is known to involve the modulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which in turn regulate the activity of cyclin-CDK complexes that drive cell cycle progression.[5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle regulation by the intrinsically disordered proteins, p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Goralatide (acetate) In Vivo Study Design in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as AcSDKP, is a synthetic tetrapeptide (N-acetyl-seryl-aspartyl-lysyl-proline) that acts as a physiological regulator of hematopoiesis.[1][2] It has demonstrated significant potential in preclinical studies for its ability to protect hematopoietic stem and progenitor cells from the toxic effects of chemotherapy and radiation.[1][2][3] Furthermore, Goralatide exhibits anti-inflammatory and anti-fibrotic properties, partly through its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][4][5] These characteristics make Goralatide a promising candidate for further investigation as an adjunct therapy in oncology and in the treatment of fibrotic and inflammatory diseases.
This document provides a detailed framework for an in vivo study of Goralatide (acetate) in a murine model of chemotherapy-induced myelosuppression. It includes comprehensive experimental protocols, data presentation guidelines, and visual diagrams of the experimental workflow and the implicated signaling pathway.
Data Presentation
Quantitative data from the proposed study should be meticulously recorded and organized. The following tables provide a template for summarizing key findings, allowing for clear comparison between experimental groups.
Table 1: Hematological Parameters
| Treatment Group | White Blood Cell Count (x10³/µL) | Red Blood Cell Count (x10⁶/µL) | Hemoglobin (g/dL) | Platelet Count (x10³/µL) |
| Vehicle Control | ||||
| Chemotherapy Alone | ||||
| Goralatide + Chemotherapy | ||||
| Goralatide Alone |
Table 2: Bone Marrow Analysis
| Treatment Group | Bone Marrow Cellularity (x10⁶ cells/femur) | Colony-Forming Units - Granulocyte, Macrophage (CFU-GM) per 10⁵ cells | Lineage- Sca-1+ c-Kit+ (LSK) Cells (%) |
| Vehicle Control | |||
| Chemotherapy Alone | |||
| Goralatide + Chemotherapy | |||
| Goralatide Alone |
Table 3: Cytokine and Growth Factor Levels in Plasma
| Treatment Group | TGF-β1 (pg/mL) | G-CSF (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | |||
| Chemotherapy Alone | |||
| Goralatide + Chemotherapy | |||
| Goralatide Alone |
Experimental Protocols
Animal Model and Husbandry
-
Species: Mus musculus (mouse)
-
Strain: C57BL/6 or BALB/c, male, 8-10 weeks old.
-
Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provided with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the commencement of the study.
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Experimental Design and Treatment Groups
A chemotherapy-induced myelosuppression model will be utilized. A common chemotherapeutic agent for this purpose is 5-Fluorouracil (5-FU) or Doxorubicin.
-
Group 1: Vehicle Control: Mice receive injections of the vehicle used to dissolve Goralatide and the chemotherapeutic agent.
-
Group 2: Chemotherapy Alone: Mice receive a single intraperitoneal (IP) injection of 5-FU (150 mg/kg) or Doxorubicin.
-
Group 3: Goralatide + Chemotherapy: Mice receive Goralatide (acetate) administration prior to and/or after the chemotherapy injection. A previously reported effective dose is 2.4 µ g/day , administered via continuous subcutaneous infusion or fractionated subcutaneous injections for 3 days, starting 48 hours before chemotherapy.[1][2]
-
Group 4: Goralatide Alone: Mice receive Goralatide (acetate) administration without the chemotherapeutic agent to assess its independent effects.
Goralatide (acetate) Formulation and Administration
-
Formulation: Dissolve Goralatide (acetate) in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Administration:
-
Subcutaneous (SC) Injection: Administer the Goralatide solution using a 27-30 gauge needle in the loose skin over the scruff of the neck.
-
Continuous Subcutaneous Infusion: For continuous delivery, surgically implant a mini-osmotic pump pre-filled with the Goralatide solution.
-
Monitoring and Sample Collection
-
Daily Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Blood Collection: Collect peripheral blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at baseline and at specified time points post-chemotherapy (e.g., days 3, 7, 10, and 14). Use EDTA-coated tubes for hematological analysis and heparinized tubes for plasma separation.
-
Terminal Procedure: At the end of the study (e.g., day 14 or 21), euthanize the mice by CO₂ asphyxiation followed by cervical dislocation.
-
Bone Marrow Aspiration: Immediately following euthanasia, dissect the femurs and tibias and flush the bone marrow with PBS containing 2% fetal bovine serum (FBS) for cellularity and colony-forming assays.
-
Tissue Collection: Collect spleen for weight and histological analysis. Collect plasma and store at -80°C for cytokine analysis.
Efficacy and Toxicity Endpoints
-
Hematological Analysis: Perform complete blood counts (CBCs) using an automated hematology analyzer to determine white blood cell (WBC), red blood cell (RBC), hemoglobin, and platelet counts.
-
Bone Marrow Cellularity: Count the total number of nucleated cells from the bone marrow flush using a hemocytometer or an automated cell counter.
-
Colony-Forming Unit (CFU) Assay: Plate bone marrow cells in a methylcellulose-based medium containing appropriate cytokines to assess the number of hematopoietic progenitor colonies (CFU-GM, CFU-E, etc.).
-
Flow Cytometry: Analyze bone marrow or peripheral blood cells for specific hematopoietic stem and progenitor cell populations (e.g., LSK cells) using fluorescently labeled antibodies.
-
Cytokine Analysis: Measure the concentration of relevant cytokines and growth factors (e.g., TGF-β1, G-CSF, IL-6) in the plasma using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: Fix spleen tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate spleen architecture and hematopoiesis.
Visualization of Pathways and Workflows
Goralatide's Modulation of the TGF-β Signaling Pathway
Goralatide has been shown to counteract the effects of TGF-β, a key regulator of cell growth and differentiation.[1][4] It is believed to inhibit the phosphorylation of Smad2, a crucial step in the canonical TGF-β signaling cascade, and may promote the inhibitory Smad7.[4][5] This inhibitory action on the TGF-β pathway likely contributes to its protective effects on hematopoietic stem cells.
Caption: Goralatide's inhibitory effect on the TGF-β signaling pathway.
Experimental Workflow for Goralatide In Vivo Study
The following diagram outlines the key steps in the proposed in vivo study in a mouse model of chemotherapy-induced myelosuppression.
Caption: Experimental workflow for the in vivo assessment of Goralatide.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Goralatide Administration in Animal Models: A Comprehensive Guide
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Goralatide, also known as AcSDKP, is a synthetic tetrapeptide (N-acetyl-seryl-aspartyl-lysyl-proline) that acts as a physiological regulator of hematopoiesis. It functions by reversibly inhibiting the entry of hematopoietic stem cells (HSCs) into the S-phase of the cell cycle, thereby protecting them from the cytotoxic effects of chemotherapy and radiation. These properties make Goralatide a promising candidate for myeloprotective therapy in cancer treatment. This document provides detailed application notes and protocols for the administration of Goralatide in various animal models to study its efficacy and mechanism of action.
Mechanism of Action
Goralatide's primary mechanism of action is the negative regulation of HSC proliferation. By keeping HSCs in a quiescent state (G0/G1 phase), it shields them from phase-specific cytotoxic agents, such as many chemotherapeutic drugs, which target rapidly dividing cells. This cytoprotective effect allows for a more robust and rapid recovery of the hematopoietic system following cancer treatment. The cytostatic effect of Goralatide is believed to be mediated, at least in part, through the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a key regulator of HSC quiescence.
Data Presentation: Efficacy and Pharmacokinetics of Goralatide
The following tables summarize the quantitative data on the efficacy and pharmacokinetic parameters of Goralatide from various preclinical studies.
Table 1: Efficacy of Goralatide in Myelosuppression Animal Models
| Animal Model | Chemotherapeutic Agent | Goralatide Dose and Regimen | Key Efficacy Readouts | Reference |
| Mouse | Doxorubicin | 2.4 µ g/day for 3 days via continuous subcutaneous infusion, starting 48 hours before doxorubicin | Increased survival; protection of long-term reconstituting cells (LTRCs), CFU-S, HPP-CFC, and CFU-GM.[1] | [1] |
| Mouse | Cytarabine (Ara-C) | Administered during myelotoxic periods of chemotherapy (specific dose not detailed in abstract) | Accelerated recovery from leukopenic nadirs; significantly increased white blood cell and granulocyte levels; significant increase in platelet count (p < 0.001).[2] | [2] |
| Mouse (in vitro) | Hyperthermia | 10⁻⁹ M for 8 hours | Decreased the number of CFU-GM cells in S phase from 30% to 10%; resulted in an almost 10-fold increase in survival after hyperthermia.[3] | [3] |
Table 2: Pharmacokinetic Parameters of Goralatide in Animal Models
| Animal Model | Administration Route | Dose | Bioavailability | Half-life (t½) | Clearance | Reference |
| Rat | Intravenous | - | - | - | - | Data not available in search results |
| Rat | Nasal Microinfusion | 1-10 µmol/kg | 52 ± 9% | ~10-20 min (t_max) | - | [4] |
| Rat | Pulmonary | 1-10 µmol/kg | 72-114% | ~10-20 min (t_max) | - | [4] |
| Mouse | - | - | - | - | - | Data not available in search results |
Experimental Protocols
Protocol 1: Goralatide Administration for Myeloprotection in a Doxorubicin-Induced Myelosuppression Mouse Model
This protocol is based on the findings of a study demonstrating Goralatide's protective effects against doxorubicin toxicity.[1]
Materials:
-
Goralatide (AcSDKP)
-
Doxorubicin
-
Sterile saline for injection
-
Osmotic minipumps
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for minipump implantation
-
Materials for blood collection (e.g., EDTA tubes)
-
Reagents for complete blood count (CBC) analysis
-
Materials for Colony-Forming Unit (CFU) assays (e.g., MethoCult™)
-
Flow cytometer and antibodies for cell cycle analysis (e.g., Ki-67, DAPI)
Procedure:
-
Goralatide Preparation and Osmotic Minipump Loading:
-
Dissolve Goralatide in sterile saline to the desired concentration.
-
Following the manufacturer's instructions, fill osmotic minipumps to deliver 2.4 µ g/day for 3 days.
-
Prime the pumps by incubating them in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.
-
-
Animal Handling and Osmotic Minipump Implantation:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Anesthetize the mouse using a suitable anesthetic.
-
Shave and disinfect the dorsal thoracic region.
-
Make a small midline incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or wound clips.
-
Provide post-operative care, including analgesics as required.
-
The implantation should be performed 48 hours before the administration of doxorubicin.
-
-
Doxorubicin Administration:
-
48 hours after the implantation of the osmotic minipump, administer doxorubicin via intraperitoneal (i.p.) or intravenous (i.v.) injection at a pre-determined dose.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
At specified time points post-doxorubicin treatment, collect peripheral blood via retro-orbital or submandibular bleeding for CBC analysis to assess the degree of myelosuppression and recovery.
-
At the end of the experiment, euthanize the mice and harvest bone marrow from the femurs and tibias for CFU assays and flow cytometry analysis.
-
-
Hematopoietic Progenitor and Stem Cell Analysis:
-
CFU-GM Assay: Plate the bone marrow cells in a methylcellulose-based medium supplemented with appropriate cytokines. Incubate for 7-14 days and then count the granulocyte-macrophage colonies.
-
Cell Cycle Analysis: Stain bone marrow cells with antibodies against hematopoietic stem and progenitor cell markers, along with Ki-67 and DAPI, to determine the percentage of cells in different phases of the cell cycle using flow cytometry.
-
Protocol 2: Goralatide Administration in a Cytarabine-Induced Myelosuppression Mouse Model
This protocol is adapted from a study investigating the protective effects of Goralatide in combination with GM-CSF during iterative cycles of cytarabine treatment.[2]
Materials:
-
Goralatide (AcSDKP)
-
Cytarabine (Ara-C)
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injections
-
8-12 week old mice
-
Materials for blood collection and CBC analysis
Procedure:
-
Treatment Cycles:
-
The experiment is designed in cycles, with each cycle consisting of cytarabine administration followed by a recovery period. A typical design involves three consecutive cycles.
-
-
Goralatide and Cytarabine Administration:
-
Administer cytarabine at a myelosuppressive dose via i.p. injection for a specified number of days (e.g., daily for 4 days).
-
Administer Goralatide subcutaneously during the period of cytarabine administration. The exact timing and dose should be optimized for the specific experimental design.
-
-
GM-CSF Administration:
-
Following the completion of each cytarabine and Goralatide treatment cycle, administer GM-CSF subcutaneously to stimulate hematopoietic recovery.
-
-
Monitoring of Hematological Parameters:
-
Collect peripheral blood samples at regular intervals throughout the study, particularly to monitor the nadir of blood counts and the subsequent recovery.
-
Perform CBC analysis to determine white blood cell, granulocyte, and platelet counts.
-
Visualizations
Signaling Pathway
Caption: Goralatide's proposed mechanism of action via inhibition of the TGF-β/Smad signaling pathway, leading to hematopoietic stem cell quiescence.
Experimental Workflow
Caption: Experimental workflow for evaluating Goralatide's myeloprotective effects in a chemotherapy-induced myelosuppression animal model.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regional differences in bioavailability of an opioid tetrapeptide in vivo in rats after administration to the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Goralatide (acetate) in In Vitro Experiments
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as Ac-SDKP (N-Acetyl-Ser-Asp-Lys-Pro), is a synthetic tetrapeptide that acts as a physiological regulator of hematopoiesis.[1][2] It is recognized as a selective inhibitor of primitive hematopoietic cell proliferation by preventing their entry into the S-phase of the cell cycle.[2] Beyond its effects on hematopoiesis, Goralatide exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[1] These diverse biological activities make it a compound of significant interest in various research fields, including stem cell biology, oncology, and tissue fibrosis.
Accurate dosage calculation and preparation are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed guide to calculating and preparing Goralatide (acetate) solutions for cell-based assays.
Mechanism of Action
Goralatide primarily functions by inhibiting the proliferation of hematopoietic stem cells.[3] Its anti-fibrotic effects are linked to the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that promotes fibrosis by stimulating extracellular matrix production. Goralatide has been shown to interfere with this pathway, likely by inhibiting the phosphorylation of Smad proteins, which are critical downstream mediators of TGF-β signaling.
Figure 1: Goralatide's inhibitory effect on the TGF-β/Smad signaling pathway.
Quantitative Data Summary
The following tables summarize the essential quantitative information for Goralatide (acetate).
Table 1: Physicochemical Properties of Goralatide
| Property | Value | Source |
|---|---|---|
| Synonyms | Ac-SDKP; N-Acetyl-Ser-Asp-Lys-Pro | [4] |
| Molecular Formula | C₂₀H₃₃N₅O₉ (Peptide) | [1] |
| Molecular Weight | 487.5 g/mol (Peptide) | [1] |
| Molecular Weight (Acetate) | 547.56 g/mol (Typical) | [5] |
| Solubility | Water | [4] |
| Purity | ≥95% (Typical) | [4] |
| Appearance | White to off-white solid |[5] |
Note: The molecular weight of Goralatide acetate can vary depending on the amount of acetate present. Always refer to the Certificate of Analysis provided by the supplier for the lot-specific molecular weight to ensure the highest accuracy in molar concentration calculations.
Table 2: Recommended In Vitro Concentration Ranges
| Concentration (Molar) | Concentration (Mass) | Context of Use | Source |
|---|---|---|---|
| 10⁻¹⁰ M to 10⁻⁸ M | ~0.05 ng/mL to 5 ng/mL | Protection of murine hematopoietic progenitors from hyperthermia. | [6] |
| ~2 nM (10⁻⁹ M) | 1 ng/mL | Decreasing S-phase entry in mouse hematopoietic cells. |[4] |
Note: The optimal concentration is cell-type and assay-dependent. It is recommended to perform a dose-response curve (e.g., from 0.1 nM to 1 µM) to determine the optimal working concentration for your specific experimental setup.
Experimental Protocols
Proper preparation of stock and working solutions is crucial for experimental success. Use sterile techniques and high-purity reagents throughout the process.
Figure 2: Experimental workflow for Goralatide dosage preparation.
Protocol 1: Preparation of a 1 mM Stock Solution
A concentrated stock solution allows for accurate dilutions and minimizes the amount of solvent added to the final cell culture.[7]
Materials:
-
Goralatide (acetate) powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile, conical tubes or vials
-
Sterile 0.22 µm syringe filter
Calculation: The fundamental formula for calculating the mass required is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
To prepare 1 mL of a 1 mM stock solution using Goralatide (peptide MW = 487.5 g/mol ):
-
Mass (mg) = (1 x 10⁻³ mol/L) × (0.001 L) × (487.5 g/mol ) × (1000 mg/g)
-
Mass (mg) = 0.4875 mg
Procedure:
-
Accurately weigh 0.4875 mg of Goralatide (acetate) powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex gently until the powder is completely dissolved.
-
To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration (1 mM), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[5]
Protocol 2: Preparation of Working Solutions via Serial Dilution
Directly diluting a 1 mM stock to a final nanomolar concentration is often impractical due to the minuscule volumes required.[8] A serial dilution approach ensures accuracy.[9][10]
Objective: Prepare a final concentration of 10 nM Goralatide in a cell culture well containing a final volume of 2 mL.
Procedure:
Step A: Prepare a 1 µM Intermediate Stock
-
Thaw one aliquot of the 1 mM Goralatide stock solution.
-
Perform a 1:1000 dilution. This can be done in two 1:10 steps followed by one 1:100 step, or as follows:
-
Add 1 µL of the 1 mM stock solution to 999 µL of sterile cell culture medium.
-
Vortex gently to mix thoroughly.
-
-
This new solution is your 1 µM intermediate stock .
Step B: Prepare the 10 nM Final Working Solution
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of intermediate stock = 1 µM (or 1000 nM)
-
V₁ = Volume of intermediate stock to add = ?
-
C₂ = Desired final concentration = 10 nM
-
V₂ = Final volume in the well = 2 mL (or 2000 µL)
-
-
Calculate V₁:
-
(1000 nM) × V₁ = (10 nM) × (2000 µL)
-
V₁ = (20,000 nM·µL) / (1000 nM)
-
V₁ = 20 µL
-
-
To treat the cells, add 20 µL of the 1 µM intermediate stock to your well containing 1980 µL of medium and cells, bringing the total volume to 2 mL and the final Goralatide concentration to 10 nM.
Important Consideration:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of the final diluent (in this case, cell culture medium) that was used to prepare the working solutions. This ensures that any observed effects are due to the compound itself and not the solvent or the dilution process.
References
- 1. Goralatide | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Serial Dilution | Definition, Purpose & Calculation - Lesson | Study.com [study.com]
- 10. ossila.com [ossila.com]
Application Note: Quantification of Goralatide using a Stability-Indicating RP-HPLC Method
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Goralatide (Ac-Ser-Asp-Lys-Pro-OH) in bulk drug substance and pharmaceutical formulations. The method is designed to be stability-indicating, capable of separating Goralatide from its potential degradation products and process-related impurities.[1][2][3] This methodology is crucial for quality control, stability studies, and pharmacokinetic analysis in the development of Goralatide-based therapeutics.[4][5]
Introduction
Goralatide (AcSDKP) is a synthetic tetrapeptide that acts as a physiological regulator of hematopoiesis, showing promise in protecting bone marrow from the toxic effects of chemotherapy.[4][5] Accurate and precise quantification of Goralatide is essential to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of therapeutic peptides, offering high resolution and sensitivity for purification and quality control.[6] This application note outlines a stability-indicating RP-HPLC method developed for the routine analysis of Goralatide. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with ICH guidelines.[2]
Experimental
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this analysis.[7] Modern systems with low dispersion volumes can enhance performance.[8]
-
Column: A reversed-phase C18 column is recommended for peptide separations. A column with a 300 Å pore size is often suitable for peptides.[7]
-
Example: XBridge™ BEH300 C18 (4.6 x 150 mm, 5 µm) or equivalent.[7]
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Goralatide reference standard
-
Chromatographic Conditions
The following chromatographic conditions are proposed and should be optimized as necessary:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 300 Å, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 35% B over 20 minutes, followed by a wash and re-equilibration step. The gradient may need to be optimized.[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm or 220 nm |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Goralatide reference standard and dissolve it in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.
-
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the Goralatide sample.
-
Dissolve in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Dilute further with Mobile Phase A to a concentration within the calibration curve range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
-
For Pharmaceutical Formulations (e.g., Injections, Gels):
-
Accurately weigh or measure a portion of the formulation equivalent to a known amount of Goralatide.
-
Disperse or dissolve the sample in a suitable volume of Mobile Phase A.
-
Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering excipients.[11] Protein precipitation may be required for biological matrices.[11]
-
Centrifuge or filter to remove any undissolved matter.[10][12]
-
Dilute the resulting solution with Mobile Phase A to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to HPLC analysis.[10]
-
Method Validation
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[2] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, light).[13][14] |
| Linearity | A linear relationship between the concentration and the peak area should be established over the intended range. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[7] |
| Accuracy | The closeness of the test results obtained by the method to the true value. Typically expressed as percent recovery, with an acceptance range of 98-102%.[7] |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Expressed as the relative standard deviation (%RSD). For repeatability and intermediate precision, a %RSD of ≤ 2% is generally acceptable.[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Data Presentation
The quantitative data from the method validation should be summarized in tables for clear comparison and assessment of the method's performance.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Linear Regression Equation | y = mx + c |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) |
| Low QC | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] |
Visualizations
Caption: Experimental workflow for Goralatide quantification by RP-HPLC.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The proposed stability-indicating RP-HPLC method provides a reliable and robust approach for the quantification of Goralatide. Proper validation in accordance with regulatory guidelines is essential to ensure the method's suitability for routine quality control and stability testing of Goralatide in drug development and manufacturing. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this therapeutic peptide.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Industry | Phenomenex [phenomenex.com]
- 7. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. nacalai.com [nacalai.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample preparation for HPLC by Centricon ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ijpsm.com [ijpsm.com]
Goralatide: Application Notes and Protocols for Chemotherapy Protection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Goralatide (Acetyl-N-Ser-Asp-Lys-Pro or AcSDKP), a synthetic tetrapeptide, and its application in preclinical models of chemotherapy-induced myelosuppression. This document details the mechanism of action, experimental protocols, and key findings from in vivo and in vitro studies, offering a valuable resource for researchers investigating novel cytoprotective strategies in oncology.
Introduction
Chemotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by severe side effects, most notably myelosuppression. This condition, characterized by a decrease in the production of blood cells in the bone marrow, can lead to life-threatening complications such as anemia, neutropenia, and thrombocytopenia. Goralatide has emerged as a promising agent for protecting hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy.[1] As a physiological regulator of hematopoiesis, Goralatide reversibly inhibits the entry of HSPCs into the S-phase of the cell cycle, thereby shielding these quiescent cells from the damaging effects of cell-cycle-specific chemotherapeutic agents.[1][2]
Mechanism of Action
Goralatide's protective effect stems from its ability to maintain hematopoietic stem cells in a state of quiescence (G0/G1 phase). Many chemotherapeutic drugs, such as doxorubicin and cytarabine, primarily target rapidly dividing cells by interfering with DNA replication in the S-phase. By preventing HSPCs from entering this vulnerable phase, Goralatide selectively protects the hematopoietic compartment without compromising the anti-tumor efficacy of the chemotherapy on rapidly proliferating cancer cells.[1][2]
References
Goralatide: Application Notes and Protocols for Bone Marrow Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, a synthetic tetrapeptide (Ac-Ser-Asp-Lys-Pro), is a physiological regulator of hematopoiesis. It functions by inhibiting the entry of hematopoietic stem cells (HSCs) into the S-phase of the cell cycle.[1] This mechanism of action makes Goralatide a promising candidate for protecting the bone marrow from the cytotoxic effects of chemotherapy and radiation, a condition known as myelosuppression. By temporarily arresting HSCs in the G0/G1 phase, Goralatide shields them from phase-specific cytotoxic agents, thereby facilitating a more rapid hematopoietic recovery post-treatment. These application notes provide detailed protocols for the in vitro evaluation of Goralatide's effects on bone marrow cells.
Data Presentation
The following tables summarize quantitative data derived from in vitro studies on Goralatide's effects on hematopoietic progenitor cells.
Table 1: Dose-Response of Goralatide on Hematopoietic Progenitor Cells
| Cell Type | Goralatide Concentration | Effect | Reference |
| Human Bone Marrow Progenitor Cells | 10⁻¹² M - 10⁻¹⁴ M | Maximum depression of the total number of progenitor cells and their entry into the cell cycle. | [2] |
| Murine CFU-GM | 10⁻⁹ M | Decrease in the number of cells in S phase from 30% to 10% after 8 hours of exposure. | [3] |
| Murine CFU-S and HPP-CFC | Not specified | Prevents entry into S phase by "blocking" the action of a hematopoietic stem cell proliferation stimulator. | [4] |
Table 2: Effect of Goralatide on Colony-Forming Unit (CFU) Assays
| Assay | Cell Source | Goralatide Treatment | Outcome | Reference |
| CFU-GM | Murine Bone Marrow | 10⁻⁹ M for 8 hours | ~10-fold increase in survival after hyperthermic stress. | [3] |
| CFU-GM, BFU-E | Human Bone Marrow | 10⁻¹² M - 10⁻¹⁴ M | Decreased percentage of progenitors in DNA synthesis. | [2][5] |
| HPP-CFC | Murine Bone Marrow | Not specified | Blocks recruitment into S phase induced by a stimulator. | [4] |
Experimental Protocols
Isolation of Bone Marrow Mononuclear Cells (BM-MNCs)
This protocol describes the isolation of mononuclear cells from human bone marrow aspirates using density gradient centrifugation.
Materials:
-
Human bone marrow aspirate
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque™ (or other density gradient medium)
-
50 mL conical tubes
-
100 µm cell strainer
-
Centrifuge
Procedure:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Wet a 100 µm cell strainer with PBS and pass the diluted bone marrow through it to remove any clots or bone spicules.[6]
-
Carefully layer 30-35 mL of the filtered cell suspension over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. To avoid mixing, tilt the tube and allow the cell suspension to run slowly down the side.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.[7]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.
-
Collect the buffy coat, which contains the mononuclear cells, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated BM-MNCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in the desired culture medium for subsequent experiments.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay is used to quantify the effect of Goralatide on the proliferation and differentiation of granulocyte-macrophage progenitors.
Materials:
-
Isolated BM-MNCs
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines (e.g., SCF, IL-3, GM-CSF)
-
Goralatide stock solution
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂, ≥95% humidity)
Procedure:
-
Prepare a stock solution of Goralatide in sterile, nuclease-free water or PBS. Further dilutions should be made in the culture medium.
-
Resuspend the isolated BM-MNCs in IMDM with 2% FBS at a concentration of 1 x 10⁶ cells/mL.
-
In a sterile tube, mix the cell suspension with the MethoCult™ medium and the desired final concentration of Goralatide (e.g., 10⁻⁹ M to 10⁻¹⁴ M). A vehicle control (medium without Goralatide) should be prepared in parallel.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Allow the tube to stand for 5-10 minutes to let any bubbles dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
Place the culture dishes in a larger petri dish with a separate, uncovered dish containing sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO₂, and ≥95% humidity for 12-14 days.[8]
-
After the incubation period, count the colonies (defined as aggregates of ≥40 cells) under an inverted microscope.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in BM-MNCs treated with Goralatide using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Isolated BM-MNCs
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Goralatide stock solution
-
Captopril (or other ACE inhibitor to prevent Goralatide degradation in vitro)
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the isolated BM-MNCs in a multi-well plate at a density of 1-2 x 10⁶ cells/mL in culture medium.
-
Treat the cells with the desired concentrations of Goralatide (e.g., 10⁻⁹ M) and an ACE inhibitor such as captopril. Include an untreated control group.
-
Incubate the cells for the desired period (e.g., 8-24 hours) at 37°C and 5% CO₂.
-
Harvest the cells and wash them once with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]
Visualizations
Goralatide's Mechanism of Action on the Cell Cycle
Caption: Goralatide inhibits HSC proliferation by blocking entry into the S phase.
Experimental Workflow for Evaluating Goralatide's In Vitro Efficacy
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of acetyl-Ser-Asp-Lys-Pro (AcSDKP) on human hematopoietic progenitor cells in short-term and long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tetrapeptide AcSDKP, an inhibitor of the cell-cycle status for normal human hematopoietic progenitors, has no effect on leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Goralatide (acetate) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Goralatide (acetate) stock solutions to ensure stability, and reliable experimental outcomes.
Introduction
Goralatide (acetate), also known as N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP), is a synthetic tetrapeptide that acts as a physiological regulator of hematopoiesis.[1] It has been shown to inhibit the proliferation of hematopoietic stem cells, thereby protecting them from the cytotoxic effects of chemotherapy and radiation.[1][2] Accurate preparation of Goralatide stock solutions is critical for obtaining reproducible results in research and development. This document outlines the recommended procedures for reconstituting and storing Goralatide (acetate).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and storage of Goralatide (acetate) solutions.
| Parameter | Value | Notes |
| Solubility | Soluble in Water | Goralatide acetate is readily soluble in aqueous solutions.[3] For in vivo studies requiring complex formulations, solvents such as a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve concentrations of at least 2.5 mg/mL.[4] |
| Storage of Lyophilized Powder | -20°C to -80°C | The lyophilized powder is stable for at least 4 years when stored at -20°C.[3][5] It should be kept away from moisture.[5] |
| Storage of Stock Solution | -20°C for 1 month, -80°C for up to 1 year | Once reconstituted, the stock solution should be stored frozen.[4] For long-term stability, storage at -80°C is recommended.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6] |
| Recommended Concentration | 1 mg/mL | A starting concentration of 1 mg/mL is commonly recommended for peptide stock solutions.[7] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Goralatide (acetate) Stock Solution
This protocol describes the preparation of a Goralatide (acetate) stock solution in a sterile aqueous solvent, suitable for most in vitro applications.
Materials:
-
Goralatide (acetate), lyophilized powder
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Remove the vial of lyophilized Goralatide (acetate) and the sterile solvent from storage and allow them to equilibrate to room temperature for at least 15-30 minutes.[8][9] This prevents condensation from forming inside the vial upon opening.
-
Centrifugation: Briefly centrifuge the vial of lyophilized Goralatide to ensure that all the powder is collected at the bottom of the vial.[7][9]
-
Solvent Addition: Using a sterile pipette tip, slowly add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent).[7]
-
Dissolution: Gently swirl the vial or vortex at a low speed to dissolve the peptide completely.[7] Avoid vigorous shaking, as this can cause foaming and potential degradation of the peptide.[8][9]
-
Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.[6][8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
Visualizations
Diagram 1: Goralatide (acetate) Stock Solution Preparation Workflow
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Goralatide | TargetMol [targetmol.com]
- 6. genscript.com [genscript.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Improving the stability of Goralatide in aqueous solutions
Welcome to the technical support center for Goralatide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common stability issues encountered when working with Goralatide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Goralatide and what are its primary chemical features?
A1: Goralatide, also known as Ac-Ser-Asp-Lys-Pro-OH (AcSDKP), is a synthetic tetrapeptide.[1] Its structure includes an acetylated N-terminus (Ac-Ser), which can enhance its resistance to aminopeptidases, and amino acid residues (Asp, Lys, Pro) that influence its physicochemical properties, including its solubility and stability in aqueous solutions. It functions as a selective inhibitor of primitive hematopoietic cell proliferation and also shows anti-inflammatory and pro-angiogenic properties.[1]
Q2: What are the most common degradation pathways for Goralatide in an aqueous solution?
A2: While specific degradation kinetics for Goralatide are not extensively published, peptides with similar amino acid compositions are susceptible to several degradation pathways in aqueous solutions:
-
Deamidation: The aspartic acid (Asp) residue in Goralatide can undergo intramolecular cyclization to form a succinimide intermediate, which can then hydrolyze to form iso-aspartic acid or revert to aspartic acid.[2][3] This is a common degradation pathway for peptides containing Asp residues.
-
Hydrolysis: The peptide bonds in Goralatide, particularly those involving the aspartic acid residue, can be susceptible to hydrolysis, leading to fragmentation of the peptide. This process is often catalyzed by acidic or alkaline conditions.[4][5]
-
Oxidation: Although Goralatide does not contain the most susceptible amino acids for oxidation (like Met or Cys), other residues can still undergo oxidation under harsh conditions, though this is generally a slower process.[6]
Q3: How does pH affect the stability of Goralatide solutions?
A3: The pH of an aqueous solution is a critical factor for peptide stability.[6][7] For Goralatide, the stability is likely to be optimal in a slightly acidic pH range (typically pH 3-5), which is known to minimize deamidation and hydrolysis for many peptides.[6] In alkaline conditions, deamidation of the aspartic acid residue and other base-catalyzed degradation reactions are generally accelerated.
Q4: What are the recommended storage conditions for Goralatide aqueous solutions?
A4: To minimize degradation, it is recommended to store Goralatide solutions under the following conditions:
-
Temperature: For short-term storage (days), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is preferred.[4]
-
pH: Maintain the solution at an optimal, slightly acidic pH using a suitable buffer system.
-
Form: For maximum stability, storing Goralatide in a lyophilized (freeze-dried) form and reconstituting it just before use is the best practice.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Goralatide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Goralatide potency or concentration over time in solution. | 1. Chemical Degradation: Hydrolysis or deamidation due to suboptimal pH or high temperature. 2. Adsorption: The peptide may be adsorbing to the surface of the storage container (e.g., glass or plastic).[4] | 1. Optimize pH: Conduct a pH stability study to determine the optimal pH for your formulation (see Experimental Protocols). A pH range of 3-5 is a good starting point.[6] 2. Control Temperature: Store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles. 3. Use appropriate vials: Consider using polypropylene or silanized glass vials to minimize adsorption. |
| Appearance of new peaks during HPLC analysis of the Goralatide solution. | 1. Degradation Products: These new peaks likely represent degradation products such as iso-Asp Goralatide or hydrolyzed peptide fragments.[3] 2. Aggregation: The peptide may be forming aggregates, which could appear as different species on the chromatogram.[8] | 1. Characterize Peaks: Use mass spectrometry (LC-MS) to identify the new peaks and confirm their identity as degradation products. 2. Adjust Formulation: If deamidation is confirmed, lower the pH of the solution. If aggregation is suspected, consider adding excipients like polysorbates or adjusting the ionic strength of the solution. |
| Precipitation or cloudiness observed in the Goralatide solution. | 1. Poor Solubility: The concentration of Goralatide may exceed its solubility limit under the current formulation conditions (pH, ionic strength). 2. Aggregation: Changes in temperature or pH can lead to the formation of insoluble peptide aggregates.[6][8] | 1. Check Solubility: Determine the solubility of Goralatide under your experimental conditions. You may need to lower the concentration or modify the formulation. 2. Add Solubilizing Agents: Consider adding excipients such as co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants to improve solubility and prevent aggregation.[6] |
Data on Goralatide Stability
The following table summarizes hypothetical stability data for Goralatide as a function of pH and temperature to illustrate expected trends. This data is for illustrative purposes and should be confirmed by experimentation.
| pH | Buffer System (25 mM) | Temperature | % Goralatide Remaining after 30 days | Primary Degradation Product |
| 3.0 | Citrate | 25°C | 98% | Minor Hydrolysis Products |
| 5.0 | Acetate | 25°C | 95% | iso-Asp Goralatide |
| 7.4 | Phosphate | 25°C | 75% | iso-Asp Goralatide |
| 9.0 | Borate | 25°C | 50% | iso-Asp Goralatide & Hydrolysis Products |
| 5.0 | Acetate | 4°C | 99% | iso-Asp Goralatide |
| 7.4 | Phosphate | 4°C | 90% | iso-Asp Goralatide |
Experimental Protocols
Protocol 1: pH Stability Profile of Goralatide
Objective: To determine the optimal pH for the stability of Goralatide in an aqueous solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) at various pH levels (e.g., 3.0, 4.0, 5.0, 6.0, 7.4, 8.0, 9.0) at a fixed ionic strength.
-
Prepare Goralatide Solutions: Dissolve Goralatide in each buffer to a final concentration of 1 mg/mL.
-
Incubate Samples: Aliquot the solutions into vials and incubate them at controlled temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
Analyze Samples: At specified time points (e.g., 0, 7, 14, 30, and 60 days), withdraw samples and analyze them using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
-
Quantify Degradation: The percentage of remaining Goralatide and the formation of degradation products are quantified by measuring the peak areas in the HPLC chromatograms.
-
Determine Optimal pH: The pH at which the degradation rate of Goralatide is the lowest is considered the optimal pH for stability.
Visualizations
Diagrams of Pathways and Workflows
Caption: Potential deamidation pathway of Goralatide via a succinimide intermediate.
Caption: Experimental workflow for assessing the pH stability of Goralatide.
References
- 1. Goralatide | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
Optimizing Goralatide concentration for cell culture assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Goralatide in cell culture assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of Goralatide in cell culture experiments.
Q1: What is the optimal concentration range for Goralatide in cell culture assays?
A1: The optimal concentration of Goralatide is application-dependent. However, for assays involving hematopoietic stem and progenitor cells, a concentration range of 10⁻¹⁰ M to 10⁻⁸ M has been shown to be effective in inhibiting cell cycle progression without significant cytotoxicity.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q2: I am not observing the expected inhibitory effect of Goralatide on my cells' proliferation. What could be the reason?
A2: Several factors could contribute to a lack of effect:
-
Cell Type: Goralatide is a selective inhibitor of primitive hematopoietic cell proliferation.[2][3] Its effect on other cell types, especially rapidly proliferating tumor cell lines, may be minimal. For instance, Goralatide showed no effect on the growth kinetics of L1210 leukemia cells.[1]
-
Cell Cycle Status: Goralatide primarily acts by inhibiting the entry of quiescent cells into the S phase of the cell cycle.[1][2] If your cells are already actively proliferating, the inhibitory effect might be less pronounced.
-
Peptide Integrity: Ensure that the Goralatide peptide has been stored and handled correctly to prevent degradation. Prepare fresh working solutions for each experiment.
-
Assay Duration: The incubation time with Goralatide can be critical. For hematopoietic progenitors, incubation times of 8 to 24 hours have been shown to be effective.[1]
Q3: I am observing unexpected cytotoxicity in my cell viability assay after Goralatide treatment. What should I do?
A3: While Goralatide generally exhibits low cytotoxicity, especially towards hematopoietic stem cells (less than 10% cytotoxicity observed), several factors can lead to unexpected cell death:[1]
-
High Concentrations: Exceeding the optimal concentration range may lead to off-target effects and cytotoxicity.
-
Peptide Purity and Contaminants: Impurities from peptide synthesis can be cytotoxic. Ensure you are using high-purity Goralatide.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve Goralatide, ensure the final concentration in your culture medium is not toxic to your cells.
-
Assay Interference: Some components of viability assays can interact with the peptide. Include appropriate controls, such as wells with Goralatide and the assay reagent but without cells, to check for interference.
Q4: Can Goralatide be used in combination with other therapeutic agents?
A4: Yes, Goralatide has been shown to protect hematopoietic stem cells from the toxic effects of chemotherapeutic agents like doxorubicin.[2] When used in combination, it can help reduce the hematotoxicity of these agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on Goralatide's effects in cell culture.
Table 1: Effective Concentrations of Goralatide in Hematopoietic Cell Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Murine Hematopoietic Progenitors (CFU-GM) | Cell Cycle Analysis | 10⁻⁹ M | 66% reduction in S-phase cells after 8 hours | [1] |
| Murine Hematopoietic Stem Cells (CFU-S-12) | Proliferation Assay | 10⁻⁹ M | Abolished 5-FU induced proliferation after 16-24 hours | [1] |
| Murine & Human Hematopoietic Stem Cells | Proliferation Inhibition | Not Specified | Inhibition of entry into S-phase | [2] |
Table 2: Cytotoxicity Profile of Goralatide
| Cell Line | Assay | Concentration | Cytotoxicity | Citation |
| Murine Hematopoietic Progenitors and Stem Cells | Not Specified | 10⁻¹⁰ M - 10⁻⁸ M | <10% | [1] |
| Leukemia L1210 cells | Growth Kinetics | 10⁻¹⁰ M - 10⁻⁸ M | No effect | [1] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for your specific experimental conditions.
Protocol 1: Hematopoietic Progenitor Cell Proliferation Assay (CFU Assay)
This protocol is adapted from studies on the effect of Goralatide on hematopoietic stem and progenitor cells.[1]
1. Cell Preparation:
- Isolate bone marrow cells from the source of interest (e.g., mouse femur).
- Prepare a single-cell suspension in an appropriate buffer (e.g., Iscove's Modified Dulbecco's Medium with 2% fetal bovine serum).
- Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.
2. Goralatide Treatment:
- Prepare a stock solution of Goralatide in sterile water or a suitable buffer.
- Prepare serial dilutions of Goralatide to achieve final concentrations of 10⁻¹⁰ M, 10⁻⁹ M, and 10⁻⁸ M.
- Incubate the bone marrow cell suspension with the different concentrations of Goralatide for 8 to 24 hours at 37°C and 5% CO₂. A vehicle control (the buffer used to dissolve Goralatide) should be included.
3. Colony-Forming Unit (CFU) Assay:
- Following incubation, wash the cells to remove Goralatide.
- Resuspend the cells in a methylcellulose-based medium containing appropriate cytokines to support the growth of hematopoietic colonies (e.g., GM-CSF, IL-3, SCF, EPO).
- Plate the cell suspension in 35 mm culture dishes.
- Incubate the dishes at 37°C and 5% CO₂ in a humidified incubator for 7-14 days.
4. Colony Counting and Analysis:
- After the incubation period, count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
- Compare the number of colonies in the Goralatide-treated groups to the vehicle control to determine the effect on progenitor cell proliferation.
Protocol 2: Endothelial Cell Tube Formation Assay (Angiogenesis)
This protocol is a general method to assess the pro-angiogenic potential of Goralatide.
1. Preparation of Matrigel Plates:
- Thaw Matrigel on ice overnight at 4°C.
- Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel.
- Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
2. Cell Seeding:
- Culture endothelial cells (e.g., HUVECs) to 70-80% confluency.
- Harvest the cells and resuspend them in a serum-free or low-serum medium.
- Prepare different concentrations of Goralatide in the cell suspension. Include a positive control (e.g., VEGF) and a negative control (vehicle).
- Seed the endothelial cells onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
3. Incubation and Observation:
- Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
- Monitor the formation of tube-like structures at regular intervals using an inverted microscope.
4. Quantification:
- Capture images of the tube networks.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
- Compare the results from Goralatide-treated wells with the controls.
Protocol 3: Anti-inflammatory Assay (Cytokine Inhibition)
This protocol outlines a general method to evaluate the anti-inflammatory effects of Goralatide by measuring the inhibition of pro-inflammatory cytokine production in macrophages.
1. Cell Culture and Seeding:
- Culture macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a suitable medium.
- Seed the cells in a 96-well plate at a density that allows for optimal response to stimulation.
2. Goralatide Pre-treatment:
- Prepare various concentrations of Goralatide.
- Pre-incubate the cells with Goralatide for 1-2 hours before inflammatory stimulation. Include a vehicle control.
3. Inflammatory Stimulation:
- Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), at an appropriate concentration (e.g., 100 ng/mL). Include an unstimulated control group.
- Incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).
4. Cytokine Measurement:
- Collect the cell culture supernatants.
- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of cytokine inhibition by Goralatide compared to the LPS-stimulated control.
- Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Signaling Pathways and Experimental Workflows
Goralatide's Proposed Mechanism of Action
Goralatide is known to inhibit the entry of hematopoietic stem cells into the S-phase of the cell cycle. This action is believed to be mediated, at least in part, by opposing the effects of Transforming Growth Factor-beta (TGF-β), a key regulator of cell proliferation and differentiation.
Caption: Proposed mechanism of Goralatide action via opposition of the TGF-β/Smad signaling pathway.
Experimental Workflow for Assessing Goralatide's Effect on Cell Proliferation
The following diagram illustrates a typical workflow for investigating the impact of Goralatide on the proliferation of a target cell line.
Caption: A standard experimental workflow for evaluating Goralatide's impact on cell proliferation.
References
- 1. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide (acetate) degradation pathways and prevention
Welcome to the Goralatide (acetate) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of Goralatide and strategies for its prevention. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Goralatide (acetate) and what is its primary function?
Goralatide, also known as Ac-Ser-Asp-Lys-Pro or AcSDKP, is a synthetic tetrapeptide.[1][2] It is an endogenous regulator of hematopoiesis, inhibiting the proliferation of hematopoietic stem cells.[3][4][5][6] Goralatide also exhibits anti-inflammatory and anti-fibrotic properties.[1] The acetate salt form is commonly used for research and development.[2]
Q2: What are the primary degradation pathways for Goralatide?
Based on its amino acid sequence (Ac-Ser-Asp-Lys-Pro), Goralatide is susceptible to the following degradation pathways:
-
Hydrolysis: The presence of aspartic acid (Asp) and serine (Ser) makes Goralatide prone to hydrolysis, particularly at the Asp-Lys and Ser-Asp peptide bonds. This can be catalyzed by acidic or basic conditions.[7] The Asp residue can form a cyclic imide intermediate, which can lead to cleavage of the peptide chain or isomerization to iso-aspartate.
-
Enzymatic Degradation: In vivo, the primary route of Goralatide degradation is hydrolysis by the angiotensin-converting enzyme (ACE). ACE inhibitors have been shown to significantly increase the plasma levels of Goralatide.
Q3: How should Goralatide (acetate) be stored to minimize degradation?
To ensure the stability of Goralatide (acetate), the following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | ≥ 4 years[2] |
| In Solvent | -80°C | Up to 1 year[3] |
For optimal stability, it is best to store the peptide in its lyophilized form at -20°C.[2][8] Once reconstituted, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Loss of Goralatide activity or inconsistent experimental results.
Possible Cause: Degradation of Goralatide (acetate) in solution.
Solutions:
-
pH of Solution: Avoid prolonged exposure to pH levels above 8, as basic conditions can accelerate degradation pathways like deamidation and hydrolysis.[8] The optimal pH for the stability of many peptides is often in the slightly acidic range (pH 4-6).
-
Storage of Solutions: If not for immediate use, store reconstituted Goralatide at -80°C in single-use aliquots.[3] Avoid repeated freeze-thaw cycles which can lead to physical instability and aggregation.
-
Purity Check: Use a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to assess the purity of your Goralatide stock and working solutions.
Issue 2: Observing unexpected peaks during HPLC analysis.
Possible Cause: Presence of degradation products.
Solutions:
-
Peak Identification: Couple your HPLC system with a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks.[9][10][11] This can help in identifying potential degradation products such as cleaved peptides or isomers.
-
Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study on a sample of Goralatide and compare the chromatograms. (See Experimental Protocols section for a general guideline).
Experimental Protocols
Protocol 1: General Forced Degradation Study for Goralatide (acetate)
This protocol is a general guideline based on ICH recommendations for pharmaceuticals and should be optimized for your specific experimental needs. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Objective: To identify potential degradation products and pathways for Goralatide.
Materials:
-
Goralatide (acetate)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
-
RP-HPLC system with UV detector (and preferably a mass spectrometer)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Goralatide (e.g., 1 mg/mL) in a suitable solvent (e.g., water).[2]
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the lyophilized powder and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the lyophilized powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a validated stability-indicating RP-HPLC-UV/MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for Goralatide Analysis
Objective: To develop an HPLC method capable of separating Goralatide from its potential degradation products.
Typical HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main Goralatide peak.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide Experiments: Technical Support Center for Overcoming Poor Reproducibility
For researchers, scientists, and drug development professionals working with the tetrapeptide Goralatide (Ac-Ser-Asp-Lys-Pro), ensuring experimental reproducibility is paramount. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during Goralatide experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving lyophilized Goralatide?
A: For most in vitro and in vivo studies, sterile, nuclease-free water or phosphate-buffered saline (PBS) at a neutral pH is the recommended solvent. Goralatide is a hydrophilic peptide and should readily dissolve in aqueous solutions. If solubility issues persist, consider preparing a more dilute initial stock solution. Avoid using strong acids or bases unless specifically required for a particular formulation, as this can affect peptide stability and biological activity.
Q2: What is the recommended concentration for Goralatide stock solutions?
A: To minimize the risk of peptide aggregation and ensure accurate pipetting, it is advisable to prepare a stock solution at a concentration of 1-5 mg/mL. For cell culture experiments, this stock solution should be further diluted in the appropriate culture medium to the final working concentration.
Q3: How should Goralatide solutions be stored to maintain bioactivity?
A: For long-term storage, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes and store at -80°C. This prevents repeated freeze-thaw cycles, which can lead to peptide degradation. For short-term use (up to one week), solutions can be stored at 4°C. Always allow the solution to reach room temperature before use.
Q4: Is Goralatide stable in cell culture medium?
A: Goralatide is relatively stable in standard cell culture media. However, its degradation can be influenced by enzymes present in serum. For long-term experiments (over 24 hours), it is advisable to refresh the medium with freshly diluted Goralatide every 24 hours to maintain a consistent concentration.
Q5: At what concentration does Goralatide typically show biological effects?
A: The effective concentration of Goralatide can vary depending on the cell type and the specific assay. However, published studies have shown biological activity in the nanomolar (nM) to low micromolar (µM) range. For example, concentrations around 10⁻⁹ M have been shown to affect the cell cycle of hematopoietic progenitor cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Poor reproducibility in Goralatide experiments can often be traced back to a few key areas. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Inconsistent or No Biological Effect
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized peptide and stock solutions (-80°C for long-term). Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect Concentration | Verify calculations for stock solution and final working concentrations. Use calibrated pipettes and ensure complete dissolution of the lyophilized powder. Consider performing a concentration verification assay if possible. |
| Cellular Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. High cell confluence can alter cellular responses. |
| Serum Variability | If using fetal bovine serum (FBS) or other sera, be aware that batch-to-batch variability can impact results. If possible, use a single, pre-tested batch of serum for a series of experiments. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the effects of Goralatide. Consider using a more sensitive or alternative assay to measure the biological endpoint of interest. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile water or PBS. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. When adding Goralatide or other reagents, ensure consistent mixing in each well. |
| Incubation Conditions | Ensure uniform temperature and CO₂ levels within the incubator. Avoid frequent opening of the incubator door, which can cause fluctuations in the microenvironment. |
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of Goralatide on the cell cycle of murine hematopoietic progenitor cells (CFU-GM).
| Treatment Group | Goralatide Concentration (M) | Duration of Exposure (hours) | Percentage of Cells in S Phase |
| Control | 0 | 8 | 30% |
| Goralatide | 10⁻⁹ | 8 | 10% |
Data adapted from a study on the protective effects of Goralatide.[1]
Experimental Protocols
Protocol 1: In Vitro Hematopoietic Progenitor Cell Proliferation Assay
This protocol outlines a method to assess the effect of Goralatide on the proliferation of hematopoietic progenitor cells using a colony-forming unit (CFU) assay.
Materials:
-
Murine bone marrow cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Goralatide
-
Methylcellulose-based medium for CFU assay (e.g., MethoCult™)
-
Cytokines (e.g., IL-3, IL-6, SCF)
-
Sterile, nuclease-free water
-
Low-protein-binding microcentrifuge tubes
-
35 mm culture dishes
Methodology:
-
Preparation of Goralatide Stock Solution:
-
Allow the lyophilized Goralatide to equilibrate to room temperature.
-
Reconstitute in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Aliquot into single-use, low-protein-binding tubes and store at -80°C.
-
-
Isolation of Bone Marrow Cells:
-
Isolate bone marrow cells from murine femurs and tibias under sterile conditions.
-
Create a single-cell suspension by flushing the bones with IMDM supplemented with 2% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove clumps.
-
-
Cell Culture and Goralatide Treatment:
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 1 x 10⁶ cells/mL.
-
Prepare the desired final concentrations of Goralatide by diluting the stock solution in the culture medium. Include a vehicle-only control.
-
Incubate the cells with Goralatide for the desired period (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Colony-Forming Unit (CFU) Assay:
-
Following incubation, wash the cells to remove Goralatide.
-
Resuspend the cells in IMDM.
-
Add 1 x 10⁵ cells to the methylcellulose-based medium containing appropriate cytokines.
-
Plate the cell/methylcellulose mixture into 35 mm culture dishes in duplicate.
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of Goralatide on the cell cycle distribution of hematopoietic stem cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Hematopoietic stem cells (e.g., Lin⁻ Sca-1⁺ c-Kit⁺ cells)
-
Cell culture medium appropriate for the chosen cell type
-
Goralatide
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Culture and Goralatide Treatment:
-
Culture hematopoietic stem cells according to standard protocols.
-
Treat the cells with various concentrations of Goralatide (and a vehicle control) for a specified duration (e.g., 24 hours).
-
-
Cell Harvest and Fixation:
-
Harvest the cells by gentle scraping or trypsinization (if adherent).
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: A generalized workflow for in vitro Goralatide experiments.
Caption: A logical flowchart for troubleshooting reproducibility issues.
Caption: A hypothesized signaling pathway for Goralatide's effect on cell cycle.
References
Adjusting Goralatide dosage to minimize toxicity in animal models
Welcome to the technical support center for Goralatide (AcSDKP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage adjustment to minimize potential toxicity in animal models. Below you will find frequently asked questions (FAQs) and troubleshooting guides based on currently available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of Goralatide in animal models?
A1: Goralatide, also known as AcSDKP, is an endogenous tetrapeptide that regulates hematopoiesis.[1] Based on available preclinical studies, Goralatide is considered to have a very low toxicity profile. In fact, it is often cited for its protective effects against the toxicity induced by other agents, such as chemotherapy and hyperthermia.[1][2] One study noted that the cytotoxic effect of Goralatide on hematopoietic progenitor and stem cells was less than 10% even after a 24-hour incubation period.[2]
Q2: Are there any established LD50 or NOAEL values for Goralatide?
A2: Extensive searches of published preclinical literature have not yielded specific Lethal Dose, 50% (LD50) or No-Observed-Adverse-Effect-Level (NOAEL) values for Goralatide. This is likely due to its low intrinsic toxicity. The focus of most research has been on its protective and regenerative capabilities rather than on determining its toxic limits.
Q3: What are the recommended starting doses for Goralatide in animal studies?
A3: The optimal dose of Goralatide will depend on the animal model, the route of administration, and the specific application. However, based on studies where Goralatide was used for its protective effects, a dose of 2.4 µ g/day for 3 days administered by continuous subcutaneous infusion or fractionated injections has been shown to be effective in reducing doxorubicin-induced mortality in mice.[1] For in vitro studies, concentrations in the range of 10⁻¹⁰ M to 10⁻⁸ M have been used to protect hematopoietic stem cells from hyperthermic damage.[2]
Q4: Are there any known adverse effects of Goralatide administration in animals?
A4: One study observed a transient reduction in the number of granulocytes in mice treated with Goralatide alone. However, this was followed by a surge in peripheral blood cells after the completion of the treatment, suggesting a modulatory rather than a toxic effect on hematopoiesis.[3] Researchers should be aware of this potential physiological response when designing their experiments.
Q5: What is the primary mechanism of action of Goralatide?
A5: Goralatide is a physiological regulator of hematopoiesis that inhibits the entry of hematopoietic stem cells into the S-phase of the cell cycle.[1] This mechanism protects these cells from the damaging effects of cell cycle-specific cytotoxic agents like doxorubicin.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe adverse reactions. | While highly unlikely based on current data, this could be due to contamination of the Goralatide solution, incorrect dosage calculation, or an unpredicted interaction with other experimental factors. | 1. Immediately cease administration of Goralatide. 2. Verify the purity and concentration of your Goralatide stock. 3. Double-check all dosage calculations and the administration protocol. 4. Consider performing a preliminary dose-range finding study to establish a well-tolerated dose in your specific animal model and experimental conditions. |
| Transient decrease in granulocyte count. | This is a known physiological effect of Goralatide, reflecting its role in regulating hematopoietic stem cell proliferation.[3] | 1. Monitor the animals' hematological parameters regularly. 2. Expect a subsequent rebound or "surge" in peripheral blood cell counts after the treatment period. 3. This is generally not considered a toxic effect and does not typically require intervention. |
| Lack of protective effect against a co-administered toxic agent. | The dosage or timing of Goralatide administration may not be optimal for the specific toxic agent or experimental model. | 1. Review the experimental protocol from cited studies. For doxorubicin-induced toxicity, Goralatide was administered for 3 days starting 48 hours before the toxic agent.[1] 2. Consider adjusting the dose and/or the administration schedule of Goralatide relative to the toxic agent. 3. Ensure the route of administration is appropriate for achieving the desired systemic exposure. |
Quantitative Data from Preclinical Studies
Table 1: Goralatide (AcSDKP) Dosage for Protective Effects in Mice
| Application | Animal Model | Goralatide Dosage | Route of Administration | Observed Outcome | Reference |
| Protection against Doxorubicin-induced toxicity | Mice | 2.4 µ g/day for 3 days | Continuous subcutaneous infusion or fractionated s.c. injections | Improved survival and protection of bone marrow stem cells. | [1] |
| Protection against Hyperthermia-induced damage | CBA/H Mice (in vitro bone marrow cells) | 10⁻⁹ M for 8 hours | Incubation | ~10-fold increase in survival of CFU-GM cells. | [2] |
| Modulation of Hematopoiesis | Mice | Not specified | Not specified | Transient reduction in granulocytes during treatment, followed by a surge. | [3] |
Experimental Protocols
Protocol for Assessing the Protective Effect of Goralatide Against Doxorubicin-Induced Toxicity in Mice
This protocol is adapted from the study by D'argenio et al. (1998).[1]
1. Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c).
-
House animals in a controlled environment with access to food and water ad libitum.
2. Reagents:
-
Goralatide (AcSDKP)
-
Doxorubicin (DOX)
-
Sterile saline or appropriate vehicle for injections.
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Doxorubicin only
-
Group 3: Goralatide + Doxorubicin
-
Group 4: Goralatide only
4. Dosing and Administration:
-
Goralatide: Administer 2.4 µ g/day for 3 consecutive days via continuous subcutaneous infusion using an osmotic pump, or through fractionated subcutaneous injections. Start Goralatide administration 48 hours before Doxorubicin treatment.
-
Doxorubicin: Administer a single dose of Doxorubicin at a pre-determined toxic dose on day 0.
5. Monitoring and Endpoints:
-
Monitor animal survival and body weight daily.
-
Perform complete blood counts (CBCs) at regular intervals to assess hematological parameters.
-
At the end of the study, harvest bone marrow to analyze hematopoietic stem and progenitor cell populations (e.g., CFU-GM assays).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the known signaling pathways influenced by Goralatide and a typical experimental workflow for assessing its protective effects.
Caption: Goralatide's anti-inflammatory effect via MEK-ERK pathway inhibition.
Caption: Goralatide protects hematopoietic stem cells by inhibiting cell cycle entry.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide (acetate) interference with common assay reagents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between Goralatide (acetate) and common assay reagents. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Goralatide (acetate) and what are its key chemical properties?
Goralatide, also known as Ac-Ser-Asp-Lys-Pro (AcSDKP), is a synthetic tetrapeptide.[1][2][3] It is N-terminally acetylated and is typically supplied as an acetate salt.[3] This means that for each molecule of the peptide, there is an associated acetate counter-ion from the purification process.[4][5] Key properties are summarized in the table below.
Q2: Are there any known direct interferences of Goralatide with common assay reagents?
Currently, there is no specific literature detailing direct interference of Goralatide with particular assay reagents. However, based on its chemical structure as an acetylated peptide and its formulation as an acetate salt, potential interferences can be inferred. These may include pH effects in sensitive assays, interactions with detection reagents, and matrix effects in mass spectrometry.
Q3: How should I handle and store Goralatide (acetate) to minimize potential assay interference?
To maintain the integrity of Goralatide and avoid issues like degradation, which could lead to inconsistent results, proper handling and storage are crucial. Peptides are susceptible to degradation through hydrolysis and oxidation.
-
Storage: Lyophilized Goralatide should be stored at -20°C or -80°C.[6][7] Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles.[6]
-
Reconstitution: Use high-purity, sterile solvents for reconstitution. Goralatide is soluble in water.[2] The choice of buffer for reconstitution should be considered based on the downstream application to avoid introducing interfering substances.
-
Handling: Minimize exposure of the peptide solution to atmospheric oxygen and avoid prolonged storage at pH levels above 8.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected readings in colorimetric or fluorometric peptide quantification assays.
| Potential Cause | Troubleshooting Steps |
| Acetate Counter-ion Interference | The acetate counter-ion may slightly alter the pH of the sample, potentially affecting dye-binding or reaction kinetics in quantification assays. 1. pH Adjustment: Ensure the pH of your Goralatide sample and standards are matched to the assay buffer. 2. Standard Curve Matching: Prepare your standard curve using a similar buffer composition, including a non-interfering salt to mimic the ionic strength contributed by the acetate. |
| Peptide Precipitation | Goralatide may not be fully soluble in the assay buffer, leading to lower effective concentrations. 1. Solubility Test: Before the assay, test the solubility of Goralatide at the desired concentration in the assay buffer. 2. Alternative Solvents: If solubility is an issue, consider using a small amount of a compatible organic solvent for initial dissolution before diluting into the aqueous assay buffer. Always include a solvent control. |
| N-terminal Acetylation | Some quantification assays, like those based on primary amines (e.g., ninhydrin), will not detect the N-terminal amino group due to the acetyl block. 1. Assay Selection: Use a peptide quantification assay that is not dependent on free N-terminal amines, such as the Pierce Quantitative Colorimetric Peptide Assay or a fluorometric peptide assay.[8][9] |
Issue 2: High background or unexpected results in cell-based proliferation or viability assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Steps |
| Residual Trifluoroacetic Acid (TFA) | If TFA was used during peptide synthesis and not completely removed, it can be cytotoxic and interfere with cell growth.[6] 1. Check Certificate of Analysis (CoA): Review the CoA for information on residual TFA levels. 2. TFA Removal: If high TFA is suspected, consider a salt exchange procedure (e.g., exchanging TFA for acetate or hydrochloride).[10] |
| Acetate Effects on Cellular Metabolism | At high concentrations, acetate can be metabolized by cells, potentially altering cellular metabolism and affecting assays that measure metabolic activity. 1. Concentration Optimization: Use the lowest effective concentration of Goralatide in your experiments. 2. Control Experiments: Include a vehicle control with a corresponding concentration of sodium acetate to assess the effect of the counter-ion alone. |
| Endotoxin Contamination | Bacterial endotoxins can cause inflammatory responses in cell cultures, leading to unexpected biological effects.[6] 1. Use Endotoxin-free Reagents: Ensure all reagents and water used are certified endotoxin-free. 2. Endotoxin Testing: If unexpected cell responses are observed, consider testing the Goralatide stock for endotoxin levels. |
Issue 3: Poor peak shape or retention time shifts in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Potential Cause | Troubleshooting Steps |
| Acetate Counter-ion in Mobile Phase | Acetate is a weaker ion-pairing agent than TFA.[11] If your mobile phase contains TFA, the presence of acetate in the sample can lead to peak splitting or broadening. 1. Mobile Phase Consistency: If possible, use acetic acid instead of TFA in your mobile phase to match the counter-ion in your sample.[12] 2. Sample Preparation: For sensitive analyses, consider performing a buffer exchange on your Goralatide sample to replace the acetate with the counter-ion used in your mobile phase. |
| Secondary Interactions with Stationary Phase | The amino acid composition of Goralatide (Ser, Asp, Lys, Pro) may lead to secondary interactions with the silica backbone of the stationary phase. 1. Optimize Mobile Phase: Adjust the pH or the concentration of the ion-pairing agent in the mobile phase to minimize secondary interactions. 2. Column Selection: Test different C18 columns from various manufacturers, as they have different surface chemistries. |
Experimental Protocols
Protocol 1: General Peptide Solubility Test
-
Prepare a stock solution of Goralatide (acetate) at a high concentration (e.g., 10 mg/mL) in sterile, nuclease-free water.
-
Vortex briefly and visually inspect for any undissolved particles.
-
If the peptide is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
-
If solubility remains an issue, test solubility in other solvents such as 10% acetic acid or a small amount of DMSO followed by dilution in the aqueous buffer.
-
Once dissolved, sterile filter the solution using a 0.22 µm filter.
Protocol 2: Vehicle Control for Cell-Based Assays
-
Determine the final concentration of Goralatide (acetate) to be used in your cell-based assay.
-
Calculate the molar concentration of acetate at this Goralatide concentration.
-
Prepare a vehicle control solution containing the same concentration of acetate using sodium acetate in the same cell culture medium.
-
Treat a set of cells with this vehicle control alongside your Goralatide-treated and untreated cells.
-
Compare the results from the vehicle control to the untreated control to determine if the acetate counter-ion has any effect on the assay outcome.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in assays involving Goralatide.
Caption: Goralatide's key biological activities and its protective role in hematopoietic stem cells.
References
- 1. Goralatide | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. linkpeptide.com [linkpeptide.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Validating the Purity of Commercial Goralatide (acetate) Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the purity of commercial Goralatide (acetate) preparations.
Frequently Asked Questions (FAQs)
Q1: What is Goralatide and what are its key properties?
Goralatide, also known as Ac-Ser-Asp-Lys-Pro (AcSDKP), is a synthetic tetrapeptide.[1][2][3] It is an N-acetylated derivative of a fragment from thymosin beta-4.[1][4] Goralatide is recognized as a selective inhibitor of primitive hematopoietic cell proliferation and also exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[3] Its molecular formula is C20H33N5O9 and it has a molecular weight of approximately 487.5 g/mol .[3]
Q2: What are the common impurities found in commercial Goralatide preparations?
Commercial Goralatide is typically synthesized using solid-phase peptide synthesis (SPPS). Impurities can arise during synthesis or degradation. Common peptide-related impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected sequences: Peptides with protecting groups still attached to the amino acid side chains.
-
Oxidized forms: Particularly of amino acids like Methionine, though not present in Goralatide's sequence.
-
Diastereomers: Racemization of amino acids during synthesis.
-
Acetylation-related impurities: Incomplete acetylation of the N-terminus or acetylation of the Lysine side-chain.
-
Degradation products: Such as aspartimide formation from the Asp-Lys sequence, which can lead to peptide chain cleavage or isomerization to iso-aspartate.
Non-peptide impurities may include residual solvents, reagents from synthesis (like trifluoroacetic acid - TFA), and water content.
Q3: Which analytical techniques are recommended for assessing Goralatide purity?
A combination of orthogonal analytical methods is recommended for a comprehensive purity assessment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for quantifying the purity of the main peptide and separating it from impurities.[5][6]
-
Mass Spectrometry (MS): Used to confirm the identity (molecular weight) of the main peptide and to identify the mass of any impurities.[7][8]
-
Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition and to determine the absolute peptide content.[9]
Q4: What is a typical acceptance criterion for Goralatide purity for research use?
For most in-vitro biological assays and non-quantitative studies, a purity of >85% is often acceptable. For more sensitive applications such as in-vivo studies, quantitative receptor-ligand interaction studies, or NMR, a purity of >95% or even >98% is recommended.
Troubleshooting Guides
RP-HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Secondary interactions: The peptide may be interacting with residual silanols on the silica-based column.
-
Column overload: Injecting too much sample.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the peptide.
-
Column degradation: The column may be nearing the end of its lifespan.
-
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA.
-
Reduce Sample Load: Dilute the sample and inject a smaller volume.
-
Adjust pH: Experiment with slight adjustments to the mobile phase pH.
-
Column Wash: Flush the column with a strong solvent.
-
Replace Column: If the problem persists, replace the column with a new one of the same type.
-
Issue 2: Unexpected Peaks in the Chromatogram
-
Possible Cause:
-
Sample degradation: The peptide may have degraded in solution.
-
Contamination: Contamination from the sample vial, solvent, or the HPLC system itself.
-
Carryover: Residual sample from a previous injection.
-
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject the sample solvent without the peptide. If the peaks are still present, they are from the system or solvents.[10]
-
Prepare Fresh Sample: Dissolve a fresh sample of the lyophilized peptide immediately before analysis.
-
Clean the Injector: Perform a needle wash or clean the injector port.
-
Identify the Peaks: Use LC-MS to determine the mass of the unexpected peaks to help identify them as contaminants or peptide-related impurities.[10]
-
Issue 3: Fluctuating Retention Times
-
Possible Cause:
-
Unstable column temperature: Temperature fluctuations can affect retention times.
-
Inconsistent mobile phase composition: Improperly mixed or degassing mobile phases.
-
Pump issues: Air bubbles in the pump or faulty check valves.
-
-
Troubleshooting Steps:
-
Use a Column Oven: Ensure the column is thermostatted.
-
Prepare Fresh Mobile Phase: Ensure thorough mixing and degassing of the mobile phases.
-
Purge the Pump: Purge the pump to remove any air bubbles.
-
Mass Spectrometry Analysis
Issue: Low Signal Intensity or No Signal
-
Possible Cause:
-
Low sample concentration: The sample may be too dilute.
-
Ion suppression: Contaminants in the sample (e.g., salts, TFA) can suppress the ionization of the peptide.
-
Incorrect instrument settings: The mass spectrometer settings may not be optimized for the peptide.
-
-
Troubleshooting Steps:
-
Increase Sample Concentration: Prepare a more concentrated sample.
-
Desalt the Sample: Use a C18 ZipTip or similar desalting technique before MS analysis.
-
Optimize Instrument Parameters: Adjust parameters such as spray voltage, capillary temperature, and gas flow.
-
Data Presentation
Table 1: Typical RP-HPLC Purity Profile of a Commercial Goralatide (acetate) Preparation
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 12.5 | 1.2 | Deletion peptide (Ac-Ser-Asp-Lys) |
| 2 | 14.8 | 97.5 | Goralatide (Ac-Ser-Asp-Lys-Pro) |
| 3 | 15.2 | 0.8 | Aspartimide derivative |
| 4 | 16.1 | 0.5 | Dimer |
Table 2: Mass Spectrometry Data for Goralatide and a Common Impurity
| Species | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Goralatide (C₂₀H₃₃N₅O₉) | 488.23 | 488.25 |
| Deletion (Ac-Ser-Asp-Lys) | 391.19 | 391.20 |
Table 3: Amino Acid Analysis Results for Goralatide
| Amino Acid | Expected Ratio | Observed Ratio |
| Aspartic Acid | 1.0 | 1.05 |
| Serine | 1.0 | 0.95 |
| Lysine | 1.0 | 1.02 |
| Proline | 1.0 | 0.98 |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis of Goralatide
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[11]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 214 nm.[5]
-
Sample Preparation: Dissolve Goralatide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Purity Calculation: Purity (%) = (Area of Goralatide peak / Total area of all peaks) x 100.[5]
Protocol 2: Intact Mass Analysis by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dilute the Goralatide solution from Protocol 1 to 10-50 µM in 50% acetonitrile/0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass of the peptide.
Protocol 3: Amino Acid Analysis of Goralatide
-
Hydrolysis:
-
Place a known amount of Goralatide (approx. 1 nmol) into a hydrolysis tube.
-
Add 200 µL of 6 M HCl.
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.[12]
-
After cooling, open the tube and evaporate the HCl under vacuum.
-
-
Derivatization (Pre-column):
-
Reconstitute the dried hydrolysate in 20 µL of 0.1 M HCl.
-
Use a commercial derivatization kit (e.g., o-phthalaldehyde - OPA) according to the manufacturer's instructions to derivatize the free amino acids.
-
-
HPLC Analysis of Derivatized Amino Acids:
-
Instrumentation: HPLC with a fluorescence detector.
-
Column: C18 reversed-phase column suitable for amino acid analysis.
-
Mobile Phases and Gradient: Use the mobile phases and gradient recommended by the derivatization kit manufacturer.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the chosen derivatization reagent.
-
-
Quantification:
-
Run a standard mixture of amino acids with a known concentration.
-
Compare the peak areas of the amino acids in the Goralatide sample to the standards to determine the molar ratios.
-
Visualizations
Caption: Workflow for the analytical validation of Goralatide purity.
Caption: Goralatide's lifecycle and its inhibitory effect on hematopoietic stem cell proliferation.
References
- 1. Ac-SDKP - Wikipedia [en.wikipedia.org]
- 2. Ac-SDKP-Peptide [biosyn.com]
- 3. Goralatide | C20H33N5O9 | CID 65938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
A Comparative Guide to Goralatide and Thymosin alpha 1 in Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological effects of Goralatide (also known as AcSDKP) and Thymosin alpha 1. The information presented is based on available experimental data to assist researchers and professionals in the field of drug development in understanding the distinct mechanisms and potential therapeutic applications of these two peptides.
Executive Summary
Goralatide and Thymosin alpha 1 are peptides with significant but opposing effects on the immune system. Thymosin alpha 1 is a potent immunostimulant, enhancing T-cell maturation and activation, and promoting the production of pro-inflammatory and antiviral cytokines. It is primarily investigated for its potential in treating infections, immunodeficiencies, and as a vaccine adjuvant. In contrast, Goralatide acts as an immunomodulator with primarily inhibitory and protective effects, particularly on hematopoietic stem cells. It curtails lymphocyte proliferation and exhibits anti-inflammatory properties by modulating macrophage activity. Its main therapeutic potential lies in protecting the bone marrow during chemotherapy and in conditions characterized by excessive inflammation and fibrosis.
Mechanism of Action and Signaling Pathways
Thymosin alpha 1 primarily enhances the immune response. It is a 28-amino acid peptide that promotes the maturation and differentiation of T-cells, particularly CD4+ helper and CD8+ cytotoxic T-cells.[1][2][3] It also stimulates the activity of Natural Killer (NK) cells.[1] The signaling mechanism of Thymosin alpha 1 involves the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR9, on antigen-presenting cells like dendritic cells.[1] This activation triggers downstream signaling cascades, leading to the production of various cytokines that drive the adaptive immune response.[1]
dot
Caption: Thymosin alpha 1 Signaling Pathway.
Goralatide (AcSDKP) , a tetrapeptide derived from Thymosin beta 4, primarily exhibits inhibitory effects on hematopoietic and immune cells. It is a negative regulator of hematopoietic stem cell proliferation, protecting them from cell cycle-specific insults like chemotherapy.[4] Its anti-inflammatory actions are mediated through the inhibition of macrophage infiltration and activation.[5] Goralatide has been shown to suppress signaling pathways such as Toll-like receptor 4 (TLR4) and receptor activator of nuclear factor kappa-B ligand (RANKL).[6] There is also evidence suggesting its involvement in the PI3K/Akt signaling pathway, which may play a role in cell survival.[7][8]
dot
Caption: Goralatide (AcSDKP) Signaling Pathways.
Comparative Data on Immune Cell Effects
The following tables summarize the quantitative effects of Goralatide and Thymosin alpha 1 on various immune parameters based on available in vitro and in vivo studies. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
T-Lymphocyte Subsets
| Parameter | Goralatide (AcSDKP) | Thymosin alpha 1 | Reference |
| CD4+ T-Cells | No direct quantitative data on percentage change available. Known to inhibit overall lymphocyte proliferation. | - In HIV patients, increases the number of CD4+ T-cells.- In COVID-19 patients, no significant difference in the change of CD4+ T-cell counts compared to no treatment. | [1][9] |
| CD8+ T-Cells | No direct quantitative data on percentage change available. Known to inhibit overall lymphocyte proliferation. | - In mice pre-treated with cyclophosphamide, increased CD8+ counts.- In COVID-19 patients, no significant difference in the change of CD8+ T-cell counts compared to no treatment. | [1][9] |
| Regulatory T-Cells (Tregs) | No specific data available. | In PBMCs from gastric cancer patients, a 50 µg/mL concentration increased the percentage of CD4+CD25+Foxp3+ Tregs from 1.68 ± 0.697% to 2.19 ± 0.795%. | [2] |
| Lymphocyte Proliferation | Inhibits mitogen-induced proliferation of human and chicken lymphocytes by 25% to 40%. | In vitro, a concatemer of Tα1 at 5 µg/mL induced significant proliferation of mouse spleen lymphocytes. | [10][11] |
Cytokine Production
| Cytokine | Goralatide (AcSDKP) | Thymosin alpha 1 | Reference |
| IL-2 | No specific data available. | - Increases levels of IL-2.- In PBMCs from Hepatitis B patients, the combination of Tα1 and IFN-α significantly increased IL-2 production. | [1][12] |
| IFN-γ | No specific data available. | Increases levels of IFN-γ. | [1] |
| TNF-α | Thought to inhibit TNF-α, leading to reduced macrophage and T-cell activation. | - In PBMCs, increases the production of TNF-α.- In another study, it was shown to have a negative effect on serum levels of TNF-α in severe acute pancreatitis. | [2][6] |
| IL-6 | No specific data available. | - In PBMCs, increases the production of IL-6.- In COVID-19 patients, Tα1 treatment significantly attenuated the percentage of cells expressing IL-6. | [2][13] |
| IL-10 | No specific data available. | - Increases levels of IL-10.- In PBMCs from Hepatitis B patients, Tα1 reversed the IFN-induced increase in IL-10 production. | [1][12] |
| IL-1β | No specific data available. | In PBMCs, increases the production of IL-1β. | [2] |
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay (General Protocol)
This protocol provides a general framework for assessing the effect of peptides on lymphocyte proliferation, a key parameter for both Goralatide and Thymosin alpha 1.
dot
Caption: Experimental workflow for in vitro lymphocyte proliferation assay.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from fresh human or animal whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Goralatide or Thymosin alpha 1 in the presence or absence of a mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A) to stimulate proliferation.
-
Proliferation Assay: After a defined incubation period (typically 48-72 hours), cell proliferation is assessed using methods such as the MTT assay, which measures metabolic activity, or by measuring the incorporation of [3H]-thymidine into newly synthesized DNA.
-
Data Analysis: The results are expressed as a percentage of inhibition (for Goralatide) or stimulation (for Thymosin alpha 1) compared to the control group (mitogen alone).
In Vitro Macrophage Anti-inflammatory Assay (General Protocol)
This protocol outlines a general method to evaluate the anti-inflammatory effects of peptides on macrophages, relevant to Goralatide's mechanism of action.
dot
Caption: Experimental workflow for in vitro macrophage anti-inflammatory assay.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with Goralatide for a specific duration before being stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS).
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Gene Expression: The expression of genes related to inflammation and signaling pathways is analyzed using quantitative real-time PCR (qPCR).
-
Protein Analysis: The activation of key signaling proteins (e.g., components of the NF-κB and MAPK pathways) is assessed by Western blotting.
-
-
Data Analysis: The levels of inflammatory markers in the Goralatide-treated group are compared to the LPS-only control group to determine the extent of the anti-inflammatory effect.
Conclusion
Goralatide and Thymosin alpha 1 represent two distinct classes of immunomodulatory peptides with different mechanisms of action and potential therapeutic applications. Thymosin alpha 1 acts as an immune enhancer, promoting T-cell responses and cytokine production, making it a candidate for conditions requiring a bolstered immune defense. Conversely, Goralatide functions as a hematopoietic stem cell protector and an anti-inflammatory agent by inhibiting lymphocyte proliferation and macrophage activity, suggesting its utility in myeloprotection and inflammatory disorders. The choice between these peptides for therapeutic development would depend entirely on the desired immunological outcome: stimulation versus targeted inhibition and protection. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and specific effects on the intricate network of the immune system.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AcSDKP Regulates Cell Proliferation through the PI3KCA/Akt Signaling Pathway | PLOS One [journals.plos.org]
- 8. AcSDKP regulates cell proliferation through the PI3KCA/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Thymosin Alpha-1 Has no Beneficial Effect on Restoring CD4+ and CD8+ T Lymphocyte Counts in COVID-19 Patients [frontiersin.org]
- 10. The tetrapeptide AcSDKP, a negative regulator of cell cycle entry, inhibits the proliferation of human and chicken lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction, Expression, and Characterization of Thymosin Alpha 1 Tandem Repeats in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with eAg-negative chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. art.torvergata.it [art.torvergata.it]
Goralatide: A Comparative Analysis with Established Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Goralatide (Acetyl-Ser-Asp-Lys-Pro), a synthetic tetrapeptide, with two widely used immunomodulators, Methotrexate and Cyclosporine. The objective is to present a comprehensive overview of their mechanisms of action, effects on key immune cells, and their therapeutic potential in inflammatory and fibrotic diseases, supported by available experimental data.
Introduction to Goralatide and Comparator Immunomodulators
Goralatide (AcSDKP) is a naturally occurring tetrapeptide that acts as a physiological regulator of hematopoiesis, inhibiting the proliferation of hematopoietic stem cells.[1][2] Beyond its role in hematopoiesis, Goralatide exhibits significant anti-inflammatory, anti-fibrotic, and pro-angiogenic properties. Its immunomodulatory effects are primarily attributed to its influence on macrophage function and its ability to counteract the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β).
Methotrexate , a folate antagonist, is a first-line disease-modifying antirheumatic drug (DMARD) for autoimmune conditions like rheumatoid arthritis. Its immunomodulatory effects are complex, involving the inhibition of T-cell activation, induction of apoptosis in activated T-cells, and modulation of cytokine production.[3][4]
Cyclosporine is a calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for treating various autoimmune diseases. It primarily exerts its effect by inhibiting T-cell activation and proliferation through the suppression of interleukin-2 (IL-2) production.[5][6] Recent studies also indicate its role in regulating macrophage polarization.[6][7][8]
Comparative Mechanism of Action
The immunomodulatory mechanisms of Goralatide, Methotrexate, and Cyclosporine differ significantly, targeting distinct pathways in the immune response.
| Feature | Goralatide (AcSDKP) | Methotrexate | Cyclosporine |
| Primary Target | Macrophages, Fibroblasts | T-lymphocytes, Folate Metabolism | T-lymphocytes (Calcineurin) |
| Key Mechanism | Inhibition of macrophage activation and differentiation, Antagonism of TGF-β signaling | Inhibition of dihydrofolate reductase, leading to decreased T-cell proliferation and increased apoptosis | Inhibition of calcineurin, leading to decreased IL-2 production and T-cell activation |
| Effect on Cytokines | Decreases pro-inflammatory cytokines (e.g., TNF-α) | Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Decreases IL-2, IFN-γ production |
Goralatide's Signaling Pathway
Goralatide's anti-inflammatory and anti-fibrotic effects are largely mediated through the inhibition of the TGF-β signaling pathway. TGF-β typically signals through Smad proteins to promote fibrosis. Goralatide has been shown to interfere with this pathway, reducing collagen production and the differentiation of fibroblasts into myofibroblasts.
Macrophage Polarization
Goralatide influences macrophage differentiation and polarization, key processes in inflammation and tissue repair. While Goralatide's precise effect on M1/M2 polarization is still under investigation, its known anti-inflammatory properties suggest a potential role in shifting the balance from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. Cyclosporine has also been shown to regulate macrophage polarization.[6][7][9]
Comparative Efficacy from Experimental Data
Direct comparative clinical trials between Goralatide and other immunomodulators are limited. However, preclinical data provides insights into their relative potencies and effects on specific cellular and molecular targets.
Inhibition of T-Cell Proliferation
| Immunomodulator | Target Cells | IC50 (T-Cell Proliferation) | Reference |
| Cyclosporine | Human T-cells | ~0.2 - 0.6 ng/mL (without CD28 costimulation) | [12] |
| Methotrexate | Daoy cells | 9.5 x 10⁻² µM | [10][11][13] |
| Saos-2 cells | 3.5 x 10⁻² µM | [10][11][13] | |
| Goralatide | T-cells | Data not available |
Anti-Fibrotic Effects
Goralatide has demonstrated significant anti-fibrotic effects in animal models of cardiac fibrosis.
| Parameter | Vehicle | Goralatide (Prevention) | Goralatide (Reversal) | Reference |
| Total Collagen Content (µg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | 14.4 ± 1.6 | |
| Macrophage Infiltration (cells/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2 | 153.1 ± 8.5 | |
| TGF-β Positive Cells (cells/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7 | 130.7 ± 10.8 |
Effects on Cytokine Production
All three immunomodulators have been shown to reduce the production of pro-inflammatory cytokines.
| Immunomodulator | Cytokine(s) Inhibited | Quantitative Data | Reference |
| Goralatide | TNF-α | Data on specific % inhibition not readily available | |
| Methotrexate | TNF-α, IL-6, IL-8, IL-1B | Significant decreases from baseline in RA patients | [14][15][16] |
| Cyclosporine | IL-2, IFN-γ | IC50 for IFN-γ production: ~8.0 ng/mL | [5] |
Experimental Protocols
In Vivo Administration of Goralatide in Mice
This protocol outlines the general procedure for administering Goralatide to mice, which can be adapted for various experimental models of inflammation and fibrosis.[1][2]
Materials:
-
Goralatide (lyophilized powder)
-
Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline)
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Reconstitution: Aseptically reconstitute lyophilized Goralatide in the sterile vehicle to the desired stock concentration. Gentle vortexing may be used to ensure complete dissolution.
-
Dosing Calculation: Weigh each mouse to determine the precise injection volume based on the desired dose (e.g., mg/kg).
-
Administration: Goralatide can be administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For continuous delivery, osmotic mini-pumps can be surgically implanted.
-
Monitoring: Observe animals for any adverse reactions following administration.
Macrophage Differentiation and Polarization Assay
This protocol describes the in vitro differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.[6][7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Macrophage Colony-Stimulating Factor (M-CSF) for differentiation
-
Polarizing agents:
-
M1: Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS)
-
M2: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)
-
-
Goralatide or other test compounds
-
Flow cytometer and antibodies for surface marker analysis (e.g., CD80 for M1, CD206 for M2)
-
ELISA kits for cytokine analysis
Procedure:
-
Monocyte Isolation/Culture: Isolate monocytes from PBMCs by adherence or culture a monocytic cell line.
-
Differentiation: Culture monocytes in the presence of M-CSF for 5-7 days to differentiate them into macrophages (M0).
-
Polarization: Replace the medium with fresh medium containing polarizing agents (and the test compound) and culture for another 24-48 hours.
-
Analysis:
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.
-
ELISA: Collect cell culture supernatants and measure the concentration of pro- and anti-inflammatory cytokines using ELISA.
-
Collagen Content Assay (Hydroxyproline Assay)
This biochemical assay is used to quantify the total collagen content in tissue samples.[17][18][19][20][21]
Materials:
-
Tissue samples
-
Hydrolysis solution (e.g., 6N HCl)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Hydroxyproline standard
-
Spectrophotometer
Procedure:
-
Hydrolysis: Hydrolyze the tissue samples in a strong acid at high temperature to break down proteins into their constituent amino acids, including hydroxyproline.
-
Oxidation: Oxidize the hydroxyproline in the hydrolysate using Chloramine-T.
-
Color Development: Add DMAB reagent, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measurement: Measure the absorbance of the colored solution using a spectrophotometer.
-
Quantification: Determine the hydroxyproline concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. The collagen content can then be calculated based on the fact that hydroxyproline constitutes a relatively constant fraction of collagen by weight.
Conclusion
Goralatide presents a unique immunomodulatory profile with potent anti-inflammatory and anti-fibrotic activities. Its mechanism of action, centered on the inhibition of macrophage activation and the TGF-β signaling pathway, distinguishes it from traditional immunomodulators like Methotrexate and Cyclosporine, which primarily target T-lymphocyte proliferation. While direct comparative data is still emerging, the available preclinical evidence suggests that Goralatide holds significant promise as a therapeutic agent for a range of inflammatory and fibrotic diseases. Further research, including head-to-head clinical trials, is warranted to fully elucidate its comparative efficacy and safety profile.
References
- 1. In vivo modifications of AcSDKP metabolism and haematopoiesis in mice treated with 5-fluorouracil and Goralatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of T-cells by cyclosporine A reduces macrophage accumulation to regulate venous adaptive remodeling and increase arteriovenous maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine A Regulates Influenza A Virus-induced Macrophages Polarization and Inflammatory Responses by Targeting Cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cyclosporine A Regulates Influenza A Virus-induced Macrophages Polarization and Inflammatory Responses by Targeting Cyclophilin A [frontiersin.org]
- 8. Effect of cyclosporin on apoptosis in human cultured monocytic THP-1 cells and synovial macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporin A inhibits differentiation and activation of monocytic cells induced by 27-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methotrexate induces production of IL-1 and IL-6 in the monocytic cell line U937 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumour necrosis factor (TNF) production by T cell receptor-primed T lymphocytes is a target for low dose methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term study of the impact of methotrexate on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histochemical and biochemical analysis of collagen content in formalin-fixed, paraffin embedded colonic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Total Collagen Assay Kit - Hydroxyproline (ab222942) | Abcam [abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. How to Test the Content of Collagen Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 21. depts.ttu.edu [depts.ttu.edu]
Validating the Bioactivity of Synthesized Goralatide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of synthesized Goralatide analogs, offering supporting experimental data and detailed methodologies. Goralatide, a tetrapeptide also known as AcSDKP, is a physiological inhibitor of hematopoietic stem cell proliferation, primarily by arresting cells in the G0/G1 phase and preventing their entry into the S-phase of the cell cycle.[1][2][3] This mechanism of action makes it a promising candidate for protecting hematopoietic stem cells from the cytotoxic effects of chemotherapy.[1][3] The development of Goralatide analogs aims to enhance its therapeutic properties, such as stability, specificity, and potency.
Comparative Bioactivity of Goralatide and its Analogs
While a comprehensive head-to-head comparison of a wide range of Goralatide analogs is not extensively documented in single studies, the following table summarizes available data on the bioactivity of Goralatide and select analogs from various sources. The primary measure of bioactivity is the inhibition of hematopoietic progenitor cell proliferation.
| Compound | Target Cell Type | Assay | Bioactivity Metric (e.g., IC50) | Reference |
| Goralatide (AcSDKP) | Murine Hematopoietic Progenitor Cells (CFU-GM) | Colony Forming Unit (CFU) Assay | Effective at 10⁻⁹ M (decreased S-phase cells by 67%) | [2] |
| Goralatide (AcSDKP) | Human Hematopoietic Progenitor Cells (CD34+) | Proliferation and Clonogenic Assays | Dose-dependent inhibition; required repeated addition for sustained effect. | |
| Analog 1 (e.g., with modified amino acid at position X) | Human Myeloid Leukemia Cells (HL-60, HEL, Nalm-6) | Cell Viability Assay | Reported selective anti-leukemic activity. | |
| Analog 2 (e.g., with altered peptide backbone) | Murine Hematopoietic Progenitor Cells | S-phase entry inhibition | Reported to inhibit entry into the cell cycle. |
Note: The data presented above is compiled from multiple studies and may not represent a direct comparison under identical experimental conditions.
Goralatide Signaling Pathway in Hematopoietic Stem Cell Cycle Arrest
Goralatide's primary mechanism of action is the inhibition of hematopoietic stem cell entry into the S-phase of the cell cycle. While the precise molecular pathway is still under investigation, it is hypothesized to involve the regulation of key cell cycle proteins. The following diagram illustrates a plausible signaling pathway.
Caption: Proposed signaling pathway for Goralatide-induced cell cycle arrest in hematopoietic stem cells.
Experimental Workflow for Validating Bioactivity
The following diagram outlines a typical experimental workflow for synthesizing and validating the bioactivity of Goralatide analogs.
Caption: Experimental workflow for Goralatide analog synthesis and bioactivity validation.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Goralatide Analogs
Objective: To synthesize Goralatide and its analogs.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the Goralatide sequence (Pro, Lys, Asp, Ser) and for any modifications in the analog sequences.
-
Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Hematopoietic Progenitor Cell Proliferation Assay (Colony Forming Unit - CFU Assay)
Objective: To determine the inhibitory effect of Goralatide analogs on the proliferation of hematopoietic progenitor cells.
Materials:
-
Human or murine bone marrow mononuclear cells or purified CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, GM-CSF, IL-3, EPO)
-
Goralatide and synthesized analogs
-
Sterile 35 mm culture dishes
Protocol:
-
Cell Preparation: Isolate bone marrow mononuclear cells using a density gradient centrifugation method (e.g., Ficoll-Paque). If required, enrich for hematopoietic stem and progenitor cells (e.g., CD34+ cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Plating: Resuspend the cells in IMDM with 2% FBS. Add a defined number of cells (e.g., 1 x 10⁴ bone marrow mononuclear cells or 1 x 10³ CD34+ cells) to the methylcellulose-based medium.
-
Treatment: Add varying concentrations of Goralatide or its analogs to the cell/methylcellulose mixture. Include a vehicle control (e.g., PBS).
-
Culture: Plate the cell/methylcellulose mixture into 35 mm culture dishes in duplicate or triplicate. Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.
-
Colony Counting: After the incubation period, enumerate the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
-
Data Analysis: Calculate the percentage of inhibition of colony formation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of colony formation) for each Goralatide analog.
This guide provides a framework for the validation of synthesized Goralatide analogs. Researchers should adapt these protocols to their specific experimental needs and consult relevant literature for further details. The objective comparison of bioactivity through standardized assays is crucial for the identification of lead candidates with improved therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide (AcSDKP): A Comparative Analysis of its Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goralatide, also known as AcSDKP, is a naturally occurring tetrapeptide that acts as a physiological regulator of cell kinetics. Its primary recognized function is the inhibition of proliferation of hematopoietic stem cells, a characteristic that has positioned it as a potential myeloprotective agent during chemotherapy.[1][2] This guide provides a comparative analysis of Goralatide's effects across various cell lines, supported by experimental data, to offer a comprehensive overview for researchers and drug development professionals. While its protective effects on healthy tissues are well-documented, its direct impact on cancer cells appears to be minimal, suggesting a therapeutic window for its use in conjunction with cytotoxic cancer treatments.
Comparative Efficacy of Goralatide Across Cell Lines
The biological activity of Goralatide varies significantly depending on the cell type. Its effects on hematopoietic stem cells, fibroblasts, and endothelial cells are pronounced, whereas its direct impact on cancer cell lines appears to be negligible.
| Cell Line Type | Predominant Effect of Goralatide | Key Experimental Findings | Reference Cell Lines |
| Hematopoietic Stem/Progenitor Cells | Myeloprotection / Inhibition of Cell Cycle Entry | Reversibly inhibits entry into S-phase, protecting cells from cell-cycle-specific cytotoxic agents.[1][2] Reduces damage from chemotherapy and hyperthermia. | Murine and human hematopoietic stem cells |
| Fibroblasts | Anti-Fibrotic | Inhibits proliferation and collagen synthesis.[3] Suppresses differentiation of fibroblasts into myofibroblasts.[4] | Human Cardiac Fibroblasts (HCFs)[4], Rat Cardiac Fibroblasts[5] |
| Endothelial Cells | Pro-Angiogenic | Stimulates proliferation, migration, and tube formation.[6] | Immortal BALB/c mouse aortic endothelial 22106 cell line[6] |
| Cancer Cell Lines | No significant direct anti-proliferative or cytotoxic effect | No effect on growth kinetics or cell cycle distribution of L1210 murine leukemia cells.[7] | L1210 (Murine Leukemia)[7] |
Signaling Pathways and Mechanisms of Action
Goralatide's diverse effects are mediated through distinct signaling pathways in different cell types.
Inhibition of Fibroblast Activation and Fibrosis
In cardiac fibroblasts, Goralatide counteracts the pro-fibrotic effects of transforming growth factor-beta 1 (TGF-β1). It achieves this by inhibiting the phosphorylation of Smad2 and ERK1/2, key downstream mediators of the TGF-β signaling pathway. This blockade prevents the differentiation of fibroblasts into collagen-producing myofibroblasts, thus exerting its anti-fibrotic effect.[4]
Experimental Workflow for Assessing Goralatide's Effects
A general workflow for the cross-validation of Goralatide's effect in different cell lines is depicted below. This workflow integrates standard cell-based assays to evaluate viability, apoptosis, and cell cycle progression.
Detailed Experimental Protocols
The following are standard protocols for key assays to evaluate the effects of Goralatide on various cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Goralatide (e.g., 10⁻¹⁰ M to 10⁻⁸ M) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Goralatide as described for the viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed and treat cells with Goralatide as previously described.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
The available evidence strongly indicates that Goralatide (AcSDKP) possesses a unique and cell-type-specific activity profile. Its primary therapeutic potential appears to lie in its protective effects on non-malignant cells, particularly hematopoietic stem cells, making it a promising candidate for mitigating the side effects of chemotherapy. Its anti-fibrotic and pro-angiogenic properties suggest further therapeutic applications in tissue repair and cardiovascular diseases. Conversely, the lack of significant direct anti-cancer activity, based on the limited data available, suggests that its role in oncology is likely to be supportive rather than cytotoxic. For drug development professionals, Goralatide represents a compelling example of a targeted cytoprotective agent that could enhance the therapeutic index of conventional cancer therapies. Further research, including broad-panel screening against various cancer cell lines, is warranted to fully elucidate its spectrum of activity and potential clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide (Acetate) vs. Standard Chemotherapy Protectants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Goralatide (acetate), an investigational chemotherapy protectant, with established standard-of-care agents, Amifostine and Dexrazoxane. The comparison focuses on their mechanisms of action, efficacy in mitigating chemotherapy-induced toxicities, and the supporting experimental data.
Executive Summary
Chemotherapy remains a cornerstone of cancer treatment, but its efficacy is often limited by severe toxicities to healthy tissues. Chemoprotective agents are administered to mitigate these side effects. Goralatide, a synthetic tetrapeptide, represents a novel approach by targeting hematopoietic stem cell proliferation. In contrast, Amifostine is a broad-spectrum cytoprotectant, and Dexrazoxane is primarily a cardioprotectant.
This guide presents a comprehensive overview of the available data, highlighting that Goralatide's evaluation is currently in the preclinical stage, while Amifostine and Dexrazoxane have extensive clinical data and regulatory approval for specific indications.
Comparative Data Tables
Table 1: General Characteristics and Mechanism of Action
| Feature | Goralatide (Acetate) | Amifostine | Dexrazoxane |
| Chemical Class | Tetrapeptide (Ac-Ser-Asp-Lys-Pro) | Thiol compound (prodrug) | Bisdioxopiperazine, Iron chelator |
| Mechanism of Action | Inhibits proliferation of hematopoietic stem cells by reversibly blocking their entry into the S-phase of the cell cycle, thus protecting them from phase-specific cytotoxic agents.[1] | Dephosphorylated by alkaline phosphatase to its active metabolite, WR-1065, a free thiol that scavenges free radicals, donates hydrogen, and inhibits DNA damage.[2] | Chelates intracellular iron, preventing the generation of anthracycline-iron complexes and subsequent free radical formation that damages cardiac tissue.[3] |
| Primary Protective Effect | Myelosuppression | Broad-spectrum: Nephrotoxicity, Neurotoxicity, Ototoxicity, Xerostomia, Mucositis, Hematological toxicity.[2][4][5] | Cardiotoxicity (anthracycline-induced).[3][6][7] |
| Development Stage | Preclinical | Clinically approved | Clinically approved |
Table 2: Efficacy Data Summary
| Agent | Indication | Key Efficacy Findings | Level of Evidence |
| Goralatide | Chemotherapy-induced myelosuppression | - In mice treated with Ara-C, Goralatide demonstrated a significant protective effect on the hematopoietic stem cell pool and accelerated recovery from leukopenia when combined with GM-CSF.[1]- Reduced doxorubicin-induced mortality in mice and protected long-term reconstituting hematopoietic cells.[8] | Preclinical |
| Amifostine | Cisplatin-induced toxicities | - Significantly reduced cumulative renal toxicity in patients with advanced ovarian cancer receiving cisplatin.[4]- Reduced the incidence of grade ≥2 xerostomia in patients with head and neck cancer undergoing radiation therapy.[4]- Can reduce the incidence and severity of neurotoxicity and ototoxicity with high-dose cisplatin.[5] | Clinical (Phase III) |
| Cyclophosphamide-induced toxicities | - Reduced the frequency of cyclophosphamide-induced neutropenia.[2] | Clinical | |
| Dexrazoxane | Anthracycline-induced cardiotoxicity | - Significantly reduces the incidence of congestive heart failure and adverse cardiac events in women with advanced breast cancer.[6][7]- Meta-analysis showed a 79% reduction in the risk of clinical cardiotoxicity.[3] | Clinical (Phase III, Meta-analysis) |
Experimental Protocols
Goralatide Preclinical Efficacy Study (Myelosuppression)
A representative preclinical study evaluated Goralatide's protection against Ara-C (cytarabine)-induced myelosuppression in mice.[1]
Objective: To assess the protective effect of Goralatide on the bone marrow during iterative cycles of Ara-C chemotherapy.
Methodology:
-
Animal Model: Male BALB/c mice.
-
Chemotherapy Regimen: Mice received three consecutive cycles of Ara-C administration.
-
Goralatide Administration: Goralatide was administered during the myelotoxic periods of chemotherapy. A control group received Ara-C alone.
-
Combination Therapy: In a separate arm, Goralatide treatment was followed by the administration of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) to stimulate hematopoietic recovery.
-
Endpoint Analysis: Peripheral blood cell counts (leukocytes, granulocytes) were monitored throughout the study to assess the nadir and recovery from chemotherapy-induced leukopenia.
-
Statistical Analysis: Analysis of variance was used to compare the treatment effects between the different groups over the three cycles.
Amifostine Clinical Trial (Cisplatin-Induced Renal Toxicity)
A pivotal Phase III trial established the efficacy of Amifostine in protecting against cisplatin-induced nephrotoxicity in patients with advanced ovarian cancer.[4]
Objective: To determine if Amifostine can reduce the cumulative renal toxicity of cisplatin in patients with advanced ovarian cancer.
Methodology:
-
Study Design: A randomized, controlled Phase III clinical trial.
-
Patient Population: 242 patients with advanced ovarian cancer scheduled to receive cyclophosphamide and cisplatin chemotherapy.
-
Treatment Arms:
-
Amifostine group: Received intravenous Amifostine (910 mg/m²) prior to each cycle of chemotherapy.
-
Control group: Received chemotherapy alone.
-
-
Chemotherapy Regimen: Cyclophosphamide (1000 mg/m²) and cisplatin (100 mg/m²) administered every 3 weeks for 6 cycles.
-
Primary Endpoint: Reduction in cumulative renal toxicity, assessed by serum creatinine levels and creatinine clearance.
-
Secondary Endpoints: Incidence of neutropenia, neurotoxicity, and ototoxicity.
-
Statistical Analysis: Comparison of toxicity profiles and treatment outcomes between the two arms.
Dexrazoxane Clinical Trial (Anthracycline-Induced Cardiotoxicity)
A multicenter randomized study demonstrated the cardioprotective effects of Dexrazoxane in breast cancer patients receiving anthracycline-based chemotherapy.[7]
Objective: To confirm the benefit of Dexrazoxane in reducing anthracycline-induced cardiotoxicity in patients at high risk.
Methodology:
-
Study Design: A multicenter, randomized, controlled clinical trial.
-
Patient Population: 164 female breast cancer patients previously treated with anthracyclines.
-
Treatment Arms:
-
Dexrazoxane group (n=85): Received anthracycline-based chemotherapy with Dexrazoxane.
-
Control group (n=79): Received anthracycline-based chemotherapy alone.
-
-
Treatment Duration: A maximum of six cycles of chemotherapy.
-
Primary Endpoints: Incidence of cardiac events (e.g., significant reduction in left ventricular ejection fraction) and congestive heart failure (CHF).
-
Secondary Endpoint: Tumor response rate.
-
Statistical Analysis: Comparison of the incidence of cardiac events, CHF, and tumor response rates between the two groups.
Signaling Pathways and Experimental Workflows
Caption: Goralatide's protective mechanism on hematopoietic stem cells.
Caption: Workflow for preclinical evaluation of Goralatide's efficacy.
Conclusion
Goralatide (acetate) presents a targeted mechanism for mitigating chemotherapy-induced myelosuppression by protecting hematopoietic stem cells. Preclinical data are promising, demonstrating a significant protective effect and enhanced recovery. However, it is crucial to note the absence of clinical trial data for Goralatide, which is in stark contrast to the extensive clinical evidence supporting the use of Amifostine and Dexrazoxane for their respective indications.
Amifostine offers broad-spectrum protection against various chemotherapy- and radiotherapy-induced toxicities, while Dexrazoxane is a highly effective and specific cardioprotectant against anthracycline damage. The choice of a chemoprotective agent in a clinical setting will continue to be guided by the specific chemotherapy regimen, the anticipated toxicities, and the approved indications based on robust clinical trial evidence. Further clinical development of Goralatide will be necessary to establish its efficacy and safety profile in humans and to determine its potential role in cancer therapy.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UCSF Neoplasms Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 6. Immunological effects of a low-dose cytarabine, aclarubicin and granulocyte-colony stimulating factor priming regimen on a mouse leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Goralatide and Other Hematopoietic Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Goralatide (AcSDKP) with other key hematopoietic regulators, namely Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). The focus is on their mechanisms of action, performance in preclinical and clinical settings, and the underlying signaling pathways, supported by experimental data and protocols.
Overview of Hematopoietic Regulators
Hematopoietic regulators are crucial for the management of hematological toxicities, particularly chemotherapy-induced myelosuppression. They can be broadly categorized into two groups:
-
Hematopoietic Stem Cell (HSC) Quiescence Inducers: These agents protect HSCs from the cytotoxic effects of chemotherapy by preventing them from entering the cell cycle. Goralatide is a prime example of this class.
-
Hematopoietic Growth Factors (HGFs): These factors stimulate the proliferation and differentiation of hematopoietic progenitor cells to accelerate the recovery of blood cell counts after chemotherapy. G-CSF and GM-CSF are the most prominent members of this category.
| Regulator | Class | Primary Mechanism of Action |
| Goralatide (AcSDKP) | HSC Quiescence Inducer | Inhibits the entry of hematopoietic stem cells into the S-phase of the cell cycle, protecting them from cycle-specific cytotoxic agents.[1][2][3] |
| G-CSF (e.g., Filgrastim) | Hematopoietic Growth Factor | Stimulates the proliferation and differentiation of neutrophil precursors and enhances the function of mature neutrophils.[4][5] |
| GM-CSF (e.g., Sargramostim) | Hematopoietic Growth Factor | A broader acting cytokine that stimulates the proliferation and differentiation of granulocyte and monocyte/macrophage precursors.[4][6] |
Comparative Efficacy in Chemotherapy-Induced Neutropenia
Direct head-to-head clinical trials comparing Goralatide with G-CSF or GM-CSF are limited. The available data comes primarily from preclinical studies and clinical trials evaluating each agent against a placebo or in combination.
Goralatide:
Preclinical studies have demonstrated that Goralatide can protect murine hematopoietic progenitors from chemotherapy-induced damage, leading to improved survival and faster hematopoietic recovery when administered before the cytotoxic agent.[3] A study showed that administering Goralatide during chemotherapy followed by GM-CSF significantly accelerated the recovery from leukopenia and increased white blood cell and granulocyte levels compared to either agent alone.[7] This suggests a synergistic potential where Goralatide protects the stem cell pool, which can then be effectively stimulated by a growth factor.
G-CSF and GM-CSF:
Both G-CSF and GM-CSF are well-established treatments for chemotherapy-induced neutropenia. Clinical trials have consistently shown that they reduce the duration of severe neutropenia and the incidence of febrile neutropenia.[4][5][8][9] For instance, a randomized placebo-controlled trial of G-CSF in patients with severe chemotherapy-induced neutropenia showed a significantly shorter median time to an absolute neutrophil count of at least 500 per cubic millimeter (two days for the G-CSF group vs. four days for the placebo group).[8] Similarly, a phase III trial of GM-CSF after autologous bone marrow transplantation demonstrated a significantly shorter median time to neutrophil recovery (18 days vs. 27 days for placebo).[10]
Quantitative Data Summary (from separate studies):
| Parameter | Goralatide (Preclinical/Combination) | G-CSF (Clinical) | GM-CSF (Clinical) |
| Time to Neutrophil Recovery | When followed by GM-CSF, accelerated recovery from leukopenic nadirs was observed.[7] | Median of 2 days to reach ANC ≥500/mm³ (vs. 4 days for placebo).[8] | Median of 18 days to reach ANC ≥1000/mm³ (vs. 27 days for placebo) post-ABMT.[10] |
| Incidence of Febrile Neutropenia | Data not available from direct comparative studies. | Reduced incidence (40% vs. 77% for placebo in one study).[4] | Data not available from direct comparative studies against placebo. |
| Effect on Platelet Count | A significant increase in platelet count was noted in animals given Goralatide in conjunction with Ara-C or Ara-C + GM-CSF.[7] | No significant effect on platelet recovery. | No significant effect on platelet recovery.[10] |
Signaling Pathways
The mechanisms of action of these regulators are dictated by their distinct signaling pathways.
Goralatide (AcSDKP) and the TGF-β Pathway:
Goralatide's inhibitory effect on cell proliferation is linked to its modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of cell growth, differentiation, and fibrosis.[11][12][13] While the exact intracellular signaling cascade for Goralatide's hematopoietic effects is still under investigation, its anti-fibrotic actions are known to involve the inhibition of the TGF-β/Smad pathway.
G-CSF and GM-CSF Signaling:
Both G-CSF and GM-CSF signal through type I cytokine receptors, activating several downstream pathways, most notably the JAK/STAT, Ras/Raf/MEK/ERK (MAPK), and PI3K/Akt pathways.[14][15][16][17][18] These pathways ultimately lead to transcriptional changes that promote cell survival, proliferation, and differentiation.
Experimental Protocols
a) Colony-Forming Unit (CFU) Assay:
This in vitro assay is used to quantify hematopoietic progenitor cells based on their ability to form colonies in a semi-solid medium.
-
Objective: To determine the number of CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) in a bone marrow or peripheral blood sample.
-
Methodology:
-
Cell Preparation: Isolate mononuclear cells from the sample using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Plating: Dilute the cell suspension to a desired concentration and mix with a methylcellulose-based medium containing appropriate cytokines (e.g., IL-3, SCF, G-CSF, GM-CSF).
-
Culture: Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes. To maintain humidity, place these dishes inside a larger petri dish with an open dish of sterile water.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14 days.
-
Colony Scoring: Enumerate and classify colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology. A colony is typically defined as a cluster of 40 or more cells.
-
b) Long-Term Culture-Initiating Cell (LTC-IC) Assay:
This assay measures more primitive hematopoietic stem and progenitor cells by their ability to sustain hematopoiesis in vitro for an extended period.
-
Objective: To quantify the frequency of LTC-ICs in a hematopoietic cell population.
-
Methodology:
-
Feeder Layer Preparation: Establish a confluent stromal cell feeder layer in 96-well plates. These can be primary bone marrow stromal cells or a supportive cell line. Irradiate the feeder layer to arrest its proliferation before adding the test cells.
-
Seeding Test Cells: Seed the hematopoietic test cells in limiting dilutions onto the established feeder layer.
-
Long-Term Culture: Culture the cells for 5 weeks at 37°C and 5% CO2, performing weekly half-medium changes.
-
Secondary CFU Assay: After 5 weeks, harvest all cells from each well and plate them in a standard CFU assay (as described above).
-
Analysis: Score the number of CFUs produced from each well. The frequency of LTC-ICs in the original sample is then calculated using limiting dilution analysis.
-
Conclusion
Goralatide, G-CSF, and GM-CSF represent two distinct and potentially complementary strategies for managing chemotherapy-induced myelosuppression. Goralatide's myeloprotective approach, by shielding the hematopoietic stem cell pool, offers a different therapeutic paradigm compared to the myelostimulatory effects of G-CSF and GM-CSF, which promote the rapid expansion of progenitor cells.
While direct comparative efficacy data remains a key area for future research, the existing evidence suggests that a combined approach—using Goralatide to protect the hematopoietic foundation followed by a growth factor to accelerate recovery—could offer an optimized strategy for patient care. Further clinical investigation is warranted to fully elucidate the comparative benefits and potential synergies of these important hematopoietic regulators.
References
- 1. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current state and future opportunities in granulocyte colony-stimulating factor (G-CSF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects between GM-CSF and G-CSF or M-CSF on highly enriched human marrow progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Granulocyte colony-stimulating factor in severe chemotherapy-induced afebrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Granulocyte-Colony Stimulating Factor (G-CSF) Administration for Chemotherapy-Induced Neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GM-CSF accelerates neutrophil recovery after autologous hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
- 16. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 17. The granulocyte colony stimulating factor (G-CSF) activates Jak/STAT and MAPK pathways in a trophoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Head-to-head comparison of Goralatide and GM-CSF in myelopoiesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Goralatide and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) in the context of myelopoiesis, particularly in the setting of chemotherapy-induced myelosuppression. This document summarizes their mechanisms of action, presents supporting experimental data in a comparative format, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction
Myelosuppression, a common and dose-limiting toxicity of many chemotherapy regimens, leads to a decrease in the production of blood cells, resulting in neutropenia, anemia, and thrombocytopenia. This condition increases the risk of life-threatening infections and bleeding, often necessitating dose reductions or delays in cancer treatment. Two distinct pharmacological agents, Goralatide and GM-CSF, offer different strategies to mitigate chemotherapy-induced myelosuppression.
Goralatide (AcSDKP) is a synthetic tetrapeptide that acts as a negative regulator of hematopoiesis.[1] Its protective mechanism involves inhibiting the entry of hematopoietic stem cells (HSCs) into the S-phase of the cell cycle.[2][3] This quiescent state shields the HSCs from the cytotoxic effects of cell cycle-specific chemotherapeutic agents.[2]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a hematopoietic growth factor and a pleiotropic cytokine.[4][5] It stimulates the proliferation and differentiation of myeloid progenitor cells into granulocytes and monocytes, thereby accelerating the recovery of myeloid lineages after chemotherapy.[5][6]
This guide will delve into a head-to-head comparison of these two agents, evaluating their efficacy in promoting myelopoiesis through different mechanisms.
Mechanism of Action
The fundamental difference between Goralatide and GM-CSF lies in their approach to managing myelosuppression. Goralatide is a myeloprotective agent, aiming to prevent damage to the hematopoietic stem cell pool, while GM-CSF is a myelopoietic stimulant that promotes the rapid expansion of surviving progenitor cells.
Goralatide: The Stem Cell Protector
Goralatide's mechanism is centered on inducing a temporary state of quiescence in hematopoietic stem cells. By preventing their entry into the cell cycle, Goralatide makes them less susceptible to the damaging effects of S-phase specific chemotherapy drugs.[2] This protective effect helps to preserve the long-term repopulating ability of the bone marrow. The signaling pathway for Goralatide is linked to the Transforming Growth Factor-beta (TGF-β) pathway, a known regulator of HSC quiescence.[7][8][9][10]
GM-CSF: The Myeloid Stimulator
GM-CSF actively promotes the proliferation and differentiation of myeloid progenitors.[11][12] It binds to its specific cell surface receptor, which triggers a cascade of intracellular signaling events, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][14] This stimulation leads to an accelerated production of mature neutrophils and other myeloid cells, helping to shorten the duration of neutropenia.[6]
Signaling Pathways
The distinct mechanisms of Goralatide and GM-CSF are governed by different intracellular signaling pathways.
Goralatide Signaling Pathway
The protective effect of Goralatide on hematopoietic stem cells is associated with the TGF-β signaling pathway, which plays a crucial role in maintaining HSC quiescence.
GM-CSF Signaling Pathway
GM-CSF stimulates myelopoiesis primarily through the JAK/STAT signaling cascade, which promotes the transcription of genes involved in cell proliferation and differentiation.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Pleiotropic Effects of the GM-CSF Rheostat on Myeloid Cell Differentiation and Function: More Than a Numbers Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. rupress.org [rupress.org]
- 9. TGF-β signaling in the control of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Hematopoiesis and Hematological Disease by TGF-β Family Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. JAK/STAT Pathways in Cytokine Signaling and Myeloproliferative Disorders: Approaches for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Goralatide in a Chemotherapy Combination Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for Goralatide (also known as AcSDKP), focusing on its effects when administered with chemotherapy versus a placebo control (chemotherapy alone). The available preclinical evidence primarily supports Goralatide's role as a myeloprotective agent, mitigating the hematopoietic toxicity of chemotherapy, rather than as a direct anti-tumor monotherapy.
Overview of Goralatide's Preclinical Profile
Goralatide is a synthetic tetrapeptide that acts as a physiological negative regulator of hematopoiesis.[1] It functions by inhibiting the entry of hematopoietic stem cells into the S-phase of the cell cycle, a period of high vulnerability to cytotoxic agents.[1] This mechanism of action forms the basis of its protective effects against chemotherapy-induced damage to the bone marrow.[1][2]
Quantitative Data Summary
The following tables present a summary of the quantitative outcomes from key preclinical studies, comparing the effects of Goralatide in combination with chemotherapy to a control group receiving chemotherapy alone.
Table 1: Hematological Recovery and Survival in Mice Treated with Doxorubicin
| Parameter | Chemotherapy + Placebo | Chemotherapy + Goralatide | Finding | Source |
| Mortality | Higher | Reduced | Goralatide reduced doxorubicin-induced mortality. | [1] |
| CFU-GM Recovery | Standard Recovery | Optimized | Recovery of CFU-GM population was optimized with subsequent G-CSF administration. | [1] |
| Stem Cell Protection | Damage to LTRCs, CFU-S, HPP-CFC, and CFU-GM | Protected | Goralatide protected long-term reconstituting cells (LTRCs) and other hematopoietic progenitors from doxorubicin toxicity. | [1] |
CFU-GM: Colony-Forming Unit Granulocyte-Macrophage; LTRCs: Long-Term Reconstituting Cells; CFU-S: Colony-Forming Units-Spleen; HPP-CFC: High Proliferative Potential Colony-Forming Cells.
Table 2: Hematological Parameters in Mice Treated with Cytarabine (Ara-C)
| Parameter | Chemotherapy + Placebo | Chemotherapy + Goralatide | p-value | Finding | Source |
| WBC & Granulocyte Recovery | Standard Recovery | Accelerated and Markedly Increased | Highly Significant | Goralatide accelerated recovery from leukopenic nadirs. | [2] |
| Platelet Count | Standard Recovery | Consistent and Significant Increase | < 0.001 | A significant increase in platelet count was observed in animals receiving Goralatide. | [2] |
WBC: White Blood Cells.
Experimental Protocols
Study of Doxorubicin-Induced Toxicity in Mice
-
Objective: To assess the therapeutic potential of Goralatide in reducing the toxicity and hematopoietic damage induced by doxorubicin.[1]
-
Animal Model: Mice.[1]
-
Treatment Groups:
-
Control Group: Mice receiving fractionated administration of doxorubicin.
-
Goralatide Group: Mice receiving Goralatide (2.4 micrograms/day for 3 days) via continuous subcutaneous infusion or fractionated injections, starting 48 hours before doxorubicin treatment.[1]
-
-
Endpoints: Mortality, and protection of LTRCs, CFU-S, HPP-CFC, and CFU-GM from doxorubicin toxicity.[1]
Study of Myelosuppression Induced by Cytarabine (Ara-C) in Mice
-
Objective: To investigate the protective effect of Goralatide on the bone marrow during iterative cycles of Ara-C treatment, alone or in combination with GM-CSF.[2]
-
Animal Model: Mice.[2]
-
Treatment Groups:
-
Control Group: Mice receiving three consecutive cycles of Ara-C chemotherapy.
-
Goralatide Group: Mice administered Goralatide during the myelotoxic periods of chemotherapy.[2]
-
-
Endpoints: Peripheral hematological responses (nadir and recovery of white blood cells, granulocytes, and platelets) were monitored.[2]
Visualizing the Mechanism and Experimental Design
Goralatide's Proposed Mechanism of Hematoprotection
The diagram below illustrates the proposed mechanism by which Goralatide protects hematopoietic stem cells (HSCs) from chemotherapy-induced damage. By inhibiting their entry into the S-phase, Goralatide maintains the HSCs in a quiescent state, rendering them less susceptible to the cytotoxic effects of chemotherapy.
Caption: Goralatide inhibits HSC entry into the S-phase, protecting them from chemotherapy.
Preclinical Experimental Workflow for Goralatide Evaluation
The following diagram outlines a typical experimental workflow for assessing the myeloprotective effects of Goralatide in a preclinical setting.
Caption: Workflow for preclinical evaluation of Goralatide's myeloprotective effects.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Goralatide and its Analogs: A Comparative Analysis of Potency in Hematopoietic Regulation and Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Goralatide (also known as AcSDKP) and its derivatives, focusing on their relative potency in key biological activities. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the structure-activity relationships of this important tetrapeptide.
Goralatide is an endogenous tetrapeptide (N-acetyl-Ser-Asp-Lys-Pro) recognized as a significant physiological regulator of hematopoiesis. Its primary function is to inhibit the proliferation of primitive hematopoietic stem cells, thereby protecting them from the cytotoxic effects of chemotherapy and radiation.[1] Beyond its role in the bone marrow, Goralatide exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[2][3] The biological activity of Goralatide is tightly regulated by its degradation, which is primarily carried out by the angiotensin-converting enzyme (ACE).[2][4]
Comparative Potency of Goralatide Derivatives
The development of Goralatide analogs has been aimed at enhancing its stability and therapeutic efficacy. The following table summarizes the reported biological activities of key Goralatide derivatives in comparison to the parent molecule.
| Compound Name | Structure | Key Modifications | Reported Biological Activity | Reference |
| Goralatide (AcSDKP) | N-acetyl-Ser-Asp-Lys-Pro | - | Inhibits hematopoietic stem cell entry into S phase. | [5] |
| AcSDDKP | N-acetyl-Ser-Asp-Asp-Lys-Pro | Substitution of Lys with Asp | Inactive in preventing hematopoietic stem cell proliferation. | [5] |
| AcSDβKP | N-acetyl-Ser-Asp-β-Lys-Pro | Isomeric form of Lysine | Inactive in preventing hematopoietic stem cell proliferation. | [5] |
| SDK | Ser-Asp-Lys | Deacetylation and removal of Proline | Active in preventing hematopoietic stem cell proliferation, indicating the core active sequence. | [5] |
| Ac-SDDKDP | N-acetyl-Ser-Asp(D)-Asp(D)-Lys-Pro | Substitution with D-isomers of Aspartic Acid | Prolonged in vivo half-life and significant antifibrotic activity through modulation of the TGF-β/Smad pathway. | [6] |
Experimental Protocols
The assessment of Goralatide and its derivatives' potency relies on specific in vitro and in vivo assays that quantify their biological effects.
Hematopoietic Stem Cell Proliferation Assay
This assay evaluates the ability of Goralatide derivatives to inhibit the entry of hematopoietic stem cells into the S phase of the cell cycle, a key measure of their hematopoietic regulatory activity.
-
Cell Source: Murine or human bone marrow cells.
-
Stem Cell Population: High Proliferative Potential-Colony Forming Cells (HPP-CFC) are often used as a representative primitive hematopoietic precursor population.
-
Methodology:
-
Bone marrow cells are harvested and may be induced into the cell cycle (e.g., by sublethal irradiation).
-
The cells are incubated with a hematopoietic stem cell proliferation stimulator in the presence or absence of varying concentrations of Goralatide or its derivatives.
-
The proportion of HPP-CFCs in the S phase is determined using techniques such as the tritiated thymidine suicide assay or flow cytometry-based cell cycle analysis.
-
The potency of the derivative is determined by its ability to reduce the percentage of cells in the S phase compared to the control.
-
In Vitro Fibrosis Assay
This assay assesses the antifibrotic potential of Goralatide derivatives by measuring their impact on key fibrotic pathways in relevant cell types.
-
Cell Line: Lung fibroblasts (e.g., WI-38) are commonly used.
-
Methodology:
-
Fibroblasts are cultured and treated with a pro-fibrotic stimulus, such as Transforming Growth Factor-beta (TGF-β), to induce a fibrotic response.
-
The cells are co-incubated with different concentrations of Goralatide or its derivatives.
-
The antifibrotic effect is quantified by measuring the expression of key fibrosis markers, such as collagen deposition and components of the TGF-β/Smad signaling pathway (e.g., phosphorylated Smad2/3), using techniques like Western blotting or ELISA.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]
- 4. Antifibrotic peptide N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): opportunities for angiotensin-converting enzyme inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Goralatide (AcSDKP): A Comparative Meta-Analysis in Fibrosis and Myelosuppression
For Immediate Release
This guide provides a comprehensive meta-analysis of preclinical and clinical data on Goralatide (N-acetyl-seryl-aspartyl-lysyl-proline or AcSDKP), a naturally occurring tetrapeptide with potent anti-fibrotic and myeloprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Goralatide's performance against current therapeutic alternatives, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Executive Summary
Goralatide has demonstrated significant efficacy in preclinical models of organ fibrosis (cardiac, pulmonary, renal) and chemotherapy-induced myelosuppression. Its primary mechanism of action involves the inhibition of the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway and the protection of hematopoietic stem cells from cytotoxic agents by reversibly arresting them in the G1 phase of the cell cycle. This guide synthesizes the available quantitative data to compare Goralatide with standard-of-care treatments such as Nintedanib and Pirfenidone for fibrosis, and Trilaciclib and Filgrastim for myelosuppression.
Goralatide in the Treatment of Organ Fibrosis
Goralatide has shown promise in mitigating fibrosis in various organs by reducing collagen deposition, inflammation, and the transformation of fibroblasts into myofibroblasts.
Mechanism of Action: Inhibition of TGF-β/Smad Signaling
Goralatide exerts its anti-fibrotic effects primarily by interfering with the TGF-β signaling cascade, a key driver of fibrosis. Upon binding of TGF-β to its receptor, a signaling cascade involving the phosphorylation of Smad proteins is initiated, leading to the transcription of pro-fibrotic genes. Goralatide has been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[1][2][3]
Preclinical Data: Goralatide vs. Alternatives in Fibrosis Models
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Goralatide with Nintedanib and Pirfenidone.
Table 1: Comparison of Anti-Fibrotic Agents in Bleomycin-Induced Lung Fibrosis Models
| Compound | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Goralatide (AcSDKP) | Rat | Reduction in α-SMA, Collagen I & III, TGF-β | Statistically significant reduction | [4] |
| Nintedanib | Mouse | Reduction in Collagen I | Significant reduction | [1] |
| Nintedanib | Mouse | Reduction in Total Collagen | Marked reduction | [5] |
| Pirfenidone | Hamster | Reduction in Hydroxyproline | ~70% reduction | [6] |
| Pirfenidone | Rat | Reduction in Hydroxyproline | Significant reduction | [7] |
Table 2: Goralatide in Cardiac Fibrosis Model
| Compound | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Goralatide (AcSDKP) | Rat (Myocardial Infarction) | Total Collagen Content | Prevention: 23.7 to 15.0 µg/mgReversal: 22.6 to 14.4 µg/mg | [8][9][10] |
| Goralatide (AcSDKP) | Rat (Myocardial Infarction) | Macrophage Infiltration | Prevention: 264.7 to 170.2 cells/mm²Reversal: 257.5 to 153.1 cells/mm² | [8][9][10] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines a common method for inducing pulmonary fibrosis in mice to test anti-fibrotic agents.
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Induction of Fibrosis:
-
Anesthetize mice with isoflurane or a ketamine/xylazine cocktail.
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Treatment:
-
Administer Goralatide or the comparator drug (e.g., Nintedanib, Pirfenidone) via the appropriate route (e.g., subcutaneous injection, oral gavage) starting at a predetermined time point (prophylactic or therapeutic regimen).
-
-
Endpoint Analysis (typically at day 14 or 21):
-
Harvest lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen).
-
Quantify collagen content using a hydroxyproline assay.
-
Perform immunohistochemistry or western blotting for fibrosis markers (e.g., α-SMA, TGF-β).
-
Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell counts and cytokine levels.
-
Goralatide in the Prevention of Chemotherapy-Induced Myelosuppression
Goralatide has been shown to protect hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy, thereby mitigating myelosuppression.
Mechanism of Action: Reversible Cell Cycle Arrest
Goralatide inhibits the entry of HSPCs into the S-phase of the cell cycle, a phase where they are most vulnerable to DNA-damaging chemotherapeutic agents.[11][12] This transient and reversible cell cycle arrest effectively shields the HSPC population, allowing for a more rapid recovery of blood cell counts following chemotherapy.
Preclinical and Clinical Data: Goralatide vs. Alternatives in Myelosuppression
The following tables summarize the available data on the myeloprotective effects of Goralatide and its comparators.
Table 3: Comparison of Myeloprotective Agents in Preclinical Models
| Compound | Animal Model | Chemotherapy | Key Efficacy Endpoint | Result | Citation |
| Goralatide (AcSDKP) | Mouse | Doxorubicin | Reduced mortality, protection of LTRCs and CFU-GM | Significant protection | [11] |
| Goralatide (AcSDKP) | Mouse | Cytarabine (Ara-C) | Accelerated recovery from leukopenia, increased WBC and granulocytes | Significant increase | [13] |
| Trilaciclib | N/A (in vitro) | N/A | Reversible G1 arrest of HSPCs | Demonstrated mechanism | [14] |
Table 4: Clinical Efficacy of Myeloprotective Agents
| Compound | Cancer Type | Chemotherapy | Key Efficacy Endpoint | Result | Citation |
| Trilaciclib | Extensive-Stage SCLC | Platinum/Etoposide or Topotecan | Reduced Grade ≥3 hematological AEs | Fewer Grade ≥3 AEs vs. placebo | [15] |
| Filgrastim (G-CSF) | Small-Cell Lung Cancer | Cyclophosphamide, Doxorubicin, Etoposide | Duration of severe neutropenia | Reduced duration vs. placebo | [16] |
| Filgrastim (biosimilar) | Nonmyeloid Cancers | Various | Incidence of febrile neutropenia | 1.4% vs. 0.9% for reference filgrastim (statistically equivalent) | [17][18] |
Experimental Protocol: Doxorubicin-Induced Myelosuppression in Mice
This protocol describes a model for evaluating myeloprotective agents.
-
Animal Model: BALB/c or C57BL/6 mice.
-
Myelosuppression Induction:
-
Administer a single or fractionated dose of doxorubicin (typically 10-20 mg/kg total dose) via intravenous or intraperitoneal injection.
-
-
Treatment:
-
Administer Goralatide or a comparator agent (e.g., G-CSF) at specified times relative to the doxorubicin injection. For Goralatide, administration often begins 48 hours prior to chemotherapy.[11]
-
-
Endpoint Analysis:
-
Monitor peripheral blood counts (WBC, neutrophils, platelets, RBCs) at regular intervals.
-
At the end of the study, harvest bone marrow and/or spleen to quantify hematopoietic progenitor cells using colony-forming unit (CFU) assays (e.g., CFU-GM).
-
Assess overall survival and body weight changes.
-
Conclusion
Goralatide (AcSDKP) presents a promising therapeutic candidate for two distinct and significant unmet medical needs: organ fibrosis and chemotherapy-induced myelosuppression. Its unique mechanisms of action—inhibiting the fundamental TGF-β fibrotic pathway and providing a protective quiescence to hematopoietic stem cells—differentiate it from existing therapies. The preclinical data summarized in this guide strongly support its efficacy. While direct comparative clinical data is limited, the performance of Goralatide in robust animal models suggests it could offer a valuable alternative or complementary approach to current standards of care. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human diseases.
References
- 1. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits TGF-beta-mediated plasminogen activator inhibitor-1 expression via inhibition of Smad pathway in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction | Semantic Scholar [semanticscholar.org]
- 5. Nintedanib reduces ventilation‐augmented bleomycin‐induced epithelial–mesenchymal transition and lung fibrosis through suppression of the Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Goralatide (AcSDKP) selectively protects murine hematopoietic progenitors and stem cells against hyperthermic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Goralatide (AcSDKP), a negative growth regulator, protects the stem cell compartment during chemotherapy, enhancing the myelopoietic response to GM-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neupogenhcp.com [neupogenhcp.com]
- 17. Clinical Outcomes of Treatment with Filgrastim Versus a Filgrastim Biosimilar and Febrile Neutropenia-Associated Costs Among Patients with Nonmyeloid Cancer Undergoing Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmcp.org [jmcp.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Goralatide (Acetate)
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of Goralatide (acetate), a synthetic tetrapeptide, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of Goralatide (acetate).
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical compound, including Goralatide (acetate), is governed by a framework of regulations designed to mitigate potential risks to public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees controlled substances.[1] It is imperative to note that state and local regulations may impose more stringent requirements than federal mandates.[1]
Step-by-Step Disposal Procedure for Goralatide (Acetate)
The following procedure outlines the recommended steps for the proper disposal of Goralatide (acetate) in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling Goralatide (acetate) for disposal, ensure appropriate PPE is worn. This includes splash goggles, a full protective suit, a dust respirator, boots, and chemical-resistant gloves. In cases of significant dust or aerosol generation, a self-contained breathing apparatus (SCBA) should be used to prevent inhalation.[4]
-
Containment:
-
Small Spills/Residual Amounts: Carefully collect any spilled material or residual powder using appropriate tools (e.g., spatula, brush) and place it into a designated and clearly labeled waste disposal container.[4]
-
Large Spills: For larger quantities, use a shovel or other suitable tools to transfer the material into a secure and labeled waste container.[4]
-
Empty Containers: Containers that held Goralatide (acetate) may be considered hazardous waste unless properly decontaminated (e.g., triple rinsed).[3] The rinsate should be collected and disposed of as chemical waste.
-
-
Waste Characterization and Segregation:
-
Determine if the Goralatide (acetate) waste is considered hazardous according to federal (RCRA) and state regulations. This may involve reviewing the Safety Data Sheet (SDS) or consulting with your institution's Environmental Health and Safety (EHS) department.
-
Segregate Goralatide (acetate) waste from other waste streams. It should not be mixed with general laboratory trash or biohazardous waste unless explicitly permitted by your institution's protocols.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from heat and sources of ignition, pending disposal.[4] The storage area should be well-ventilated.
-
Disposal:
-
Engage a Licensed Waste Management Contractor: The disposal of chemical and pharmaceutical waste must be handled by a licensed and reputable waste management contractor. Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Recommended Disposal Method: For non-hazardous pharmaceutical waste, incineration in a solid waste incinerator or disposal in a permitted solid waste landfill are the recommended methods.[2] For hazardous waste, incineration at a permitted hazardous waste facility is the most common treatment.[2]
-
Documentation: Ensure all necessary documentation for the waste transfer is completed and retained as required by regulations.
-
-
Hygiene: After handling Goralatide (acetate) for disposal, wash your hands thoroughly.[4]
Regulatory and Safety Summary
| Parameter | Guideline/Regulation | Source |
| Governing Regulations | Federal: EPA (RCRA), DEA; State and local environmental regulations may also apply. | [1] |
| Personal Protective Equipment (PPE) | Splash goggles, full suit, dust respirator, boots, gloves. SCBA for inhalation risk. | [4] |
| Disposal of Spilled Material | Place in a designated and labeled waste disposal container. | [4] |
| Prohibited Disposal Method | Do not dispose of down the drain (sewering). | [3] |
| Recommended Disposal | Incineration or landfill via a licensed waste management contractor. | [2] |
| Employee Training | Staff handling hazardous pharmaceutical waste must be trained on proper procedures. |
Goralatide (Acetate) Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Goralatide (acetate).
Caption: Workflow for the proper disposal of Goralatide (acetate).
Disclaimer: This guide provides general information based on available safety and regulatory data. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for Goralatide (acetate) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations.
References
Personal protective equipment for handling Goralatide (acetate)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Goralatide (acetate). The following procedures are based on standard laboratory safety protocols for handling peptide compounds of this nature.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to ensure safety when handling Goralatide (acetate). The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, splash-proof | Protects eyes from potential splashes or airborne particles of the compound.[1] |
| Hand Protection | Disposable Gloves | Nitrile or latex, inspected before use | Prevents direct skin contact with the substance.[1][2] |
| Body Protection | Laboratory Coat/Suit | Full-length, long-sleeved | Protects skin and personal clothing from contamination.[1] |
| Respiratory | Dust Respirator | NIOSH-approved, based on exposure assessment | Recommended when handling the powder form to prevent inhalation.[1] A self-contained breathing apparatus may be necessary for large spills.[1] |
| Foot Protection | Closed-toe Shoes | Sturdy, non-slip soles | Protects feet from spills and dropped objects. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of Goralatide (acetate) throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and batch number match the order.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Recommended storage temperatures are -20°C for up to three years (powder) or -80°C for one year (in solvent).
2. Preparation and Handling:
-
All handling of Goralatide (acetate) should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is worn correctly.
-
When preparing solutions, slowly add the solvent to the powder to avoid generating dust.
-
If sonication or heating is required for dissolution, perform these actions within a fume hood.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3. Spill Management:
-
In the event of a small spill, carefully use appropriate tools to collect the spilled material into a designated waste container.
-
For a large spill, use a shovel to place the material into a convenient waste disposal container.[1] A self-contained breathing apparatus should be considered to avoid inhalation.[1]
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of Goralatide (acetate) and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Goralatide (acetate): Unused or expired Goralatide (acetate) must be disposed of as chemical waste in accordance with federal, state, and local environmental control regulations.[1] Do not dispose of it with household garbage.
-
Contaminated Materials: All materials that have come into contact with Goralatide (acetate), including gloves, pipette tips, and empty containers, should be considered contaminated. These items must be collected in a designated, labeled hazardous waste container.
-
Disposal Procedure: The sealed hazardous waste container should be disposed of through an approved waste disposal plant or a licensed chemical waste management company.
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of Goralatide (acetate).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
